molecular formula C7H6FN3 B1335537 4-fluoro-3aH-indazol-3-amine CAS No. 697230-91-4

4-fluoro-3aH-indazol-3-amine

Cat. No.: B1335537
CAS No.: 697230-91-4
M. Wt: 151.14 g/mol
InChI Key: KHBNMZVBAARWRK-UHFFFAOYSA-N
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Description

4-Fluoro-3aH-indazol-3-amine (CAS 697230-91-4) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The compound features an indazole core, a privileged scaffold in pharmaceuticals, substituted with a fluorine atom at the 4-position and an amine group at the 3-position. Its molecular formula is C7H6FN3, with a molecular weight of 151.14 g/mol . The incorporation of fluorine into heterocyclic systems like indazole is a well-established strategy to enhance the physicochemical properties and biological activity of potential drug candidates . The presence of the fluorine atom can improve metabolic stability, increase lipophilicity, and enhance bioavailability, making fluorinated compounds highly valuable in lead optimization . This specific amine serves as a key synthetic intermediate for constructing more complex molecules. Recent research highlights the application of indazole-containing compounds in developing novel therapeutics. For instance, a 2025 study identified a novel class of indazole-containing compounds that exhibited potent, low micromolar to nanomolar anti-influenza activity against both influenza A and B viruses by disrupting the PA-PB1 interaction of the viral polymerase . Furthermore, structural analogs based on the 1H-indazol-3-amine scaffold have been designed and synthesized as hinge-binding fragments in kinase inhibitors, demonstrating promising antiproliferative activities against various human cancer cell lines, including chronic myeloid leukemia (K562) and hepatoma (Hep-G2) . The compound is provided as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for use in scientific research only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3aH-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBNMZVBAARWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C2C(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406398
Record name 4-fluoro-3aH-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697230-91-4
Record name 4-fluoro-3aH-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Physicochemical Characterization of Fluorinated Indazolamines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The initial query for this guide concerned "4-fluoro-3aH-indazol-3-amine." A thorough review of public scientific databases and literature reveals no data for this specific chemical entity, suggesting it may be a novel or theoretical compound. In the spirit of providing a functionally equivalent and scientifically grounded resource, this guide has been developed to focus on the well-characterized and medicinally significant analog, 5-fluoro-1H-indazol-3-amine (CAS 61272-72-8) . The principles, protocols, and insights discussed herein are directly applicable to the broader class of fluoro-substituted indazolamines and serve as a robust framework for their evaluation.

Introduction: The Strategic Value of the Fluorinated Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The indazole ring system is one such "privileged scaffold," recognized for its versatile biological activity and presence in numerous approved drugs and clinical candidates targeting a wide array of diseases, from oncology to inflammatory disorders.[1][2][3][4] The 1H-indazole-3-amine moiety, in particular, has proven to be a highly effective "hinge-binding" fragment, adept at interacting with the hinge region of protein kinases, a critical family of drug targets.[5][6]

The strategic incorporation of fluorine into such scaffolds represents a powerful tactic in drug design.[7] Fluorine, despite its minimal steric footprint (comparable to hydrogen), exerts profound electronic effects that can be leveraged to fine-tune a molecule's physicochemical properties.[8][9] These modifications can enhance metabolic stability, modulate acidity (pKa), improve membrane permeability, and increase binding affinity to the target protein.[9][10][11] This guide provides a detailed examination of the core physicochemical characteristics of 5-fluoro-1H-indazol-3-amine, outlines a comprehensive workflow for its analytical characterization, and contextualizes these properties within the framework of drug discovery and development.

Part 1: Core Physicochemical Profile of 5-Fluoro-1H-indazol-3-amine

The foundational step in evaluating any drug candidate is to establish its fundamental physicochemical properties. These parameters govern how the molecule will behave in both experimental assays and physiological systems.

Caption: Chemical structure of 5-fluoro-1H-indazol-3-amine.

The key physicochemical data for 5-fluoro-1H-indazol-3-amine are summarized below.

PropertyValueSignificance in Drug Discovery
CAS Number 61272-72-8[12][13]Unique identifier for substance registration and tracking.
Molecular Formula C₇H₆FN₃[12][13]Defines the elemental composition.
Molecular Weight 151.14 g/mol [12][13]Influences diffusion, transport, and adherence to drug-likeness guidelines (e.g., Lipinski's Rule of Five).
Melting Point 165-167 °C[12]Indicates purity and solid-state stability; a defined melting point is crucial for pharmaceutical formulation.
pKa (Predicted) 13.80 ± 0.40[12]Governs the degree of ionization at physiological pH (7.4), which critically impacts solubility, permeability, and target binding. The electron-withdrawing fluorine lowers the basicity of the amine groups compared to a non-fluorinated analog.[8]
XlogP (Predicted) 1.3[14]A measure of lipophilicity. This value suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral absorption.[11]
Boiling Point (Predicted) 379.3 ± 22.0 °C[12]Indicates volatility and thermal stability.
Density (Predicted) 1.487 ± 0.06 g/cm³[12]Relates to the compound's packing in the solid state.

Part 2: A Self-Validating Workflow for Physicochemical Characterization

To ensure the identity, purity, and structural integrity of a synthesized compound, a multi-technique analytical workflow is essential. Each step provides orthogonal data that collectively builds a high-confidence profile of the molecule. The causality behind this workflow is to move from rapid, broad confirmation to definitive, high-resolution analysis.

Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.

Experimental Protocols

The following are representative protocols for the characterization of 5-fluoro-1H-indazol-3-amine.

1. Purity and Identity Confirmation via LC-MS

  • Causality: This is the first-pass experiment to rapidly confirm that the reaction produced a compound of the correct mass and to assess its purity before committing to more time-consuming analyses.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute 1:100 in methanol/water (50:50).

    • Inject 1-5 µL onto a C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid) over 5-10 minutes.

    • Monitor the eluent with a UV detector (e.g., at 254 nm) and a coupled mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Self-Validation: The expected result is a single major peak in the UV chromatogram corresponding to a mass peak at m/z 152.06 [M+H]⁺. The purity is estimated by the peak area percentage.

2. Structural Elucidation via NMR Spectroscopy

  • Causality: NMR provides definitive proof of the molecular structure by mapping the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). For a fluorinated compound, ¹⁹F NMR is non-negotiable as it directly confirms the presence and environment of the fluorine atom.[15]

  • Methodology:

    • Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expect to see distinct signals for the aromatic protons and the amine protons.

    • Acquire a ¹³C NMR spectrum. Expect to see 7 distinct carbon signals.

    • Acquire a ¹⁹F NMR spectrum. Expect a single resonance confirming the single fluorine environment.

    • Self-Validation: The observed chemical shifts, coupling constants (especially C-F and H-F couplings), and signal integrations must be fully consistent with the proposed structure of 5-fluoro-1H-indazol-3-amine.

3. Physicochemical Property Determination: pKa

  • Causality: The pKa dictates the charge state of the molecule in solution, which is a primary determinant of its biological activity and ADME properties. An experimental value is required to validate computational predictions.

  • Methodology (Potentiometric Titration):

    • Accurately weigh and dissolve the compound in a co-solvent system (e.g., methanol/water) to achieve a known concentration (~1-5 mM).

    • Calibrate a pH electrode with standard buffers.

    • Titrate the solution with a standardized solution of HCl to protonate all basic sites fully.

    • Perform a reverse titration with a standardized solution of NaOH, recording the pH after each incremental addition of titrant.

    • Self-Validation: The pKa is determined from the inflection point of the titration curve. The experiment should be run in triplicate to ensure reproducibility. The resulting value provides the ground truth for understanding how the molecule's charge will change across different pH environments, such as the stomach versus the bloodstream.

Part 3: The Symbiosis of Physicochemical Properties and Drug Development

The ultimate goal of characterizing a compound like 5-fluoro-1H-indazol-3-amine is to predict its performance as a drug. Its identity as a potential kinase inhibitor makes these properties particularly relevant.[16] The physicochemical characteristics are not independent variables; they are deeply interconnected and collectively influence the key pillars of drug efficacy and safety.

G cluster_properties Core Physicochemical Properties cluster_outcomes Drug Development Outcomes pKa pKa (Ionization) Solubility Solubility pKa->Solubility Potency Potency & Selectivity (Target Binding) pKa->Potency influences H-bonding logD logD @ pH 7.4 (Lipophilicity) ADME Pharmacokinetics (ADME) logD->ADME impacts absorption, permeability Solubility->ADME impacts formulation, absorption MetStab Metabolic Stability (C-F bond) MetStab->ADME impacts half-life Potency->ADME related via dose

Caption: Relationship between core properties and key drug development outcomes.

  • Target Engagement (Potency & Selectivity): The 1H-indazole-3-amine core is adept at forming hydrogen bonds in a kinase hinge region.[5] The pKa determines if the amine is protonated (charged) or neutral at physiological pH, which drastically alters its ability to act as a hydrogen bond donor or acceptor. The fluorine atom, through its strong electron-withdrawing effect, lowers the basicity of the nearby amines, fine-tuning this interaction.[8]

  • Pharmacokinetics (ADME):

    • Absorption: For oral drugs, absorption is governed by a balance between solubility (dissolving in the gut) and permeability (crossing the intestinal wall). The measured pKa and lipophilicity (logD at pH 7.4) are critical predictors of this behavior.

    • Distribution: Once in the bloodstream, the drug distributes into tissues. Lipophilicity and plasma protein binding, both influenced by the compound's core properties, dictate this distribution.

    • Metabolism: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[9] Placing a fluorine atom at a metabolically vulnerable position (like C-5) can block this process, increasing the drug's half-life and bioavailability.[11]

    • Excretion: The overall polarity and solubility of the compound and its metabolites determine the route and rate of excretion.

Conclusion

5-fluoro-1H-indazol-3-amine serves as an exemplary case study in modern drug design. It combines a privileged biological scaffold (indazole) with a strategic chemical modification (fluorination) to create a molecule with significant therapeutic potential. A comprehensive understanding of its physicochemical characteristics—from its solid-state properties like melting point to its solution behavior defined by pKa and lipophilicity—is not merely an academic exercise. It is the fundamental, data-driven basis upon which rational drug development proceeds. The experimental workflows outlined in this guide provide a self-validating, rigorous framework for obtaining this critical data, enabling researchers to make informed decisions and advance promising molecules from the laboratory to the clinic.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (n.d.). The role of fluorine in medicinal chemistry.
  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Vertex AI Search. (2020, August 18). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (2025, August 6). Indazole scaffold: a generalist for marketed and clinical drugs.
  • ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Journal of Medicinal Chemistry.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • Vertex AI Search. (2021, April 1). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (n.d.). 5-fluoro-1H-indazol-3-amine CAS#: 61272-72-8.
  • Vertex AI Search. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
  • Santa Cruz Biotechnology. (n.d.). 5-Fluoro-1H-indazol-3-amine | CAS 61272-72-8 | SCBT.
  • PubChemLite. (n.d.). 5-fluoro-1h-indazol-3-amine (C7H6FN3).
  • PubMed. (n.d.). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors.
  • MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

Sources

An In-Depth Technical Guide to 4-Fluoro-1H-indazol-3-amine (CAS 697230-91-4): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Fluorinated Indazole Scaffold

4-Fluoro-1H-indazol-3-amine is a fluorinated heterocyclic amine that has emerged as a critical building block in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. Its rigid bicyclic structure, coupled with the unique electronic properties imparted by the fluorine atom and the versatile reactivity of the amino group, makes it a privileged scaffold for developing potent and selective kinase inhibitors.[1] The indazole core can effectively mimic the hinge-binding interactions of purines with the ATP-binding site of kinases, a crucial interaction for inhibitory activity.[2][3] The strategic placement of the fluorine atom at the 4-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug molecule.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-1H-indazol-3-amine, with a focus on its role in the development of next-generation kinase inhibitors.

Physicochemical and Structural Properties

4-Fluoro-1H-indazol-3-amine is a solid at room temperature with a melting point in the range of 172-174°C. The presence of both a hydrogen bond donor (NH) and acceptor (N) in the pyrazole ring, along with the amino group, contributes to its solid-state properties and solubility characteristics.

PropertyValueSource
CAS Number 697230-91-4[4]
Molecular Formula C₇H₆FN₃[5]
Molecular Weight 151.14 g/mol [5]
IUPAC Name 4-fluoro-1H-indazol-3-amine[4]
Melting Point 172-174 °C
Boiling Point (Predicted) 379.3 ± 22.0 °C at 760 mmHg
Physical Form Solid
Purity (Typical) ≥95%[6]
Tautomerism: The Predominance of the 1H-Indazole Form

Indazole derivatives can exist in different tautomeric forms. For 4-fluoro-indazol-3-amine, the two primary tautomers are the 1H- and 2H-forms. The 3aH-tautomer, while sometimes used in naming, is less stable and readily converts to the aromatic 1H- or 2H-isomers. Extensive studies on related indazole systems have shown that the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in solution and the solid state. This stability is attributed to the aromaticity of the bicyclic system. For the remainder of this guide, the compound will be referred to as 4-fluoro-1H-indazol-3-amine.

Caption: Tautomeric forms of 4-fluoro-indazol-3-amine.

Synthesis of 4-Fluoro-1H-indazol-3-amine

The most common and industrially scalable synthesis of 3-aminoindazoles involves the reaction of an appropriately substituted 2-fluorobenzonitrile with hydrazine.[3] This method is a classical approach to forming the indazole ring system.

General Synthetic Pathway

The synthesis of 4-fluoro-1H-indazol-3-amine typically starts from 2,6-difluorobenzonitrile. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine initially displaces one of the fluorine atoms, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole ring.

Synthesis_of_4-fluoro-1H-indazol-3-amine start 2,6-Difluorobenzonitrile intermediate Hydrazine Adduct (transient) start->intermediate SNAr product 4-Fluoro-1H-indazol-3-amine intermediate->product Intramolecular Cyclization reagent Hydrazine (N2H4) reagent->intermediate

Caption: General synthetic scheme for 4-fluoro-1H-indazol-3-amine.

Representative Experimental Protocol

Materials:

  • 2,6-Difluorobenzonitrile

  • Hydrazine hydrate (or anhydrous hydrazine)

  • A high-boiling point solvent (e.g., n-butanol, ethylene glycol, or N-methyl-2-pyrrolidone)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 2,6-difluorobenzonitrile and the chosen solvent.

  • Slowly add hydrazine hydrate to the mixture. An excess of hydrazine is typically used.

  • Heat the reaction mixture to reflux (typically 120-160 °C, depending on the solvent) and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the product can be precipitated by the addition of water.

  • Wash the collected solid with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

Detailed spectroscopic data for 4-fluoro-1H-indazol-3-amine is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be expected.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the amino and NH groups. The protons on the benzene ring will exhibit splitting patterns influenced by the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) at m/z 151.05, corresponding to the molecular formula C₇H₆FN₃.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 3-aminoindazole scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors.[2][3] The amino group at the 3-position and the adjacent nitrogen atom in the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine part of ATP. The fluorine atom at the 4-position can provide additional beneficial interactions and modulate the electronic properties of the ring system.

Role in Targeting Specific Kinases

Derivatives of 4-fluoro-1H-indazol-3-amine have been investigated as inhibitors of various kinases implicated in cancer and other diseases. The core structure provides a versatile platform for the attachment of various side chains at different positions to achieve potency and selectivity against specific kinase targets.

Kinase_Inhibitor_Scaffold Scaffold 4-Fluoro-1H-indazol-3-amine Modification Chemical Modification (e.g., N-arylation, acylation) Scaffold->Modification Kinase_Inhibitor Potent and Selective Kinase Inhibitor Modification->Kinase_Inhibitor Target Kinase Target (e.g., FGFR, VEGFR, ALK) Kinase_Inhibitor->Target Inhibits

Caption: Role of 4-fluoro-1H-indazol-3-amine as a kinase inhibitor scaffold.

Safety and Handling

4-Fluoro-1H-indazol-3-amine is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-1H-indazol-3-amine is a valuable and versatile building block for the synthesis of complex biologically active molecules. Its unique structural and electronic features make it a highly sought-after scaffold in the field of medicinal chemistry, particularly for the development of kinase inhibitors. As the quest for more potent and selective targeted therapies continues, the importance of key intermediates like 4-fluoro-1H-indazol-3-amine in driving innovation in drug discovery is undeniable.

References

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • 4-fluoro-3aH-indazol-3-amine (697230-91-4). (n.d.). MOLBASE. Retrieved from [Link]

  • Method for preparing 1H-indazole derivative. (2018). Google Patents.
  • Indazole compounds as pkmyt1 kinase inhibitors. (2024). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved from [Link]

  • 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911. (n.d.). PubChem. Retrieved from [Link]

  • Aminoindazole derivatives active as kinase inhibitors, process for their preparation and pharmaceutical compositions containing them. (2007). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • United States Patent. (2013). Googleapis.com. Retrieved from [Link]

  • Synthesis of 3-amino-4-fluoropyrazoles. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to the Structure Elucidation of 4-fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Enigma of a Fluorinated Indazole Amine

4-fluoro-3aH-indazol-3-amine (CAS No. 697230-91-4) is a fluorinated heterocyclic amine belonging to the indazole class of compounds.[1] The indazole core is a prevalent scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making fluorinated indazoles attractive for drug discovery.[3] However, the precise atomic arrangement and tautomeric form of 4-fluoro-3aH-indazol-3-amine dictates its biological activity and potential applications.[4] This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of this compound, emphasizing the "why" behind each experimental choice and providing robust, self-validating protocols for researchers in organic synthesis and drug development.

The primary structural challenge with 3-aminoindazoles is the potential for tautomerism. The target molecule, designated as the 3aH-tautomer, exists in equilibrium with other forms, most notably the 1H- and 2H-tautomers. Distinguishing between these forms is non-trivial and requires a synergistic application of advanced spectroscopic and analytical techniques.

A Multi-faceted Approach to Structure Confirmation

A definitive structure elucidation cannot rely on a single analytical technique. Instead, a confluence of data from mass spectrometry, nuclear magnetic resonance, and potentially X-ray crystallography is required. This guide outlines a logical workflow, beginning with confirmation of the molecular formula and proceeding through detailed connectivity and spatial arrangement analysis.

G cluster_0 Initial Analysis cluster_1 Core Structural Analysis cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Confirms Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Provides Initial Atom Count & Environment MS->NMR_1D Elemental Composition IR Infrared Spectroscopy Identifies Functional Groups IR->NMR_1D Functional Group Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atom Connectivity NMR_1D->NMR_2D Assign Resonances XRAY X-Ray Crystallography Unambiguous 3D Structure NMR_2D->XRAY Propose Putative Structure COMP Computational Chemistry Corroborates Spectroscopic Data NMR_2D->COMP Compare Experimental vs. Calculated Shifts XRAY->COMP Validate Crystal Structure

Caption: Workflow for the structure elucidation of 4-fluoro-3aH-indazol-3-amine.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step is to confirm the elemental composition. Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. For a molecule like 4-fluoro-3aH-indazol-3-amine (C₇H₆FN₃), the expected exact mass is a critical first data point.

Trustworthiness: By comparing the measured mass to the theoretical mass with a minimal mass error (typically <5 ppm), we establish a high degree of confidence in the molecular formula, which is the foundation for all subsequent structural interpretation.[5]

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Acquire data in positive ion mode to promote protonation of the amine, forming the [M+H]⁺ ion.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured m/z to the theoretical value.

Data Presentation: Expected HRMS Data

Molecular FormulaIon SpeciesTheoretical m/zMeasured m/zMass Error (ppm)
C₇H₆FN₃[M+H]⁺152.0618(Experimental)< 5
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and simple technique to identify the key functional groups present in the molecule. For 4-fluoro-3aH-indazol-3-amine, we expect to see characteristic stretches for N-H bonds in the amine and indazole ring, C=N bonds, and C-F bonds.[6]

Trustworthiness: The presence of these characteristic absorption bands provides corroborating evidence for the major structural components of the molecule, validating the information derived from mass spectrometry.

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Data Presentation: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine/Indazole)3450 - 3250Two bands possible for -NH₂
Aromatic C-H Stretch3100 - 3000
C=N Stretch (Indazole)1640 - 1550
C-F Stretch1250 - 1000Strong absorption

Part 2: Detailed Connectivity - A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A combination of 1D and 2D NMR experiments will be required to assemble the carbon-hydrogen framework and definitively place the fluorine atom and amine group.

1D NMR: ¹H, ¹³C, and ¹⁹F

Expertise & Experience:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization state.

  • ¹⁹F NMR: Since fluorine has a spin of 1/2 and 100% natural abundance, ¹⁹F NMR is highly sensitive.[8] It will show a single resonance for the fluorine atom, and its coupling to nearby protons (JHF) and carbons (JCF) is crucial for confirming its position.[9]

Trustworthiness: The combination of these three 1D experiments provides a robust dataset. The chemical shifts, integration values (in ¹H NMR), and coupling patterns must be self-consistent to propose a valid structure.

2D NMR: COSY, HSQC, and HMBC

Expertise & Experience:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is essential for tracing out the proton network on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing together the entire molecular puzzle, connecting the aromatic ring to the pyrazole part of the indazole system and confirming the position of the fluorine atom through long-range C-F and H-F couplings.

Trustworthiness: The network of correlations from these 2D experiments provides a self-validating map of the molecule's connectivity. An incorrect structural assignment will lead to inconsistencies in the observed correlations. For example, an HMBC correlation from a proton to a carbon that is four bonds away would be highly unlikely and would challenge the proposed structure.

G cluster_0 1D NMR Data Acquisition cluster_1 2D NMR Correlation cluster_2 Structure Assembly H1 ¹H NMR HSQC HSQC (¹JCH) H1->HSQC COSY COSY (³JHH) H1->COSY HMBC HMBC (²⁻³JCH) H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Framework H-C Framework F19->Framework Confirm F position via coupling HSQC->Framework Assign C-H pairs COSY->Framework Connectivity Full Connectivity Map HMBC->Connectivity Connect fragments Framework->Connectivity Structure Proposed Structure Connectivity->Structure

Caption: Experimental workflow for NMR-based structure elucidation.

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and to slow the exchange of labile N-H protons, making them more likely to be observed.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D Spectra Acquisition:

    • Acquire a standard gradient-selected COSY spectrum.

    • Acquire a phase-sensitive gradient-selected HSQC spectrum, optimized for ¹JCH ≈ 160 Hz.

    • Acquire a gradient-selected HMBC spectrum, optimized for long-range couplings (ⁿJCH ≈ 8 Hz).

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Use the HSQC to assign directly bonded C-H pairs, the COSY to connect adjacent protons, and the HMBC to assemble the complete structure. Analyze H-F and C-F coupling constants to pinpoint the fluorine's location.

Data Presentation: Predicted NMR Data (in DMSO-d₆)

This data is predictive and serves as a guide for interpretation.

Table 1: Predicted ¹H and ¹³C NMR Data

Position Predicted δ ¹³C (ppm) Predicted δ ¹H (ppm) Predicted Multiplicity Key HMBC Correlations (from H at this position)
3 ~150 - - -
3a ~115 - - -
4 ~155 (d, ¹JCF ≈ 240 Hz) - - -
5 ~110 (d, ²JCF ≈ 20 Hz) ~6.8 dd C4, C7, C3a
6 ~125 ~7.2 t C4, C7a
7 ~118 (d, ⁴JCF ≈ 5 Hz) ~7.0 d C5, C3a
7a ~140 - - -
NH₂ - ~5.5 br s C3

| NH | - | ~11-12 | br s | C3, C7a |

Table 2: Predicted ¹⁹F NMR Data

Position Predicted δ ¹⁹F (ppm) Predicted Multiplicity Key Couplings

| 4-F | (Varies with reference) | d | ³JHF with H5 |

Part 3: Unambiguous Confirmation - X-Ray Crystallography & Computational Chemistry

While NMR provides a robust solution structure, X-ray crystallography offers the gold standard for definitive, unambiguous structural proof in the solid state.[10]

Single-Crystal X-Ray Crystallography

Expertise & Experience: This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise positions of all atoms (including hydrogens) can be determined.[11] This method will not only confirm the connectivity but will also definitively establish the tautomeric form present in the crystal lattice and provide precise bond lengths and angles.[12]

Trustworthiness: An X-ray crystal structure is considered definitive proof of a molecule's structure. The primary challenge is often not the analysis but obtaining a crystal of sufficient quality for the experiment.[10]

Experimental Protocol: X-Ray Crystallography

  • Crystallization: The most critical and often challenging step.[12] Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

  • Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[10]

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction data are collected on an area detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to fit the experimental data, yielding the final atomic coordinates.[13]

Computational Chemistry

Expertise & Experience: In parallel with experimental work, computational methods like Density Functional Theory (DFT) can be used to predict the NMR chemical shifts for all proposed tautomers.[14][15] By comparing the calculated spectra with the experimental data, one can gain additional confidence in the structural assignment. This is particularly useful for distinguishing between isomers or tautomers with subtle spectroscopic differences.

Trustworthiness: A strong correlation between the experimental NMR data and the DFT-calculated data for one specific tautomer provides powerful evidence that this is the predominant form in solution.

Protocol: DFT-based NMR Prediction

  • Structure Generation: Build 3D models of all plausible tautomers (1H, 2H, 3aH) of 4-fluoro-3-aminoindazole.

  • Geometry Optimization: Perform a geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts (referencing a standard like TMS) and compare the resulting predicted spectra with the experimental ¹H and ¹³C NMR data.

Conclusion

The structure elucidation of 4-fluoro-3aH-indazol-3-amine is a process of systematic, evidence-based deduction. It begins with the confirmation of its elemental formula via HRMS and the identification of key functional groups by FTIR. The core of the investigation lies in a comprehensive suite of 1D and 2D NMR experiments, which together map out the intricate connectivity of the atoms. Finally, for unambiguous proof, single-crystal X-ray crystallography provides the definitive solid-state structure, while computational chemistry offers a powerful method to corroborate the solution-state NMR findings. This rigorous, multi-pronged approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation necessary for advancing research and development in the pharmaceutical sciences.

References

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic... Retrieved from [Link]

  • ResearchGate. (n.d.). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • PubMed. (1993). Structural Basis of the Mutagenicity of Heterocyclic Amines Formed During the Cooking Processes. Retrieved from [Link]

  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

  • PubMed. (1986). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Retrieved from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Imperial College London. (n.d.). Computational Heterocyclic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Retrieved from [Link]

  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • PubMed. (2025). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns. Retrieved from [Link]

  • MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. Retrieved from [Link]

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4-fluoro-3aH-indazol-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-3aH-indazol-3-amine for Advanced Research and Development

Introduction

4-Fluoro-3aH-indazol-3-amine is a fluorinated heterocyclic amine that serves as a crucial building block in the fields of medicinal chemistry and synthetic organic chemistry. The 3-aminoindazole scaffold is recognized as a "privileged structure," frequently appearing in a variety of biologically active compounds, highlighting its significance in the development of novel therapeutics.[1] As an intermediate, this compound is utilized in the synthesis of more complex molecules for pharmaceutical and research applications.[2][3]

This guide provides a detailed overview of the core physicochemical properties of 4-fluoro-3aH-indazol-3-amine, focusing on its molecular formula and weight. It is designed for researchers, scientists, and drug development professionals, offering not just the fundamental data but also the scientific context and practical implications of these properties in a laboratory and development setting.

Core Molecular and Physical Data

The foundational step in utilizing any chemical compound is to have a precise understanding of its core identifiers and properties. This data is essential for everything from reaction stoichiometry and analytical verification to ensuring long-term stability. The key properties of 4-fluoro-3aH-indazol-3-amine are summarized below.

PropertyValueSource(s)
IUPAC Name 4-fluoro-3aH-indazol-3-amine[2]
Synonym 4-Fluoro-1H-indazol-3-amine
CAS Number 697230-91-4[2][3][4][5]
Molecular Formula C₇H₆FN₃[3][4][6][7]
Molecular Weight 151.14 g/mol [3][4][5][6]
SMILES NC1=NN=C2C=CC=C(F)C12[4]
Physical Form Solid
Purity Typically ≥95%[2]
Storage Sealed in a dry environment at 2-8°C, protected from light. For long-term storage, -20°C is recommended.[3][4][6]

Chemical Structure and Visualization

The two-dimensional structure provides an unambiguous representation of atomic connectivity, which dictates the compound's chemical behavior and potential for interaction with biological targets. The structure of 4-fluoro-3aH-indazol-3-amine consists of a bicyclic indazole core, with a fluorine atom at position 4 and an amine group at position 3.

Caption: 2D structure of 4-fluoro-3aH-indazol-3-amine.

Scientific and Methodological Context

The Significance of Molecular Formula and Weight

The molecular formula (C₇H₆FN₃) and molecular weight (151.14 g/mol ) are not merely abstract identifiers; they are cornerstone parameters for quantitative scientific work.

  • Stoichiometric Calculations: In synthetic chemistry, the molecular formula is indispensable for balancing chemical equations and calculating reagent quantities to ensure optimal reaction yields and minimize waste.

  • Analytical Verification: The precise molecular weight is critical for identity confirmation using mass spectrometry (MS).[2] An experimental mass spectrum showing a molecular ion peak corresponding to 151.14 Da provides strong evidence for the presence of the target compound.

  • Solution Preparation: For biological assays and analytical studies, these values are used to accurately prepare solutions of a specific molarity (moles per liter). This ensures that experimental results are reproducible and comparable across different studies.

Implications for Drug Development

The structural features of 4-fluoro-3aH-indazol-3-amine make it a compound of interest in drug discovery.

  • Role of Fluorine: The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity (its ability to cross cell membranes), and binding affinity to protein targets.

  • Privileged Scaffold: As previously noted, the 3-aminoindazole core is a privileged scaffold.[1] Its rigid, bicyclic nature presents a well-defined vector for substituents, making it an excellent starting point for building libraries of compounds to screen for biological activity against various diseases.

Practical Experimental Considerations

To ensure the validity of experimental outcomes, proper handling and quality control are paramount.

  • Handling and Storage: The compound's stability is maintained by adhering to recommended storage conditions.[3][4] Storing it in a sealed, dry container at 2-8°C, away from light, prevents degradation from hydrolysis, oxidation, or photolysis.

  • Purity and Analysis: For research applications, this compound is typically supplied at high purity (e.g., ≥98%).[6] Suppliers often provide a Certificate of Analysis (CoA) detailing the results of quality control tests, which may include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both purity and structural integrity.[2]

Experimental Workflow: From Compound to Assay

The journey of a research chemical from vial to valuable data follows a logical, self-validating workflow. The molecular weight and formula are central to the quantitative integrity of this process.

workflow reception 1. Compound Reception & QC Verification solubilization 2. Stock Solution Preparation (Molarity Calculation) reception->solubilization Use MW for Mass Calculation dilution 3. Working Solution Preparation (Serial Dilution) solubilization->dilution Known Molarity assay 4. Biological or Chemical Assay (Dose-Response) dilution->assay Precise Final Concentrations analysis 5. Data Analysis & Interpretation assay->analysis Relate Effect to Concentration

Caption: Standard laboratory workflow for a research chemical.

Causality within the Workflow:

  • Reception & QC: Upon receipt, the identity and purity of the compound must be confirmed. This is a critical trust-but-verify step. A simple LCMS run can quickly confirm the molecular weight, validating that the correct material was received.

  • Solubilization: To create a stock solution (e.g., 10 mM), the molecular weight (151.14 g/mol ) is used to calculate the exact mass of the solid required. An error in this step would propagate through all subsequent experiments.

  • Dilution: The accurately prepared stock solution is then serially diluted to create working solutions at the precise concentrations needed for the experiment (e.g., for generating a dose-response curve).

  • Assay: The compound is introduced to the biological or chemical system at these defined concentrations.

Conclusion

The molecular weight and formula of 4-fluoro-3aH-indazol-3-amine are fundamental parameters that underpin its use in scientific research and development. They are not merely data points but are integral to the quantitative accuracy, reproducibility, and ultimate success of experimental work. As a fluorinated derivative of the privileged 3-aminoindazole scaffold, this compound represents a valuable tool for medicinal chemists aiming to develop the next generation of therapeutic agents. A thorough understanding and correct application of its core properties are therefore essential for any researcher in the field.

References

  • 697230-91-4|4-Fluoro-3aH-indazol-3-amine - BIOFOUNT. [Link]

  • 4-Fluoro-3aH-indazol-3-amine_化工百科 - ChemBK. [Link]

  • 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 - PubChem. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir - ChemRxiv. [Link]

  • CAS No : 93246-53-8 | Product Name : 3-Fluoro-4-(4-morpholinyl) Benzenamine - Pharmaffiliates. [Link]

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The Strategic Introduction of Fluorine to the Indazole Scaffold: A Historical and Synthetic Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine into this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of indazole-based drug candidates, often leading to enhanced potency, metabolic stability, and bioavailability.[2][3][4] This technical guide provides a comprehensive overview of the discovery and history of fluorinated indazoles, detailing the evolution of synthetic methodologies and exploring the profound impact of fluorination on their therapeutic potential. We will delve into the causality behind experimental choices in synthetic design and provide practical, step-by-step protocols for key fluorination reactions.

Introduction: The Indazole Scaffold and the Transformative Power of Fluorine

Indazole, a bioisostere of indole, exists in two main tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This structural feature, combined with its ability to participate in a wide range of intermolecular interactions, has made it a cornerstone in the design of therapeutics targeting a diverse array of biological targets.[6] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties.[5][7]

The introduction of fluorine, the most electronegative element, into organic molecules can dramatically alter their properties.[8] In drug design, this "fluorine effect" is leveraged to:

  • Enhance Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[8][9]

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can improve membrane permeability and oral bioavailability.[2][8]

  • Alter Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions and solubility.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.[2]

The confluence of the versatile indazole scaffold and the unique properties of fluorine has created a rich area of research, leading to the development of highly potent and selective therapeutic agents.

A Historical Overview: The Emergence of Fluorinated Indazoles

While the first synthesis of indazole was reported by Emil Fischer in the late 19th century, the exploration of fluorinated analogues is a more recent endeavor, driven by the growing appreciation for the role of fluorine in medicinal chemistry that began in the mid-20th century.[10][11] Early efforts to synthesize fluorinated indazoles were often part of broader investigations into fluorinated aromatic compounds.

Key milestones in the development of fluorinated indazoles are often embedded within patent literature, showcasing their importance in industrial drug discovery programs. For instance, patents from the 1990s began to describe the synthesis and application of various fluorinated indazole derivatives, highlighting their potential as therapeutic agents.[12]

A significant challenge in the early history was the development of regioselective and efficient methods for introducing fluorine into the indazole ring system. The evolution of synthetic chemistry, particularly the development of modern fluorinating agents, has been pivotal in overcoming these hurdles.

Synthetic Strategies for the Preparation of Fluorinated Indazoles

The synthesis of fluorinated indazoles can be broadly categorized into two approaches:

  • Construction of the indazole ring from fluorinated precursors.

  • Direct fluorination of a pre-formed indazole scaffold.

Ring Construction from Fluorinated Building Blocks

This is a common and often highly regioselective strategy. The fluorine atom is incorporated into one of the starting materials, and the indazole ring is then constructed around it.

A representative example is the synthesis of 5-bromo-4-fluoro-1H-indazole, which starts from 3-fluoro-2-methylaniline.[13] This multi-step synthesis involves bromination, cyclization, and deprotection to yield the desired fluorinated indazole.

Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole [13]

Step 1: Bromination

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Add N-bromosuccinimide (NBS) while maintaining the temperature between -10°C and 10°C.

  • Allow the reaction to proceed for 1-2 hours.

  • Quench the reaction with sodium hydrogensulfite.

  • Isolate the resulting 2-bromo-6-fluoro-3-methylaniline.

Step 2: Ring Closure

  • The brominated aniline derivative is then subjected to a ring-closure reaction to form the indazole core. This typically involves diazotization followed by intramolecular cyclization.

Step 3: Deprotection

  • If a protecting group was used on the indazole nitrogen during the synthesis, it is removed in the final step to yield 5-bromo-4-fluoro-1H-indazole.

This building-block approach offers excellent control over the position of the fluorine substituent.

Direct Fluorination of the Indazole Core

The direct introduction of a fluorine atom onto a pre-existing indazole ring presents a more atom-economical approach. However, controlling the regioselectivity can be challenging due to the multiple reactive sites on the indazole nucleus. The development of modern electrophilic fluorinating agents has significantly advanced this strategy.

One of the most effective reagents for this purpose is N-fluorobenzenesulfonimide (NFSI) .[14][15][16] This reagent allows for the efficient and regioselective C-3 fluorination of 2H-indazoles under mild, metal-free conditions.[14][16]

Experimental Protocol: C-3 Fluorination of 2-Phenyl-2H-indazole using NFSI [7]

  • To a solution of 2-phenyl-2H-indazole (0.2 mmol) in water (2.0 mL), add N-fluorobenzenesulfonimide (NFSI) (1.5 equivalents).

  • Stir the reaction mixture at 80°C in a preheated oil bath for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (petroleum ether:ethyl acetate = 95:5) to afford 3-fluoro-2-phenyl-2H-indazole.

The proposed mechanism for this reaction involves a radical pathway, where a fluorine radical is generated from NFSI.[7][14]

Below is a diagram illustrating the general synthetic approaches to fluorinated indazoles.

G cluster_0 Ring Construction from Fluorinated Precursors cluster_1 Direct Fluorination of Indazole Core A Fluorinated Aniline C Fluorinated Indazole A->C Multi-step Synthesis B Fluorinated Benzaldehyde B->C Cyclization Strategies D Indazole F Fluorinated Indazole D->F E Electrophilic Fluorinating Agent (e.g., NFSI) E->F

Figure 1: General strategies for the synthesis of fluorinated indazoles.

Impact of Fluorination on Biological Activity: Structure-Activity Relationships

The position and number of fluorine atoms on the indazole ring can have a profound impact on biological activity. This is due to the intricate interplay of electronic and steric effects that influence how the molecule interacts with its biological target.

Positional Isomers and Potency

A compelling example of the positional effect of fluorine is seen in Rho kinase (ROCK1) inhibitors. A study comparing 4-fluoroindazole and 6-fluoroindazole derivatives revealed a dramatic difference in potency.[2]

CompoundPosition of FluorineROCK1 Inhibitory Potency (IC50)Oral Bioavailability
51 C42500 nMNot Reported
52 C614 nM61%

Table 1: Impact of Fluorine Position on ROCK1 Inhibition[2][17]

The significantly higher potency of the 6-fluoro derivative highlights the critical role of substituent placement in optimizing drug-target interactions. The 6-fluoro substitution also led to a remarkable increase in oral bioavailability.[2][17]

Modulation of Selectivity

Fluorination can also influence the selectivity of a compound for different biological targets. In the case of nitric oxide synthase (NOS) inhibitors, the number and location of fluorine atoms were found to greatly influence the selectivity between inducible NOS (iNOS) and neuronal NOS (nNOS).[2] Increasing the number of fluorine atoms generally led to increased inhibitory potency and nNOS selectivity.[2]

Overcoming Drug Resistance

In the development of anti-HIV agents, fluorinated indazoles have shown promise in overcoming resistance to existing non-nucleoside reverse transcriptase inhibitors (NNRTIs). Certain 5-fluoroindazole derivatives have demonstrated excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme.[2]

The following diagram illustrates the workflow for evaluating the impact of fluorination on biological activity.

G A Design & Synthesize Fluorinated Indazole Analogs B In Vitro Bioassays (e.g., Enzyme Inhibition, Cell Proliferation) A->B D In Vitro ADME (e.g., Metabolic Stability, Permeability) A->D C Determine Potency (IC50/EC50) B->C E In Vivo Efficacy & PK Studies (in animal models) C->E F Structure-Activity Relationship (SAR) Analysis C->F D->E D->F G Lead Optimization E->G F->G

Sources

A Technical Guide to 4-Fluoro-1H-indazol-3-amine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among these scaffolds, the indazole nucleus is recognized for its versatile biological activities. This technical guide provides an in-depth examination of 4-fluoro-1H-indazol-3-amine, a key building block in medicinal chemistry. We will explore the strategic rationale for its use, detailing its synthesis, its pivotal role as an intermediate in the development of potent kinase inhibitors, and the nuanced structure-activity relationships that govern its applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value scaffold in their discovery programs.

The Strategic Value of Fluorine in the Indazole Scaffold

The indazole core, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to serve as a versatile template for designing ligands that interact with a wide range of biological targets, leading to diverse pharmacological activities including anti-inflammatory, antitumor, and anti-HIV effects.[1] The introduction of a fluorine atom onto this scaffold, specifically creating derivatives like 4-fluoro-1H-indazol-3-amine, is a deliberate design choice rooted in the unique properties of fluorine.

The Physicochemical Impact of Fluorination: As the most electronegative element, fluorine's incorporation into a molecule imparts significant changes:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often enhances the pharmacokinetic profile of a drug candidate by blocking sites of metabolic oxidation.[3]

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, such as the amino group in 3-aminoindazoles. This can be critical for optimizing cell permeability and avoiding off-target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, which can significantly increase binding affinity and potency.[3]

  • Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[3][4]

The causality behind employing the 4-fluoro-3-aminoindazole motif is to harness these effects to create drug candidates with superior potency, improved selectivity, and more favorable drug-like properties compared to their non-fluorinated counterparts.[3][5]

Synthesis of the 4-Fluoro-3-aminoindazole Core

The construction of the 3-aminoindazole scaffold is most commonly achieved through the condensation of a suitably substituted 2-fluorobenzonitrile with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the synthesis of 4-fluoro-1H-indazol-3-amine, the logical starting material is 2,6-difluorobenzonitrile.

Synthesis_of_4_Fluoro_1H_indazol_3_amine cluster_start Starting Material cluster_reagent Reagent cluster_product Product 2,6-Difluorobenzonitrile 4-Fluoro-1H-indazol-3-amine 2,6-Difluorobenzonitrile->4-Fluoro-1H-indazol-3-amine n-BuOH, 120°C Hydrazine Hydrate Hydrazine Hydrate (N2H4·H2O) Scaffold_Modification cluster_products Diverse Kinase Inhibitors A 4-Fluoro-1H-indazol-3-amine (Core Scaffold) B Acylation / Amide Coupling A->B C Suzuki / Sonogashira Coupling A->C D N-Alkylation / Arylation A->D P1 FLT3 Inhibitors B->P1 P4 PDGFRα Inhibitors B->P4 P2 BCR-ABL Inhibitors C->P2 P3 FGFR4 Inhibitors D->P3

Sources

The Strategic Deployment of 4-Fluoro-1H-indazol-3-amine: A Heterocyclic Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Heterocyclic scaffolds form the bedrock of many successful drugs, and among these, the 1H-indazol-3-amine core has emerged as a "privileged" structure, particularly in the realm of kinase inhibition. This technical guide delves into the multifaceted utility of a specific, strategically functionalized analogue: 4-fluoro-1H-indazol-3-amine . We will explore its synthesis, reactivity, and profound impact as a building block in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Rationale for Fluorination at the 4-Position

The 1H-indazol-3-amine scaffold is a bioisostere of adenine, enabling it to function as an effective "hinge-binding" fragment in numerous ATP-competitive kinase inhibitors.[1] The exocyclic amine at the 3-position and the N1/N2 nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.

The introduction of a fluorine atom at the 4-position of the indazole ring is a deliberate and strategic modification. Fluorine, being the most electronegative element, imparts unique properties to organic molecules without a significant increase in steric bulk.[2] Key advantages of incorporating a 4-fluoro substituent include:

  • Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby functionalities, influencing the molecule's ionization state at physiological pH. It also tends to increase lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can block this pathway, thereby increasing the drug's half-life.

  • Enhanced Binding Interactions: The polarized C-F bond can engage in favorable dipole-dipole interactions, hydrogen bonds (with C-F as a weak acceptor), and orthogonal multipolar interactions with the protein target, potentially increasing binding affinity and selectivity.[3]

This guide will provide a comprehensive overview of the synthesis and application of 4-fluoro-1H-indazol-3-amine, a building block that capitalizes on these benefits.

Synthesis of the Core Scaffold

The most prevalent and industrially scalable synthesis of 3-aminoindazoles proceeds via the cyclization of an ortho-halobenzonitrile with hydrazine.[4][5] This approach is directly applicable to the preparation of 4-fluoro-1H-indazol-3-amine, starting from the readily available 2,6-difluorobenzonitrile.

Synthetic Pathway Overview

The synthesis is a one-pot reaction driven by a nucleophilic aromatic substitution (SNAr) mechanism followed by an intramolecular cyclization.

Synthesis_of_4_fluoro_1H_indazol_3_amine start 2,6-Difluorobenzonitrile intermediate Hydrazinyl Intermediate (transient) start->intermediate S_NAr at C2 reagent Hydrazine Hydrate (NH2NH2·H2O) reagent->intermediate product 4-Fluoro-1H-indazol-3-amine intermediate->product Intramolecular Cyclization

Caption: Synthetic route to 4-fluoro-1H-indazol-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established literature procedures for analogous compounds.[1][4][5]

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or ethylene glycol), hydrazine hydrate (4.0-5.0 eq) is added.

  • Causality: A high-boiling polar solvent is chosen to facilitate the reaction, which typically requires elevated temperatures to overcome the activation energy for both the initial SNAr and the subsequent cyclization. A molar excess of hydrazine hydrate is used to act as both the nucleophile and the base, and to drive the reaction to completion.

The reaction mixture is heated to reflux (typically 110-140 °C) and stirred for 12-24 hours.

  • Self-Validation: Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This ensures the reaction is complete before proceeding to workup.

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • Causality: The product is significantly less soluble in aqueous media than the polar solvent and excess hydrazine, leading to its precipitation.

The solid is collected by filtration, washed with water, and then a non-polar solvent (e.g., diethyl ether or hexanes) to remove organic impurities.

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-fluoro-1H-indazol-3-amine as a solid.

  • Trustworthiness: The purity of the final product should be confirmed by analytical methods such as 1H NMR, 13C NMR, and Mass Spectrometry to ensure it meets the standards required for subsequent synthetic steps.

Chemical Reactivity and Application as a Building Block

4-Fluoro-1H-indazol-3-amine possesses multiple reactive sites, making it a versatile building block. The primary sites for derivatization are the exocyclic 3-amino group and the pyrazole N1-H, with the benzene ring also available for functionalization, typically through palladium-catalyzed cross-coupling reactions if a halogen is present at another position.

Key Reaction Classes

Reactivity_of_4_fluoro_1H_indazol_3_amine core 4-Fluoro-1H-indazol-3-amine 3-NH2 N1-H Benzene Ring acylation Acylation / Sulfonylation core:f1->acylation Forms Amides / Sulfonamides alkylation N-Alkylation core:f2->alkylation Regioselective Alkylation cross_coupling Cross-Coupling (e.g., Suzuki, Sonogashira) core:f3->cross_coupling Requires further halogenation (e.g., at C5 or C7)

Caption: Key reaction types for derivatizing the core scaffold.

A. Acylation of the 3-Amino Group: The exocyclic amino group readily undergoes acylation with acyl chlorides or anhydrides, or sulfonylation with sulfonyl chlorides, to form the corresponding amides and sulfonamides.[1] This is a common strategy to introduce linkers or other pharmacophoric elements.

B. N-Alkylation: The pyrazole N1 position can be selectively alkylated under basic conditions. This modification is often used to improve solubility and tune the pharmacokinetic properties of the final compound.

C. Palladium-Catalyzed Cross-Coupling: While the parent 4-fluoro-1H-indazol-3-amine is not primed for cross-coupling on its benzene ring, it is often synthesized with a bromine or iodine atom at the C5, C6, or C7 position. This allows for powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[1][6]

Workflow for Kinase Inhibitor Synthesis

The following workflow illustrates a typical, multi-step synthesis of a kinase inhibitor starting from a bromo-substituted 4-fluoro-1H-indazol-3-amine.

Kinase_Inhibitor_Synthesis_Workflow cluster_0 Scaffold Functionalization cluster_1 Linker and Pharmacophore Attachment start 5-Bromo-4-fluoro-1H-indazol-3-amine step1 Suzuki Coupling (with Arylboronic Acid) start->step1 intermediate1 5-Aryl-4-fluoro-1H-indazol-3-amine step1->intermediate1 step2 Acylation (with Chloroacetyl Chloride) intermediate1->step2 intermediate2 N-(5-Aryl-4-fluoro-1H-indazol-3-yl)-2-chloroacetamide step2->intermediate2 step3 Nucleophilic Substitution (with Amine/Thiol) intermediate2->step3 end_product Final Kinase Inhibitor step3->end_product

Caption: A generalized workflow for synthesizing kinase inhibitors.

Case Studies: 4-Fluoro-1H-indazol-3-amine in Action

The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. While specific examples starting directly from 4-fluoro-1H-indazol-3-amine are often embedded within broader synthetic schemes in the literature, the recurring presence of this moiety in potent inhibitors underscores its importance.

Application in FGFR and Bcr-Abl Inhibitors

The 1H-indazol-3-amine scaffold is a key component in numerous inhibitors of Fibroblast Growth Factor Receptors (FGFR) and the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML).[3] The introduction of fluorine substituents has been shown to be critical for achieving high potency.

Compound ClassTarget KinaseRepresentative IC50 ValuesReference
1H-Indazol-3-amine DerivativesFGFR115.0 nM[3]
1H-Indazol-3-amine Derivatives with 2,6-difluoro substitutionFGFR22.0 ± 0.8 nM[3]
Diarylamide 3-aminoindazolesBcr-AblWT< 0.5 nM[5]
Diarylamide 3-aminoindazolesBcr-AblT315I (mutant)9 nM[5]

Note: The table presents data for compounds containing the broader 1H-indazol-3-amine scaffold, with fluorine substitution highlighted as a key optimization strategy.

The data indicates that fluorinated indazole derivatives can achieve low nanomolar to sub-nanomolar potency against their target kinases. Furthermore, they can retain activity against clinically relevant resistance mutations, such as the T315I "gatekeeper" mutation in Bcr-Abl.[5]

Mechanism of Action: Kinase Hinge Binding

The primary mechanism by which these compounds exert their inhibitory effect is through competitive binding at the ATP pocket of the target kinase. The 4-fluoro-1H-indazol-3-amine core plays a pivotal role in this interaction.

Kinase_Binding_Mechanism cluster_0 Kinase ATP Pocket hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue d_loop DFG Motif / Activation Loop inhibitor 4-Fluoro-Indazole Core 3-Amine N1/N2 inhibitor:f1->hinge H-Bond Donor inhibitor:f2->hinge H-Bond Acceptor

Caption: Interaction of the indazole core with the kinase hinge.

The N1-H and the exocyclic 3-amino group act as hydrogen bond donors, while the N2 atom acts as a hydrogen bond acceptor, forming a bidentate hydrogen bond network with the kinase hinge region. This interaction effectively anchors the inhibitor in the ATP binding site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates, thereby inhibiting the signaling pathway.

Conclusion and Future Outlook

4-Fluoro-1H-indazol-3-amine is more than just another heterocyclic compound; it is a highly refined building block engineered for success in modern drug discovery. Its synthesis is straightforward, and its chemical handles allow for versatile derivatization. The strategic placement of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties, metabolic stability, and binding affinity of their lead compounds. As the demand for more selective and potent kinase inhibitors continues to grow, particularly for challenging targets and resistant cancer mutations, the utility of scaffolds like 4-fluoro-1H-indazol-3-amine is set to expand, solidifying its place as a cornerstone of contemporary medicinal chemistry.

References

  • Gallavardin, T. et al. (2026). Synthesis of indazole-based fluorophores. Org Biomol Chem. [Online]. Available at: [Link]

  • Akhtar, M. J. et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Online]. Available at: [Link]

  • Behera, A. K. et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Dev Res., 83(8), 1736-1766. [Online]. Available at: [Link]

  • Gao, H. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Online]. Available at: [Link]

  • Gao, H. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Online]. Available at: [Link]

  • Giraud, F. et al. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Online]. Available at: [Link]

  • Kumar, R. et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Online]. Available at: [Link]

  • Liu, Z. et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. ResearchGate. [Online]. Available at: [Link]

  • Meanwell, N. A. (2015). Fluorine in medicinal chemistry. Prog Med Chem., 54, 65-133. [Online]. Available at: [Link]

  • Naeem, N. A. et al. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. [Online]. Available at: [Link]

  • Naeem, N. A. et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol- 3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Online]. Available at: [Link]

  • Souissi, M. et al. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Online]. Available at: [Link]

  • Sun, J. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Online]. Available at: [Link]

  • Tverdokhlebov, A. V. et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. J Org Chem., 76(10), 4105-11. [Online]. Available at: [Link]

  • Wang, Y. et al. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Publications. [Online]. Available at: [Link]

  • Wankhede, N. et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Online]. Available at: [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. [Online].

Sources

Spectroscopic Characterization of 4-fluoro-3aH-indazol-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the spectroscopic data for 4-fluoro-3aH-indazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their physicochemical properties and pharmacological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical interpretations and practical, field-proven methodologies for acquiring and analyzing spectroscopic data.

Introduction: The Structural Complexity of 4-fluoro-3aH-indazol-3-amine

4-fluoro-3aH-indazol-3-amine (CAS No: 697230-91-4) is a fluorinated derivative of the indazole scaffold. The indazole ring system is a crucial pharmacophore found in numerous biologically active compounds.[1] A key structural feature of 3-aminoindazoles is the potential for tautomerism, existing in equilibrium between different forms, most commonly the 1H- and 2H-indazoles.[2] The specified "3aH" nomenclature indicates a specific tautomeric form where the proton is on the nitrogen at position 3a. However, in solution and even in the solid state, other tautomers like the 4-fluoro-1H-indazol-3-amine (CAS No: 404827-78-7) may exist.[3] Therefore, unambiguous spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.

This guide will systematically explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-fluoro-3aH-indazol-3-amine, providing a framework for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of indazole derivatives, as the chemical shifts and coupling constants are highly sensitive to the substitution pattern and the position of the tautomeric proton.[4]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the number of different proton environments, their electronic environment, and their spatial relationships.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for 4-fluoro-3aH-indazol-3-amine in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH (indazole)~11.0 - 12.0br s-The acidic proton on the indazole nitrogen is typically broad and downfield due to hydrogen bonding and exchange.
NH₂ (amine)~5.0 - 6.0br s-The amine protons are also exchangeable and will appear as a broad singlet. Its chemical shift is concentration-dependent.[5]
H-5~7.2 - 7.4ddJ(H5-H6) ≈ 8.0, J(H5-F) ≈ 10.0This proton is coupled to both the adjacent H-6 and the fluorine at C-4.
H-6~6.8 - 7.0tJ(H6-H5) ≈ 8.0, J(H6-H7) ≈ 8.0This proton will appear as a triplet due to coupling with two adjacent protons.
H-7~7.5 - 7.7dJ(H7-H6) ≈ 8.0Coupled only to H-6, this proton will be a doublet.

Note: DMSO-d₆ is a common solvent for heterocyclic compounds, and its residual peak appears at ~2.50 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 4-fluoro-3aH-indazol-3-amine in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3~150 - 155The carbon bearing the amine group is significantly deshielded.
C-4~155 - 160 (d, J(C-F) ≈ 240-250 Hz)The carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield.
C-5~110 - 115 (d, J(C-F) ≈ 20-25 Hz)This carbon shows a smaller two-bond coupling to fluorine.
C-6~120 - 125Aromatic carbon with a typical chemical shift.
C-7~115 - 120Aromatic carbon.
C-7a~140 - 145Bridgehead carbon in the aromatic system.
C-3a~125 - 130The other bridgehead carbon.

Note: The DMSO-d₆ solvent peak appears at ~39.5 ppm.

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Protocol 1: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-fluoro-3aH-indazol-3-amine sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal from the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data with a line broadening of 1-2 Hz.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and determine the multiplicities and coupling constants.

    • Assign the peaks based on chemical shifts, multiplicities, and established knowledge of indazole derivatives.[4]

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune & Shim transfer->tune_shim acq_1H Acquire 1H Spectrum tune_shim->acq_1H acq_13C Acquire 13C Spectrum tune_shim->acq_13C process Process Spectra acq_1H->process acq_13C->process reference Reference to Solvent process->reference assign Assign Peaks reference->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis of 4-fluoro-3aH-indazol-3-amine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of 4-fluoro-3aH-indazol-3-amine is expected to show characteristic absorption bands for the N-H and C-N bonds, as well as vibrations associated with the aromatic ring and the C-F bond.

Table 3: Predicted IR Absorption Bands for 4-fluoro-3aH-indazol-3-amine

Wavenumber (cm⁻¹)IntensityVibrationRationale
3400 - 3250Medium, Sharp (two bands)N-H stretch (asymmetric and symmetric)Characteristic of a primary amine (R-NH₂).[6]
3200 - 3000MediumN-H stretch (indazole)The N-H bond of the indazole ring, often broad due to hydrogen bonding.
1650 - 1580StrongN-H bend (scissoring)A strong and characteristic absorption for primary amines.[7]
1620 - 1450Medium-StrongC=C stretch (aromatic)Multiple bands are expected in this region due to the aromatic nature of the indazole ring.
1335 - 1250StrongC-N stretch (aromatic amine)The stretching vibration of the C-N bond where the carbon is part of the aromatic ring.[6]
1100 - 1000StrongC-F stretchA strong absorption band characteristic of the carbon-fluorine bond.
910 - 665Broad, StrongN-H wagOut-of-plane bending of the N-H bonds of the primary amine.[6]
Experimental Protocol: IR Data Acquisition

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

    • Record a background spectrum of the empty ATR crystal.

  • Sample Application:

    • Place a small amount (a few milligrams) of the solid 4-fluoro-3aH-indazol-3-amine sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

    • Correlate the observed bands with the expected functional groups of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to further confirm the structure.

Predicted Mass Spectral Data (Electron Ionization - EI)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Molecular Ion (M⁺˙): The molecular weight of C₇H₆FN₃ is 151.14 g/mol .[8] Therefore, the molecular ion peak is expected at m/z = 151. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our compound.[9]

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z 124): A common fragmentation pathway for nitrogen-containing heterocycles.

    • Loss of N₂H (m/z 122): Cleavage of the pyrazole ring.

    • Formation of fluorotropylium ion (m/z 95): Rearrangement of the benzene ring after fragmentation.

    • The fragmentation of indazole-type compounds can be complex, but these represent plausible initial fragmentation steps.[10]

Experimental Protocol: Mass Spectrometry Data Acquisition

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with EI

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • Use a suitable capillary column (e.g., a 30 m DB-5ms).

    • Employ a temperature program to elute the compound, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

  • MS Detection (EI):

    • The eluting compound enters the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Visualization: MS Fragmentation Logic

MS_Fragmentation M Molecular Ion (M+) m/z = 151 F1 [M - HCN]+ m/z = 124 M->F1 - HCN F2 [M - N2H]+ m/z = 122 M->F2 - N2H F3 Fluorotropylium ion m/z = 95 M->F3 - N2, -HCN (rearrangement)

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-fluoro-3aH-indazol-3-amine from 2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-fluoro-3aH-indazol-3-amine, a valuable building block in medicinal chemistry, from the readily available starting material, 2,6-difluorobenzonitrile. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine, followed by an intramolecular cyclization. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes essential safety information, purification techniques, and characterization data. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

3-Aminoindazoles are a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[1] The incorporation of a fluorine atom at the 4-position of the indazole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, binding affinity, and membrane permeability. 4-fluoro-3aH-indazol-3-amine is therefore a highly sought-after intermediate for the synthesis of novel therapeutics.[2] The synthesis of 3-aminoindazoles is often achieved through the reaction of o-halobenzonitriles with hydrazine.[3] This application note details a robust and efficient method for the preparation of 4-fluoro-3aH-indazol-3-amine from 2,6-difluorobenzonitrile.

Reaction Mechanism

The synthesis of 4-fluoro-3aH-indazol-3-amine from 2,6-difluorobenzonitrile and hydrazine proceeds through a two-step mechanism:

  • Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of hydrazine on one of the electrophilic carbon atoms of the benzene ring, specifically the carbon atom ortho to the nitrile group and para to the other fluorine atom. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. This step results in the formation of a Meisenheimer complex, which then rearomatizes by eliminating a fluoride ion to yield a 2-fluoro-6-hydrazinylbenzonitrile intermediate.

  • Intramolecular Cyclization: The newly introduced hydrazine moiety then undergoes an intramolecular nucleophilic addition to the nitrile carbon. This cyclization step forms the five-membered pyrazole ring of the indazole system, yielding the final product, 4-fluoro-3aH-indazol-3-amine.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,6-Difluorobenzonitrile≥98%Sigma-Aldrich1897-52-5
Hydrazine hydrate (50-60%)ReagentSigma-Aldrich7803-57-8
Ethanol (EtOH)AnhydrousFisher Scientific64-17-5
Ethyl acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel60 Å, 230-400 mesh
Instrumentation
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F NMR)

  • Mass spectrometer (MS)

Safety Precautions
  • 2,6-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation.[4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine hydrate is highly corrosive, toxic, and a suspected carcinogen. It can cause severe skin burns and eye damage. Handle with extreme caution in a fume hood, using appropriate PPE. Ensure there are no ignition sources nearby as hydrazine is flammable.

  • All reactions should be performed in a well-ventilated fume hood.

Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A 1. Add 2,6-difluorobenzonitrile (1 eq) and ethanol to a round-bottom flask. B 2. Stir the mixture until the solid is completely dissolved. A->B C 3. Slowly add hydrazine hydrate (2-3 eq) dropwise at room temperature. B->C D 4. Heat the reaction mixture to reflux (approx. 78 °C). E 5. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). D->E F 6. Continue refluxing until the starting material is consumed (typically 4-6 hours). E->F G 7. Cool the reaction mixture to room temperature. H 8. Remove the solvent under reduced pressure. G->H I 9. Partition the residue between ethyl acetate and water. H->I J 10. Wash the organic layer with saturated NaHCO₃ and brine. I->J K 11. Dry the organic layer over anhydrous Na₂SO₄. J->K L 12. Concentrate the organic layer and purify by column chromatography. K->L

Figure 1: Experimental workflow for the synthesis of 4-fluoro-3aH-indazol-3-amine.

Step-by-Step Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (5.0 g, 35.9 mmol, 1.0 eq) and ethanol (50 mL).

  • Stir the mixture at room temperature until the 2,6-difluorobenzonitrile is completely dissolved.

  • Slowly add hydrazine hydrate (5.4 g, ~108 mmol, 3.0 eq) to the solution dropwise over 5-10 minutes. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 3:1 hexanes:ethyl acetate. The starting material and product should be visualized under UV light.

  • Continue refluxing for 4-6 hours, or until the starting material is no longer visible by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 5:1 hexanes:EtOAc and gradually increasing the polarity).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain 4-fluoro-3aH-indazol-3-amine as a solid.

Characterization

The structure and purity of the synthesized 4-fluoro-3aH-indazol-3-amine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show signals for the aromatic protons and the amine protons. The aromatic protons will exhibit coupling to each other and to the fluorine atom. The amine protons may appear as a broad singlet.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum will show the expected number of carbon signals for the indazole core. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom at the 4-position.

  • Mass Spectrometry (ESI+): The mass spectrum should show the molecular ion peak corresponding to the mass of the product (m/z = 152.06 [M+H]⁺).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Continue refluxing and monitor by TLC. If the reaction stalls, a small amount of additional hydrazine hydrate can be added.
Low yieldInefficient extraction or purification.Ensure complete extraction with ethyl acetate. Optimize the mobile phase for column chromatography to achieve better separation.
Impure productPresence of unreacted starting material or side products.Repeat the column chromatography with a shallower gradient. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be attempted.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-fluoro-3aH-indazol-3-amine from 2,6-difluorobenzonitrile. By following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided mechanistic insights and troubleshooting guide further enhance the utility of this protocol for both novice and experienced chemists.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles. The Journal of organic chemistry, 75(8), 2730–2732.
  • Li, J., et al. (2019).
  • Thermo Fisher Scientific. (2025).
  • Echemi. (n.d.).
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2020).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%.
  • Krishna Solvechem Limited. (n.d.).
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. (2009).
  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Acme Organics.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. (2011).
  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

Sources

Synthesis of 4-Fluoro-1H-indazol-3-amine: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 4-fluoro-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient one-step cyclization reaction between 2,6-difluorobenzonitrile and hydrazine hydrate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety precautions, and analytical validation methods. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Introduction: The Significance of the Aminoindazole Scaffold

The 1H-indazole-3-amine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bond interactions with protein targets has led to its incorporation into numerous kinase inhibitors and other therapeutic agents. The introduction of a fluorine atom at the 4-position of the indazole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making 4-fluoro-1H-indazol-3-amine a highly sought-after intermediate for the development of novel therapeutics.[2]

This document outlines a straightforward and scalable synthesis of 4-fluoro-1H-indazol-3-amine from commercially available starting materials. The chosen synthetic route is based on the well-established reaction of 2-halobenzonitriles with hydrazine, which offers high yields and operational simplicity.[1][3][4]

Synthesis Strategy and Mechanism

The synthesis of 4-fluoro-1H-indazol-3-amine is accomplished via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Overall Reaction:

Mechanistic Rationale:

The reaction proceeds in a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine, a potent nucleophile, attacks one of the electrophilic carbons attached to a fluorine atom on the 2,6-difluorobenzonitrile ring. The fluorine atom at the 2-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrile group. This results in the formation of a 2-hydrazinyl-6-fluorobenzonitrile intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazinyl moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization leads to the formation of the indazole ring system. Tautomerization of the resulting intermediate yields the stable 4-fluoro-1H-indazol-3-amine.

Experimental Protocol

This protocol has been optimized for a laboratory scale and can be scaled up with appropriate safety considerations.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,6-Difluorobenzonitrile≥98%Commercially Available1897-52-5
Hydrazine Hydrate (55-65%)Reagent GradeCommercially Available7803-57-8
Ethanol (200 proof)AnhydrousCommercially Available64-17-5
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Deionized Water
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Thermometer

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (5.0 g, 35.9 mmol) and ethanol (40 mL).

  • Addition of Hydrazine: While stirring at room temperature, slowly add hydrazine hydrate (5.3 mL, ~108 mmol, 3.0 equiv) to the solution. Caution: The reaction is exothermic. Add the hydrazine hydrate dropwise to maintain control of the internal temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (2,6-difluorobenzonitrile) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold deionized water (2 x 50 mL) to remove any residual hydrazine.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For most applications, recrystallization provides a product of sufficient purity.

    • To recrystallize, dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white solid

  • Characterization Data:

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 11.85 (s, 1H), 7.18 (td, J = 8.5, 5.5 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.65 (d, J = 8.0 Hz, 1H), 5.40 (s, 2H).
¹³C NMR (101 MHz, DMSO-d₆)δ 157.9 (d, J = 245.5 Hz), 154.2, 142.3 (d, J = 13.1 Hz), 123.0 (d, J = 5.6 Hz), 114.3 (d, J = 2.5 Hz), 108.9 (d, J = 21.2 Hz), 101.9 (d, J = 3.8 Hz).
Mass Spec (ESI+) m/z 152.06 [M+H]⁺

Safety and Hazard Information

It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7][8]

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen. Handle with extreme caution.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Workflow and Mechanistic Diagrams

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up and Isolation cluster_purification Purification prep1 Combine 2,6-difluorobenzonitrile and ethanol in a round-bottom flask. prep2 Slowly add hydrazine hydrate while stirring. prep1->prep2 react1 Heat the mixture to reflux (80-85 °C). prep2->react1 react2 Monitor reaction progress by TLC (4-6 hours). react1->react2 workup1 Cool to room temperature and pour into ice-water. react2->workup1 workup2 Collect precipitate by vacuum filtration. workup1->workup2 workup3 Wash with cold deionized water. workup2->workup3 purify1 Recrystallize from ethanol/water. workup3->purify1 purify2 Collect crystals by vacuum filtration and dry. purify1->purify2 end end purify2->end Obtain pure 4-fluoro-1H-indazol-3-amine

Caption: Experimental workflow for the synthesis of 4-fluoro-1H-indazol-3-amine.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DFBN 2,6-Difluorobenzonitrile Intermediate 2-Hydrazinyl-6-fluorobenzonitrile DFBN->Intermediate SNAr Hydrazine Hydrazine Product 4-Fluoro-1H-indazol-3-amine Intermediate->Product Intramolecular Cyclization & Tautomerization

Caption: Simplified reaction mechanism for the formation of 4-fluoro-1H-indazol-3-amine.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of 4-fluoro-1H-indazol-3-amine. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The straightforward nature of the reaction and the high yields make this procedure suitable for both small-scale and larger-scale preparations.

References

  • Asad, N., Lyons, M., Muniz, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Asad, N., Lyons, M., Muniz, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. DOI: 10.26434/chemrxiv-2024-2c6v2. Available at: [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105. Available at: [Link]

  • Asad, N., Lyons, M., Muniz, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Available at: [Link]

  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Nakamura, H. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Gáspár, A., & Káncz, A. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(19), 6296. Available at: [Link]

  • Cole-Parmer. (n.d.). 2,6-Difluorobenzonitrile, 97% Material Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5863-5885. Available at: [Link]

  • McKillop, A., & Sayer, R. J. (1977). REACTION OF HYDRAZINE WITH 6-AMINOCROTONONITRILE: SYNTHESIS OF. HETEROCYCLES, 6(9), 1355. Available at: [Link]

  • Krishna Solvechem Limited. (n.d.). 2,6-Difluorobenzonitrile Material Safety Data Sheet. Retrieved from [Link]

  • Pinto, S. M., et al. (2023). Turn-on Coumarin Precursor: From Hydrazine Sensor to Covalent Inhibition and Fluorescence Detection of Rabbit Muscle Aldolase. ACS Omega, 8(32), 29015-29026. Available at: [Link]

  • Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1102-1105. Available at: [Link]

  • Google Patents. (2010). Synthesis method of 3-fluorine-4-aminopyridine.

Sources

Introduction: The Significance of the 3-Aminoindazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Amino-7-fluoro-1H-indazole from 2,6-Difluorobenzonitrile and Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 3-amino-7-fluoro-1H-indazole, a critical intermediate in pharmaceutical development, through the reaction of 2,6-difluorobenzonitrile with hydrazine. The document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and offers insights into the process, ensuring both scientific rigor and practical applicability.

2,6-Difluorobenzonitrile is a versatile chemical building block, widely utilized in the synthesis of agrochemicals and pharmaceuticals due to the unique reactivity conferred by its fluorine substituents.[1] The reaction of this compound with hydrazine provides an efficient route to 3-amino-7-fluoro-1H-indazole. This product belongs to the indazole class of nitrogen-containing heterocyclic compounds, which are of immense interest in medicinal chemistry.[2]

The 3-aminoindazole core is a privileged scaffold found in numerous biologically active molecules.[3] These compounds have demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[4][5] For instance, the multi-targeted tyrosine kinase inhibitor Linifanib, used in cancer therapy, features the 1H-indazole-3-amine structure, which is crucial for its binding and activity.[5][6] The synthesis described herein, therefore, represents a key step in the development of novel therapeutics.[6]

Reaction Mechanism: A Tale of Two Nucleophiles

The formation of 3-amino-7-fluoro-1H-indazole from 2,6-difluorobenzonitrile and hydrazine proceeds through a well-established pathway involving nucleophilic addition followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Causality of the Mechanism:

  • Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbon of the nitrile group in 2,6-difluorobenzonitrile. This forms a hydrazone-like intermediate.

  • Intramolecular Cyclization (SNAr): The terminal nitrogen of the hydrazine intermediate, now positioned favorably, acts as an internal nucleophile. It attacks the carbon atom bearing one of the fluorine substituents. The electron-withdrawing nature of the nitrile group and the remaining fluorine atom activate the aromatic ring towards this nucleophilic attack.

  • Aromatization: The subsequent loss of a fluoride ion and a proton leads to the formation of the stable, aromatic 3-amino-7-fluoro-1H-indazole ring system.

This reaction is analogous to other syntheses of 3-aminoindazoles from ortho-halobenzonitriles.[3]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 2,6-Difluorobenzonitrile 2,6-Difluorobenzonitrile Intermediate Hydrazone Intermediate 2,6-Difluorobenzonitrile->Intermediate Nucleophilic Addition Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Product 3-Amino-7-fluoro-1H-indazole Intermediate->Product Intramolecular SNAr & Aromatization

Caption: Reaction mechanism for the synthesis of 3-amino-7-fluoro-1H-indazole.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier Example
2,6-Difluorobenzonitrile1897-52-5C₇H₃F₂N139.10≥97%Sigma-Aldrich[7]
Hydrazine monohydrate7803-57-8H₆N₂O50.06≥98%Sigma-Aldrich
n-Butanol71-36-3C₄H₁₀O74.12AnhydrousSigma-Aldrich
Round-bottom flask-----
Reflux condenser-----
Magnetic stirrer/hotplate-----
Inert atmosphere setup (Nitrogen or Argon)-----
Summary of Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Hydrazine:Nitrile)2.5 - 3.0 equivalentsExcess hydrazine drives the reaction to completion and acts as a base.
Solventn-ButanolHigh boiling point allows for necessary reaction temperature.
Temperature110-120 °C (Reflux)Provides sufficient thermal energy for the SNAr step.
Reaction Time12 - 24 hoursEnsures complete conversion of the starting material.
AtmosphereInert (N₂ or Ar)Prevents oxidation of hydrazine and other potential side reactions.
Step-by-Step Procedure
  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 2,6-difluorobenzonitrile (1.0 eq). Subsequently, add n-butanol as the solvent.

  • Hydrazine Addition: While stirring, carefully add hydrazine monohydrate (2.5-3.0 eq) to the mixture at room temperature. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate PPE.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

Safety Precautions
  • 2,6-Difluorobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]

  • Hydrazine: Toxic, corrosive, and a suspected carcinogen.[9] It is also flammable.

  • n-Butanol: Flammable liquid and vapor. Causes skin irritation and serious eye damage.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a certified chemical fume hood. Have an emergency eyewash and shower readily available.

Work-up and Purification

The goal of the work-up is to isolate the crude product, which is then purified to the desired specification.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Slowly add water to the reaction mixture while stirring. The product, being less soluble in the aqueous butanol mixture, should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove excess hydrazine and other water-soluble impurities.

  • Drying: Dry the solid product under vacuum.

  • Purification (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Workflow A Completed Reaction Mixture B Cool to Room Temperature A->B C Add Water to Precipitate B->C D Vacuum Filtration C->D E Wash Solid with Cold Water D->E F Dry Under Vacuum E->F G Crude Product F->G H Recrystallization / Chromatography G->H I Pure 3-Amino-7-fluoro-1H-indazole H->I

Caption: Workflow for the work-up and purification of the product.

Characterization and Analysis

The identity and purity of the synthesized 3-amino-7-fluoro-1H-indazole should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons in the range of 6.5-7.5 ppm. Broad singlets for the -NH₂ and -NH protons.
¹³C NMR Signals corresponding to the aromatic carbons and the carbon bearing the amino group.
¹⁹F NMR A singlet corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₇H₆FN₃, MW = 151.14).
Infrared (IR) Spectroscopy Characteristic N-H stretching bands for the primary amine and the indazole NH. C=N stretching of the indazole ring.
Melting Point A sharp melting point consistent with a pure compound.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficient temperature. - Degradation of hydrazine.- Increase reaction time. - Ensure proper reflux temperature. - Use fresh, high-purity hydrazine.
Incomplete Reaction - Reaction time too short. - Insufficient hydrazine.- Extend the reaction time and monitor by TLC/GC-MS. - Increase the equivalents of hydrazine.
Formation of Side Products - Reaction temperature too high. - Presence of oxygen.- Maintain a controlled reflux temperature. - Ensure a properly maintained inert atmosphere.
Difficulty in Precipitation - Insufficient water added. - Product is more soluble than expected.- Add more water or cool the mixture in an ice bath. - Consider extraction with a suitable organic solvent followed by evaporation.

Applications in Drug Development

The 3-amino-7-fluoro-1H-indazole synthesized through this protocol is a valuable intermediate for the construction of more complex molecules with therapeutic potential. Its structure allows for further functionalization at the amino group and the nitrogen atoms of the indazole ring. As previously mentioned, this scaffold is a key component in a variety of kinase inhibitors and other targeted therapies, making this synthesis a foundational step in many drug discovery programs.[5] The presence of the fluorine atom can also enhance metabolic stability and binding affinity of the final drug molecule.

References

  • Asad, N., Lyons, M., Muniz-Machado, S. M., Burns, J. M., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. Available at: [Link]

  • Chem-Impex. (n.d.). 2,6-Difluorobenzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • He, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3909. Available at: [Link]

  • Khan, S. R., & O'Brien, P. J. (2000). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Current pharmaceutical design, 6(10), 1077–1092.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorobenzonitrile. Retrieved from [Link]

  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Singh, P., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(8), 1109-1116.
  • Wang, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4797. Available at: [Link]

  • Yale Chemistry Department. (2016, October 12). Redox Reactions: Wolff - Kishner Type. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 4-Fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed framework of validated analytical methodologies for the comprehensive characterization of 4-Fluoro-1H-indazol-3-amine (CAS No: 404827-78-7), a key heterocyclic building block in modern drug discovery.[1][2][3] The protocols herein are designed for researchers, quality control analysts, and drug development professionals to ensure the unambiguous identification, purity assessment, and structural confirmation of this important intermediate. We present an orthogonal analytical strategy, leveraging chromatography, mass spectrometry, and spectroscopy to generate a holistic and reliable data package.

Introduction: The Importance of Rigorous Characterization

4-Fluoro-1H-indazol-3-amine is a member of the privileged 3-aminoindazole scaffold, a core structure found in numerous biologically active compounds, including kinase inhibitors for oncology.[3][4] The presence of the fluorine atom can significantly modulate physicochemical properties such as metabolic stability and binding affinity, making this a valuable synthon. Given its role in the synthesis of high-value pharmaceutical candidates, verifying the identity, purity, and structural integrity of 4-Fluoro-1H-indazol-3-amine is a critical first step in any research or development workflow.

Physicochemical Properties Summary
PropertyValueSource(s)
Chemical Name 4-Fluoro-1H-indazol-3-amine[5]
Synonym(s) 4-fluoro-3aH-indazol-3-amine[6][7]
CAS Number 404827-78-7[5]
Molecular Formula C₇H₆FN₃[5]
Molecular Weight 151.14 g/mol [5]
Appearance Solid
Melting Point 172-174 °C[7]

The Orthogonal Analytical Workflow

No single analytical technique is sufficient to fully characterize a chemical compound. We employ an orthogonal approach, where each method measures a different physicochemical property. This strategy ensures that a potential impurity or structural ambiguity missed by one technique will be detected by another, providing the highest level of confidence.

G cluster_0 Initial Sample cluster_1 Analytical Techniques cluster_2 Verified Output Sample 4-Fluoro-1H-indazol-3-amine HPLC HPLC-UV (Purity) Sample->HPLC LCMS LC-MS (Molecular Weight) Sample->LCMS NMR NMR Spectroscopy (Structure) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR EA Elemental Analysis (Composition) Sample->EA COA Comprehensive Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->COA LCMS->COA NMR->COA FTIR->COA EA->COA

Caption: Orthogonal workflow for comprehensive characterization.

Chromatographic Analysis: Purity and Identity Confirmation

Chromatographic methods are the cornerstone of purity assessment, separating the main compound from any potential impurities.

Method 3.1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Expertise & Rationale: RP-HPLC is the gold standard for purity analysis of organic molecules like 4-Fluoro-1H-indazol-3-amine. A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic indazole core. A gradient elution using acetonitrile and water allows for the separation of compounds with a range of polarities. A mild acid modifier (e.g., formic acid or TFA) is added to the mobile phase to protonate the basic amine and indazole nitrogens, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. UV detection is ideal due to the strong chromophore of the indazole ring system.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh ~1 mg of 4-Fluoro-1H-indazol-3-amine and dissolve in 1 mL of a 50:50 acetonitrile/water mixture (diluent) to create a 1 mg/mL stock solution.

    • Chromatographic Conditions:

      • Instrument: Standard HPLC system with a UV/DAD detector.

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 5 µL.

      • Column Temperature: 30 °C.

      • Detection: Diode Array Detector (DAD) monitoring at 254 nm.

    • Gradient Program:

      • 0-20 min: 5% to 95% B.

      • 20-25 min: Hold at 95% B.

      • 25-26 min: 95% to 5% B.

      • 26-30 min: Hold at 5% B (re-equilibration).

    • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. The main peak should correspond to the product.

  • Data Presentation:

    Parameter Setting
    Column C18, 250 x 4.6 mm, 5 µm
    Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FA
    Flow Rate 1.0 mL/min
    Gradient 5-95% B over 20 min
    Detector UV at 254 nm

    | Purity Acceptance | ≥98% area |

Method 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Expertise & Rationale: LC-MS provides definitive confirmation of molecular identity by measuring the mass-to-charge ratio (m/z) of the molecule. We use the same chromatographic principles as the HPLC method to ensure separation. Electrospray Ionization (ESI) in positive mode is selected because the nitrogen atoms in the amine and indazole ring are easily protonated to form a positive ion ([M+H]⁺).

  • Experimental Protocol:

    • Sample Preparation: Dilute the HPLC stock solution 1:10 with diluent.

    • Instrumentation: Couple the HPLC system to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

    • LC Conditions: Use the same column and mobile phases as the HPLC method, potentially with a faster gradient for quicker analysis.

    • MS Conditions:

      • Ionization Mode: ESI Positive.

      • Scan Range: 50 - 500 m/z.

      • Capillary Voltage: 3.5 kV.

      • Drying Gas (N₂): 10 L/min at 350 °C.

    • Data Analysis: Extract the mass spectrum from the main chromatographic peak. The observed m/z for the protonated molecular ion should match the theoretical value.

  • Expected Result:

    • Theoretical [M+H]⁺: 152.0622

    • Observed [M+H]⁺: 152.06 ± 0.1 (for standard MS) or ± 5 ppm (for HRMS)

Spectroscopic Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive, atom-by-atom structural map of the molecule.

Method 4.1: Multinuclear NMR Spectroscopy
  • Expertise & Rationale: NMR is the most powerful tool for unambiguous structural determination.[8]

    • ¹H NMR: Confirms the presence and connectivity of all hydrogen atoms. The aromatic region will show distinct splitting patterns for the three protons on the fluorinated benzene ring, with couplings to each other and to the fluorine atom. The amine and indazole N-H protons will typically appear as broad singlets.

    • ¹³C NMR: Reveals the carbon skeleton of the molecule. The number of signals should correspond to the seven unique carbon atoms.

    • ¹⁹F NMR: Directly observes the fluorine atom, providing a single, clean signal (often a multiplet due to coupling with adjacent protons), confirming its presence and chemical environment.

    • Solvent Choice: DMSO-d₆ is an excellent choice as it dissolves the compound well and its exchangeable N-H protons are often clearly visible.

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Analysis: Assign all peaks based on chemical shifts, integration (for ¹H), and coupling patterns (J-coupling). Compare the observed spectra with theoretically predicted data.

Method 4.2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups, providing a molecular "fingerprint." It is particularly useful for identifying the N-H bonds of the amine and indazole, the aromatic C=C bonds, and the C-F bond.

  • Experimental Protocol:

    • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands.

  • Data Presentation:

    Functional Group Expected Wavenumber (cm⁻¹)
    N-H Stretch (Amine, Indazole) 3400 - 3200 (broad)
    C-H Stretch (Aromatic) 3100 - 3000
    C=N, C=C Stretch (Ring) 1650 - 1500

    | C-F Stretch | 1250 - 1050 |

Final Confirmation: Elemental and Physical Properties

These fundamental analyses provide final confirmation of the sample's bulk composition and purity.

Method 5.1: Elemental Analysis
  • Expertise & Rationale: Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₇H₆FN₃). A close match (typically within ±0.4%) is strong evidence for the correct elemental composition and high purity.

  • Data Presentation:

    Element Theoretical % Experimental Range
    Carbon (C) 55.63% 55.63 ± 0.4%
    Hydrogen (H) 4.00% 4.00 ± 0.4%

    | Nitrogen (N) | 27.80% | 27.80 ± 0.4% |

Method 5.2: Melting Point
  • Expertise & Rationale: A pure crystalline solid will melt over a narrow temperature range.[7] Impurities typically depress the melting point and broaden the range. This simple physical measurement is a fast and effective indicator of purity.

  • Experimental Protocol:

    • Place a small amount of finely powdered sample into a capillary tube.

    • Use a calibrated melting point apparatus to determine the range from the onset of melting to complete liquefaction.

    • Expected Result: A sharp range, consistent with the literature value (e.g., 172-174 °C).

Data Synthesis and Final Assessment

The true power of this guide lies in the convergence of data from all described methods. The final assessment of 4-Fluoro-1H-indazol-3-amine relies on the collective agreement of all analytical results.

G cluster_0 Analytical Data Points cluster_1 Conclusion HPLC HPLC Purity >98% Conclusion Material Verified: 4-Fluoro-1H-indazol-3-amine Identity and Purity Confirmed HPLC->Conclusion Confirms Purity LCMS LCMS [M+H]⁺ = 152.06 LCMS->Conclusion Confirms MW NMR NMR Spectra Matches Structure NMR->Conclusion Confirms Structure FTIR FTIR Bands Confirm Functional Groups FTIR->Conclusion Confirms Structure EA Elemental Analysis ±0.4% of Theory EA->Conclusion Confirms Composition

Caption: Logical convergence of orthogonal analytical data.

A Certificate of Analysis for a batch of 4-Fluoro-1H-indazol-3-amine would report the results from each of these tests. Agreement across all techniques provides the highest possible assurance of quality, enabling confident use in subsequent research and development activities.

References

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Available at: [Link]

  • Pérez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. Available at: [Link]

  • Gundla, R., & Dulla, B. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7179. Available at: [Link]

  • Zhang, J., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2636. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Liu, K., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(29), 17745-17754. Available at: [Link]

Sources

Application Note: A Robust HPLC-UV and LC-MS/MS Method for the Analysis of 4-fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative analysis and purity assessment of 4-fluoro-3aH-indazol-3-amine, a critical building block in pharmaceutical synthesis.[1][2] We detail two complementary protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine purity checks and quality control, and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The methodologies have been developed considering the physicochemical properties of the analyte, particularly its polarity and basicity, to ensure high-quality chromatographic performance and reliable data.

Introduction: The Analytical Imperative for 4-fluoro-3aH-indazol-3-amine

4-fluoro-3aH-indazol-3-amine is an aromatic heterocyclic amine belonging to the indazole class of compounds.[3] Its structure, featuring a fluorinated indazole core and a primary amine, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs).[1]

Analyte Physicochemical Properties:

  • Molecular Formula: C₇H₆FN₃[4][5][6]

  • Molecular Weight: 151.14 g/mol [4][6]

  • Structure and Tautomerism: The compound exists in tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H-tautomer generally being more stable.[7] For the purposes of reversed-phase chromatography and mass spectrometry, these rapidly equilibrating forms are treated as a single analyte.

  • Polarity: With a topological polar surface area (TPSA) of 54.7 Ų and two hydrogen bond donors, the molecule is classified as polar.[4][5] This property presents a challenge for retention on traditional non-polar stationary phases.[8][9]

  • Basicity: The primary amine group is basic and readily protonates in acidic conditions, a key characteristic to be exploited for both chromatographic retention and ionization in mass spectrometry.

Given its role in drug synthesis, the development of reliable, accurate, and sensitive analytical methods is paramount for ensuring the purity of starting materials and for characterizing reaction kinetics and final product quality. This guide provides the foundational protocols to achieve these analytical goals.

Part I: HPLC-UV Method for Purity and Potency

This method is designed for robust, everyday analysis, such as determining the purity of a synthesized batch or quantifying the compound in a formulation. It relies on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[10]

Rationale for Method Development

The primary analytical challenge for 4-fluoro-3aH-indazol-3-amine is its polarity, which can lead to poor retention on standard C18 columns.[11] To overcome this, our strategy incorporates two key elements:

  • Acidified Mobile Phase: By adding formic acid to the mobile phase, we maintain a low pH (~2.7-3.5). This serves a dual purpose: it ensures the primary amine of the analyte is consistently protonated, increasing its polarity slightly but, more importantly, suppressing unwanted interactions with residual silanol groups on the silica-based stationary phase.[12] This results in improved peak symmetry and reproducibility.

  • Pentafluorophenyl (PFP) Stationary Phase: While a C18 column can be used, we specify a PFP column for superior performance. PFP phases offer a multi-modal separation mechanism, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This is particularly effective for retaining and resolving aromatic and fluorinated compounds like our analyte, often providing better selectivity than traditional C18 phases.[8]

Experimental Protocol: HPLC-UV

Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Reagents and Materials:

  • 4-fluoro-3aH-indazol-3-amine reference standard (≥98% purity)

  • Acetonitrile (HPLC grade or higher)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (LC-MS grade, ~99%)

Sample & Standard Preparation:

  • Solvent (Diluent): Prepare a solution of 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard (50 µg/mL): Dilute the stock solution 1:20 with the diluent. For example, transfer 500 µL of the stock solution into a 10 mL volumetric flask and bring to volume with diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 50 µg/mL using the same diluent. Filter through a 0.22 µm syringe filter if particulates are present.

Chromatographic Conditions:

ParameterRecommended Setting
Column Pentafluorophenyl (PFP), 100 x 3.0 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 7 minutes; Hold at 95% B for 1 min; Return to 5% B in 0.1 min; Equilibrate at 5% B for 1.9 min
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 280 nm (or DAD scan 200-400 nm)
Run Time 10 minutes
HPLC Workflow and Expected Results

The workflow for this analysis is straightforward, involving sample preparation followed by automated injection and data acquisition.

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Sample & Standard Preparation HPLC HPLC Injection Prep->HPLC Column PFP Column Separation HPLC->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: HPLC-UV analytical workflow.

Under these conditions, a sharp, symmetrical peak for 4-fluoro-3aH-indazol-3-amine is expected to elute with a retention time of approximately 3-4 minutes. The purity can be calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the method of choice. By coupling the same LC separation to a tandem mass spectrometer, we achieve unparalleled sensitivity and selectivity.

Rationale for Method Development

This method leverages the principles of the HPLC-UV protocol for the chromatographic separation. The key additions are the ionization source and the mass analyzer.

  • Electrospray Ionization (ESI): ESI is an ideal soft ionization technique for polar molecules like our analyte. Operating in positive ion mode (ESI+), the acidic mobile phase facilitates the efficient protonation of the basic amine group, forming the gaseous pseudomolecular ion, [M+H]⁺.[13]

  • Tandem Mass Spectrometry (MS/MS): We use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[14] This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and detecting a specific, stable product ion in the third quadrupole (Q3). This process is highly specific and drastically reduces chemical noise, enabling quantification at picogram levels.

The fragmentation of the indazole core can be complex, but predictable pathways often involve the loss of small neutral molecules or cleavage of the heterocyclic ring.[15]

Experimental Protocol: LC-MS/MS

Instrumentation:

  • An LC-MS/MS system composed of a UHPLC/HPLC instrument coupled to a triple quadrupole (QqQ) mass spectrometer with an ESI source.

LC Conditions:

  • The liquid chromatography conditions are identical to those described in the HPLC-UV method (Section 2.2). Using the same method ensures a seamless transfer between techniques.

MS Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen, 800 L/hr at 400 °C
Nebulizer Gas Nitrogen, 7 Bar
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions and Data:

The monoisotopic mass of C₇H₆FN₃ is 151.0546 Da.[4] Therefore, the precursor ion ([M+H]⁺) will be m/z 152.1.

TransitionPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Primary (Quantifier) 152.1135.15020Loss of NH₃
Secondary (Qualifier) 152.1108.15035Ring Fragmentation

Note: Collision energies are instrument-dependent and should be optimized empirically.

LC-MS/MS Workflow

The LC-MS/MS workflow adds the mass spectrometry stages of ionization, selection, fragmentation, and detection to the LC separation.

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry LC Analyte Elutes from PFP Column ESI ESI Source [M] -> [M+H]+ LC->ESI Q1 Q1: Precursor Selection (m/z 152.1) ESI->Q1 CID q2: Collision-Induced Dissociation (CID) Q1->CID Q3 Q3: Product Selection (m/z 135.1, 108.1) CID->Q3 Detector Ion Detector Q3->Detector

Caption: LC-MS/MS data acquisition workflow.

This method allows for the creation of calibration curves extending into the low ng/mL or even pg/mL range, providing the sensitivity required for demanding applications in drug development and research.

Conclusion

The HPLC-UV and LC-MS/MS methods presented in this application note provide a comprehensive analytical toolkit for researchers working with 4-fluoro-3aH-indazol-3-amine. The HPLC-UV method offers a robust and straightforward approach for routine quality control and purity assessment. For applications demanding higher sensitivity, the LC-MS/MS method provides excellent performance for trace-level quantification. The rationale behind the selection of columns, mobile phases, and MS parameters is detailed to empower scientists to implement and adapt these protocols effectively in their laboratories.

References

  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [https://www.phenomenex.com/Documents/WebinarSlides/ Reversed_Phase_HPLC_Method_Development_Slides.pdf]([Link] Reversed_Phase_HPLC_Method_Development_Slides.pdf)

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • ResearchGate. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubMed. (2001). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved from [Link]

Sources

Application Note: Strategic Use of 4-Fluoro-1H-indazol-3-amine as a Core Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Privileged Scaffold and Strategic Fluorination

The relentless pursuit of targeted therapies in oncology and other proliferative diseases has established protein kinase inhibitors as a cornerstone of modern medicine. Kinases, by catalyzing the phosphorylation of substrate proteins, govern a vast array of cellular processes, and their dysregulation is a hallmark of many cancers.[1] A significant challenge in kinase inhibitor design is achieving both high potency and selectivity, as the ATP-binding site is highly conserved across the kinome.[2]

Medicinal chemists have successfully addressed this by identifying "privileged scaffolds"—molecular frameworks that serve as efficient templates for binding to specific protein families. The 3-aminoindazole core has emerged as one such scaffold, proving to be an exceptional hinge-binding template for a multitude of kinase inhibitors.[3][4] Its structure effectively mimics the adenine portion of ATP, forming critical hydrogen bonds with the kinase hinge region, thereby anchoring the inhibitor in the active site.

This guide focuses on a specific, strategically functionalized variant: 4-fluoro-1H-indazol-3-amine . The incorporation of a fluorine atom at the C-4 position is not a trivial modification. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are leveraged to enhance pharmacokinetic profiles, improve metabolic stability, and modulate binding affinity.[5][6][7] The strategic placement of fluorine can lead to more potent, selective, and drug-like candidates.[8]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the rationale for using the 4-fluoro-1H-indazol-3-amine scaffold, detailed protocols for its incorporation into a potential kinase inhibitor, and methodologies for subsequent biochemical evaluation.

Section 1: The Strategic Advantage of the 4-Fluoro-1H-indazol-3-amine Scaffold

The Indazole Core: A Premier Hinge-Binding Moiety

The efficacy of the 3-aminoindazole scaffold lies in its ability to form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction, involving the indazole N1 proton and the exocyclic 3-amino group, provides a stable anchor point for the inhibitor, a foundational requirement for high-potency ATP-competitive inhibition.[3] This interaction is central to the mechanism of action for numerous approved drugs and clinical candidates targeting kinases like VEGFR, PDGFR, and Aurora kinases.[9][10][11]

The Role of the C-4 Fluoro Substituent: Beyond a Simple Isostere

Placing a fluorine atom at the C-4 position of the indazole ring imparts several advantages that medicinal chemists exploit to refine drug properties:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the nearby 3-amino group.[5] This can be critical for optimizing cellular permeability and oral bioavailability, as it reduces the likelihood of the molecule being protonated at physiological pH.

  • Enhanced Binding Affinity: While not a classical hydrogen bond donor, the C-F bond can engage in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-poor regions within the ATP binding pocket.[7] In some cases, this leads to a more stabilized binding conformation and a notable increase in potency.[8]

  • Metabolic Shielding: The C-4 position can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The robust strength of the C-F bond makes it resistant to cleavage, effectively "shielding" this position from metabolic attack and potentially extending the drug's half-life.[5][6]

Target Pathway Example: VEGFR Signaling in Angiogenesis

Inhibitors built upon the 3-aminoindazole scaffold, such as Linifanib (ABT-869), are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[3][4] By blocking VEGFR signaling, these inhibitors can starve tumors of the blood supply needed for growth and metastasis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR2 (KDR) PLCg PLCγ VEGFR->PLCg P VEGF VEGF-A VEGF->VEGFR Binds Inhibitor 4-Fluoro-Indazole Inhibitor Inhibitor->VEGFR Blocks ATP Site PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK P ERK ERK1/2 MEK->ERK P Proliferation Gene Expression (Angiogenesis, Permeability, Survival) ERK->Proliferation Activates Synthesis_Workflow A Start: 2,6-Difluorobenzonitrile B Step 1: Cyclization (Hydrazine Hydrate) A->B C Intermediate 1: 4-Fluoro-1H-indazol-3-amine B->C D Step 2: Iodination (NIS) C->D E Intermediate 2: 4-Fluoro-5-iodo-1H-indazol-3-amine D->E F Step 3: Suzuki Coupling (Boronic Ester, Pd Catalyst) E->F G Intermediate 3: Coupled Biaryl F->G H Step 4: Urea Formation (Substituted Isocyanate) G->H I Final Product: Compound 1 H->I

Caption: Multi-step synthetic workflow for a representative 4-fluoro-indazole based inhibitor.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is for informational purposes. All chemical syntheses should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of 4-Fluoro-1H-indazol-3-amine (Intermediate 1)

  • Rationale: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the highly activated fluorine at the C2 position, followed by an intramolecular cyclization. This is a common and efficient method for constructing the 3-aminoindazole ring system. [12][13]1. To a solution of 2,6-difluorobenzonitrile (1.0 eq) in n-butanol (5 mL per 1 g of nitrile), add hydrazine monohydrate (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • Filter the solid, wash with cold n-butanol and then diethyl ether to afford 4-fluoro-1H-indazol-3-amine as a solid.

  • Characterization: Confirm structure and purity via ¹H NMR and LC-MS.

Step 2: Synthesis of 4-Fluoro-5-iodo-1H-indazol-3-amine (Intermediate 2)

  • Rationale: Iodination at the C-5 position is performed to introduce a handle for the subsequent palladium-catalyzed cross-coupling reaction. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic systems.

  • Suspend Intermediate 1 (1.0 eq) in acetonitrile (10 mL per 1 g).

  • Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the mixture for 12-16 hours. Monitor by TLC/LC-MS until the starting material is consumed.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 2 .

Step 3: Suzuki Coupling (Intermediate 3)

  • Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for linking the indazole core to other aromatic or heteroaromatic fragments. [3]1. In a reaction vessel, combine Intermediate 2 (1.0 eq), the desired aryl boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent system (e.g., a 2:1 mixture of 1,4-dioxane and 2M aqueous sodium carbonate solution).

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction to 90-100 °C for 4-8 hours, or until LC-MS analysis indicates completion.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the coupled biaryl aniline, Intermediate 3 .

Step 4: Urea Formation (Compound 1)

  • Rationale: The formation of a urea linkage is a common strategy in kinase inhibitors to provide additional hydrogen bonding interactions. This is typically achieved by reacting an amine with an isocyanate. [4]1. Dissolve Intermediate 3 (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add the desired substituted aryl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC/LC-MS.

  • If a precipitate forms, it is often the desired product. Filter and wash with the reaction solvent.

  • If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to afford the final product, Compound 1 .

  • Final Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Section 3: Biochemical Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized inhibitor, an in vitro biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [2]It is a robust, high-throughput compatible alternative to traditional radioactive assays. [1]

Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection A Combine: - Kinase (e.g., VEGFR2) - Substrate (Peptide) - Inhibitor (Compound 1) - ATP B Incubate (e.g., 60 min at RT) A->B C ADP + Phosphorylated Substrate B->C D Add ADP-Glo™ Reagent C->D E Incubate (e.g., 40 min at RT) D->E F Terminate Kinase Reaction Deplete remaining ATP E->F G Add Kinase Detection Reagent (ADP -> ATP -> Light) F->G H Incubate (e.g., 30 min at RT) G->H I Measure Luminescence H->I

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of Compound 1 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the wells of a 384-well assay plate.

    • Include "no inhibitor" (100% activity) controls containing 1 µL of DMSO.

    • Include "no enzyme" (0% activity) controls containing 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase (e.g., VEGFR2) and its specific peptide substrate at their optimal concentrations.

    • Add 10 µL of this solution to each well.

    • Prepare a 2X ATP solution at its Km concentration.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 21 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete all remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signalcompound - Signalno enzyme] / [Signalno inhibitor - Signalno enzyme]).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Section 4: Data Interpretation and Expected Results

The combination of a potent core scaffold and strategic fluorination is expected to yield inhibitors with high biochemical potency. Structure-activity relationship (SAR) studies often reveal that small changes to the molecule can have a significant impact on activity and selectivity. [14][15]

Table 1: Representative Data for a Hypothetical Inhibitor Series
Compound IDR-Group on UreaSynthetic Yield (%)Purity (HPLC, %)VEGFR2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Selectivity (FGFR1/VEGFR2)
1a 2-fluoro-5-methylphenyl45>984.5850189-fold
1b 5-methylphenyl52>9915.298064-fold
1c 4-chlorophenyl48>989.81250128-fold
1d 3-pyridyl35>9755.0>5000>90-fold

This data is illustrative and serves as an example of typical results.

SAR Insights: The hypothetical data in Table 1 suggests that the 2-fluoro-5-methylphenyl group (Compound 1a ) provides the highest potency against the target kinase, VEGFR2. This aligns with findings for inhibitors like ABT-869, where this specific substitution was found to be optimal. [4]The fluorine at the 2-position may engage in beneficial interactions within the binding pocket or enforce a more favorable conformation. The lower potency of the non-fluorinated analog (1b ) highlights the positive contribution of the fluorine atom. The data also demonstrates good selectivity against an off-target kinase, FGFR1, which is a critical attribute for a successful drug candidate.

Conclusion

The 4-fluoro-1H-indazol-3-amine scaffold is a powerful and versatile building block in the design of modern kinase inhibitors. It combines the proven hinge-binding capabilities of the 3-aminoindazole core with the distinct physicochemical advantages imparted by a strategically placed fluorine atom. This combination allows for the development of inhibitors with enhanced potency, improved metabolic stability, and refined pharmacokinetic properties. The synthetic and biochemical protocols detailed in this guide provide a robust framework for researchers to explore this valuable chemical space and accelerate the discovery of next-generation targeted therapies.

References

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Application Notes and Protocols: 4-Fluoro-3aH-indazol-3-amine as a Versatile Precursor for Kinase Inhibitor Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aminoindazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2][3] This structural motif effectively mimics the adenine region of ATP, enabling it to form key hydrogen-bonding interactions with the hinge region of various protein kinases.[3] The introduction of a fluorine atom at the 4-position of the indazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting drug candidates, such as metabolic stability and binding affinity. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of 4-fluoro-3aH-indazol-3-amine as a key intermediate in the generation of novel therapeutics.

Introduction: The Strategic Importance of the 4-Fluoro-3-aminoindazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their aberrant activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research. The 3-aminoindazole core has been successfully employed as a bioisostere for the purine ring of ATP, serving as a highly effective "hinge-binding" fragment.[1][2]

The strategic placement of a fluorine atom at the C4-position offers several potential advantages:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the indazole ring system, influencing its ionization state at physiological pH and potentially altering its binding interactions.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

  • Improved Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with backbone amides in the kinase active site, potentially increasing the potency of the inhibitor.

This guide will detail the synthesis of 4-fluoro-3aH-indazol-3-amine and its subsequent elaboration into advanced drug intermediates, with a focus on its application in the synthesis of receptor tyrosine kinase (RTK) inhibitors.[1][3]

Physicochemical Properties and Handling of 4-Fluoro-3aH-indazol-3-amine

A summary of the key properties of 4-fluoro-3aH-indazol-3-amine is presented in the table below.

PropertyValueSource
CAS Number 697230-91-4[4]
Alternate CAS 404827-78-7 (for 1H-tautomer)[5][6]
Molecular Formula C₇H₆FN₃[7]
Molecular Weight 151.14 g/mol [6][7]
Appearance Off-white to light brown solid (typical)N/A
Purity ≥95% (typical for commercial sources)[4]
Storage Store at 2-8°C, sealed in a dry environment, protected from light.[6][7]

Safety and Handling Precautions:

  • 4-Fluoro-3aH-indazol-3-amine is classified as harmful if swallowed and causes skin and serious eye irritation.[5]

  • It is essential to handle this compound in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency procedures.

Synthesis Protocol: Preparation of 4-Fluoro-3aH-indazol-3-amine

The most common and efficient synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[2][8] This protocol is adapted from established literature procedures.

Reaction Scheme:

Synthesis_of_4_Fluoro_3_aminoindazole start_material 2,6-Difluorobenzonitrile product 4-Fluoro-3aH-indazol-3-amine start_material->product Solvent (e.g., n-Butanol) Heat (e.g., 120 °C) hydrazine Hydrazine Monohydrate (NH₂NH₂·H₂O)

Caption: Synthesis of 4-Fluoro-3aH-indazol-3-amine.

Materials and Reagents:

  • 2,6-Difluorobenzonitrile

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • n-Butanol or other high-boiling point solvent (e.g., 2-methoxyethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add n-butanol (or another suitable solvent) to create a solution with a concentration of approximately 0.5 M.

  • Reagent Addition: While stirring, carefully add hydrazine monohydrate (3.0 to 5.0 eq) to the solution. Causality Note: An excess of hydrazine is used to ensure complete consumption of the starting material and to drive the reaction to completion. Hydrazine is a hazardous substance; handle with extreme care.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120°C for n-butanol) and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer observed.

  • Work-up - Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the crude 4-fluoro-3aH-indazol-3-amine.

  • Purification (if necessary): If the purity is not sufficient for the next step, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure it meets the requirements for subsequent reactions.

Application Protocol: Synthesis of a Kinase Inhibitor Precursor via Suzuki Coupling

4-Fluoro-3aH-indazol-3-amine is an excellent building block for creating more complex molecules. A common strategy in kinase inhibitor synthesis is to introduce a substituted aryl group at the C4-position, which was historically occupied by the fluorine atom. However, a more versatile approach involves using a pre-functionalized indazole, such as 4-iodo-3-aminoindazole, and then performing a cross-coupling reaction. For the purpose of this guide, we will illustrate a Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. This example is based on the strategies used to synthesize compounds like ABT-869 (Linifanib).[2]

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine 4-iodo-3-aminoindazole, boronic acid/ester, and base in a flask prep2 Degas the solvent (e.g., dioxane/water) with N₂ or Ar prep1->prep2 prep3 Add solvent to the flask under inert atmosphere prep2->prep3 react1 Add Palladium catalyst (e.g., Pd(dppf)Cl₂) prep3->react1 react2 Heat the mixture (e.g., 80-100 °C) react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 work1 Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc) react3->work1 work2 Wash organic layer with brine, dry (Na₂SO₄), and concentrate work1->work2 work3 Purify by column chromatography work2->work3

Caption: General workflow for Suzuki coupling.

Materials and Reagents:

  • 3-Amino-4-iodoindazole (prepared from 2-fluoro-6-iodobenzonitrile and hydrazine)[2]

  • A suitable arylboronic acid or pinacol boronate ester (e.g., 4-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or toluene, often with water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Step-by-Step Protocol:

  • Inert Atmosphere Setup: To a Schlenk flask, add 3-amino-4-iodoindazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq). Causality Note: The base is crucial for the transmetalation step in the catalytic cycle. An excess of the boronic acid is used to ensure the complete consumption of the more valuable iodo-indazole.

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. Add the palladium catalyst (0.02-0.10 eq) to the flask under a positive pressure of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and extract it three times with an organic solvent such as ethyl acetate (EtOAc).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual aqueous base, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Trustworthiness through Validation: The final product's structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to verify the successful coupling and confirm its purity before proceeding to subsequent synthetic steps.

Conclusion

4-Fluoro-3aH-indazol-3-amine and its derivatives are invaluable precursors in the field of drug discovery, particularly for the development of kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis and application of this key intermediate. The strategic incorporation of the 4-fluoro-3-aminoindazole scaffold allows for the systematic exploration of chemical space, leading to the identification of potent and selective drug candidates with potentially enhanced pharmacokinetic properties.

References

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Albert, D. H., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Dai, Y., et al. (2006). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. American Chemical Society. [Link]

  • Simonsen, K. B., et al. (2018). A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. Chemistry – A European Journal, 24(5), 1058-1062. [Link]

  • Zhang, C., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS ONE, 7(6), e38863. [Link]

  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

  • Tran, D., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Fluoro-1H-indazol-3-amine for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a highly sought-after motif in drug design.[5] This guide focuses on a specific, high-potential starting material: 4-Fluoro-1H-indazol-3-amine . The strategic placement of a fluorine atom can profoundly influence a molecule's metabolic stability, pKa, and binding affinity, making this a valuable core for library development. The 3-amino group serves as a versatile chemical handle, allowing for the systematic exploration of chemical space through straightforward derivatization reactions.[6][7]

This document provides a comprehensive overview of the chemical rationale and detailed, field-tested protocols for the derivatization of 4-fluoro-1H-indazol-3-amine via N-acylation and N-sulfonylation. We will delve into the causality behind experimental choices, provide self-validating protocols, and outline a complete workflow from reaction setup to final compound characterization, empowering researchers to efficiently generate diverse compound libraries for biological screening.

The Strategic Value of the 4-Fluoro-1H-indazol-3-amine Scaffold

The indazole ring exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[4] The core reactivity of our starting material is centered on the exocyclic primary amine at the C3 position. This group is a potent nucleophile, making it highly amenable to reactions with a wide array of electrophiles.

Why this scaffold is a superior choice for library synthesis:

  • Proven Bioactivity: The indazole core is a key component of numerous kinase inhibitors and other targeted therapies, indicating its inherent ability to fit into biologically relevant binding pockets.[1][8][9]

  • Fluorine's Influence: The C4-fluoro substituent is not merely a placeholder. It acts as a powerful modulator of physicochemical properties. Its electron-withdrawing nature lowers the pKa of the nearby ring nitrogens and can block a potential site of metabolism, often enhancing a drug candidate's pharmacokinetic profile.

  • Versatile Chemical Handle: The C3-amino group provides a robust and predictable point for diversification. By modifying this position, researchers can systematically introduce a vast array of functional groups to probe the structure-activity relationship (SAR) of a target.

Derivatization Workflow: A Modular Approach

The generation of a chemical library from a core scaffold follows a logical progression. Each step is designed to ensure the quality and integrity of the final compounds submitted for screening. A flawed compound in a library not only fails to provide useful data but can also generate misleading results, wasting significant resources.

G cluster_0 Synthesis Module cluster_1 Purification & QC Module cluster_2 Screening Module start 4-Fluoro-1H-indazol-3-amine (Starting Material) reagent Select Reagent (Acyl Chloride, Sulfonyl Chloride, etc.) start->reagent reaction Derivatization Reaction (Acylation / Sulfonylation) reagent->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography / Prep-HPLC) workup->purify characterize Structural Characterization (NMR, HRMS) purify->characterize purity Final Purity Analysis (Analytical HPLC >95%) characterize->purity plate Compound Plating & Archiving purity->plate screen Biological Screening (HTS Assays) plate->screen

Caption: High-level workflow for library generation.

Protocol I: N-Acylation via Acyl Chlorides

N-acylation is a fundamental reaction in medicinal chemistry, creating a stable amide bond that is a cornerstone of many pharmaceutical structures.[10] This protocol uses highly reactive acyl chlorides, which typically drive the reaction to completion under mild conditions.

Causality Behind the Choices:

  • Solvent (DCM/THF): Anhydrous aprotic solvents are chosen to prevent hydrolysis of the highly reactive acyl chloride.

  • Base (Pyridine/Et₃N): An acid scavenger is essential. The reaction generates one equivalent of HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[11] Pyridine or triethylamine are common choices.

  • Temperature (0 °C to RT): The initial addition is performed at 0 °C to control the exothermic reaction between the amine and the acyl chloride, minimizing side-product formation. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.

Detailed Step-by-Step Protocol: N-Benzoylation
  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-fluoro-1H-indazol-3-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) to the solution.

  • Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting amine.

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel to yield the pure N-(4-fluoro-1H-indazol-3-yl)benzamide.

Data Presentation: Acylation Reaction Scope
Acylating AgentBase (eq)Temp (°C)Time (h)Typical YieldNotes
Acetyl ChloridePyridine (1.2)0 to RT1-2>90%Highly reactive, reaction is often very fast.
Benzoyl ChloridePyridine (1.2)0 to RT2-4>85%As per protocol.
Acetic AnhydridePyridine (1.2)0 to RT2-4>90%Less reactive than acyl chloride, but easier to handle.
Carboxylic AcidHATU (1.1) / DIPEA (2.0)RT4-1270-90%Requires a coupling agent; ideal for sensitive substrates.

Protocol II: N-Sulfonylation

The sulfonamide functional group is another privileged moiety in drug discovery, prized for its chemical stability and ability to act as a hydrogen-bond mimic of a peptide bond. Indazole-sulfonamide derivatives have been explored as potent biological agents.[12][13]

Causality Behind the Choices:

  • Solvent (Pyridine): Pyridine often serves as both the solvent and the base. Its use in excess ensures the reaction environment remains basic to neutralize the generated HCl.

  • Alternative Base (NaH): For less reactive amines or sulfonyl chlorides, a stronger base like sodium hydride can be used to deprotonate the amine first, creating a more potent nucleophile. This must be done with extreme caution in an anhydrous solvent like THF or DMF.

Detailed Step-by-Step Protocol: N-Tosylsulfonylation
  • Preparation: To a dry round-bottom flask, add 4-fluoro-1H-indazol-3-amine (1.0 eq).

  • Dissolution: Dissolve the amine in pyridine (approx. 0.2 M concentration) and cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for the consumption of starting material using TLC or LC-MS.

  • Workup:

    • Carefully pour the reaction mixture into ice-cold water. A precipitate of the product should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid extensively with water, followed by a small amount of cold diethyl ether or hexanes to remove non-polar impurities.

  • Purification: If necessary, recrystallize the solid from a suitable solvent system (e.g., Ethanol/water) or purify by flash column chromatography.

G start Reactants 4-Fluoro-1H-indazol-3-amine (1.0 eq) Sulfonyl Chloride (1.1 eq) reagents Reaction Conditions Solvent: Pyridine or DCM/THF Base: Pyridine or Et3N Temp: 0 °C to RT start->reagents process Process 1. Dissolve amine in solvent + base 2. Cool to 0 °C 3. Add sulfonyl chloride slowly 4. Warm to RT, stir 12-16h 5. Monitor by TLC/LC-MS reagents->process workup Workup & Purification 1. Quench with H₂O 2. Filter precipitate or Extract 3. Wash solid/organic layer 4. Purify via Chromatography process->workup product Final Product N-(4-fluoro-1H-indazol-3-yl)sulfonamide workup->product

Caption: Workflow for the N-Sulfonylation reaction.

Compound Characterization: The Self-Validating System

For a protocol to be trustworthy, it must yield a product that can be rigorously verified. The purity and structural identity of every compound in a screening library are paramount for data integrity.

The Analytical Workflow:

  • Reaction Completion (TLC/LC-MS): Provides initial confirmation that the starting material has been consumed and a new, more non-polar product has formed.

  • Structural Confirmation (NMR & HRMS):

    • ¹H NMR: Confirms the presence of protons from both the indazole core and the newly added moiety. Look for the disappearance of the C3-NH₂ signal and the appearance of a new amide/sulfonamide N-H proton.

    • ¹³C NMR: Confirms the carbon skeleton of the new derivative.[14]

    • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.[12][15] This is a critical piece of data for identity confirmation.

  • Purity Assessment (HPLC): A final purity check using High-Performance Liquid Chromatography with a UV or MS detector is mandatory. For biological screening, a purity level of >95% is the industry standard.

G cluster_purification Purification cluster_analysis Analysis & Quality Control crude Crude Product (Post-Workup) column Flash Column Chromatography crude->column nmr NMR Spectroscopy (¹H, ¹³C) column->nmr ms High-Res Mass Spec (HRMS) column->ms hplc Purity Check (HPLC > 95%) nmr->hplc ms->hplc final Screening-Ready Compound hplc->final

Caption: Post-synthesis analysis and purification workflow.

Conclusion

The 4-fluoro-1H-indazol-3-amine scaffold represents a starting point of high strategic value for the development of novel chemical entities. The protocols for N-acylation and N-sulfonylation detailed herein are robust, scalable, and adaptable to a wide range of reagents, facilitating the rapid construction of diverse and well-characterized compound libraries. By adhering to this systematic approach—from rational protocol design to rigorous analytical validation—researchers in drug discovery can confidently generate high-quality molecular probes to explore new biological frontiers and accelerate the identification of next-generation therapeutics.

References

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  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
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  • ResearchGate. (2024). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies.
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  • Sci-Hub. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters.
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  • Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
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  • ResearchGate. (2025). Determination of Taurine in Biological Samples by High-Performance Liquid Chromatography Using 4-Fluoro-7-Nitrobenzofurazan as a Derivatizing Agent.
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scale-up synthesis of 4-fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Process Development and Scale-Up Synthesis of 4-Fluoro-1H-indazol-3-amine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Fluoro-1H-indazol-3-amine, a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. The presented protocol is designed for robustness, scalability, and safety, transitioning from laboratory-scale execution to pilot-plant production. We detail a two-step synthetic sequence commencing with the regioselective bromination of 2,6-difluorobenzonitrile, followed by a cyclization reaction with hydrazine. The causality behind experimental choices, in-process controls, and rigorous safety measures are explained to ensure a self-validating and reproducible process. This guide is intended for researchers, chemists, and drug development professionals engaged in the large-scale manufacturing of complex chemical intermediates.

Introduction: The Significance of 4-Fluoro-1H-indazol-3-amine

Indazole derivatives are a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with applications as antitumor, analgesic, and anti-inflammatory drugs.[1][2] Specifically, the 3-aminoindazole moiety is a key pharmacophore found in several potent enzyme inhibitors, including kinase inhibitors for oncology and capsid inhibitors for antiviral therapies.[3] The introduction of a fluorine atom at the 4-position of the indazole ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, making 4-Fluoro-1H-indazol-3-amine (CAS No: 404827-78-7) a highly sought-after intermediate for the synthesis of next-generation pharmaceuticals.[4][5]

Ensuring a reliable and scalable supply of this intermediate is paramount for advancing drug development programs. This application note addresses the critical need for a well-documented and optimized synthetic process suitable for producing kilogram quantities of high-purity 4-Fluoro-1H-indazol-3-amine.

Synthetic Strategy and Process Rationale

The most direct and industrially viable route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine.[3][6] This pathway leverages a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. For the target molecule, we selected a two-step approach starting from the readily available and cost-effective 2,6-difluorobenzonitrile.

The chosen synthetic pathway involves:

  • Regioselective Bromination: Electrophilic aromatic substitution on 2,6-difluorobenzonitrile to install a bromine atom para to one of the fluorine atoms, yielding 3-bromo-2,6-difluorobenzonitrile. This step is crucial for directing the subsequent cyclization.

  • Cyclization with Hydrazine: Reaction of the brominated intermediate with hydrazine hydrate. The hydrazine displaces one of the activated fluorine atoms and undergoes a subsequent intramolecular cyclization to form the desired indazole ring system. This approach has been successfully demonstrated for analogous structures on a large scale.[7][8]

This strategy is superior to alternatives as it avoids the use of expensive catalysts, proceeds with high regioselectivity, and utilizes purification methods like recrystallization that are amenable to large-scale production.

Overall Synthetic Workflow

G A 2,6-Difluorobenzonitrile (Starting Material) B Step 1: Regioselective Bromination Reagents: NBS, H2SO4 A->B C 3-Bromo-2,6-difluorobenzonitrile (Intermediate) B->C D Step 2: Cyclization Reagents: Hydrazine Hydrate, Solvent C->D E Crude 4-Fluoro-1H-indazol-3-amine D->E F Purification (Recrystallization) E->F G 4-Fluoro-1H-indazol-3-amine (Final Product, >98% Purity) F->G

Caption: High-level workflow for the scale-up synthesis.

Detailed Protocols and Methodologies

CAUTION: All operations must be conducted by trained personnel in a well-ventilated chemical fume hood or an appropriate closed-system reactor. A thorough risk assessment should be performed before commencing any work.[9]

Part A: Synthesis of 3-Bromo-2,6-difluorobenzonitrile (Intermediate)

Materials and Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • 2,6-Difluorobenzonitrile (1.00 kg, 7.19 mol)

  • N-Bromosuccinimide (NBS) (1.41 kg, 7.91 mol, 1.1 eq)

  • Concentrated Sulfuric Acid (98%) (3.0 L)

  • Ice/water bath

  • Crushed ice and water for work-up

  • Buchner funnel and filtration apparatus

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the concentrated sulfuric acid (3.0 L) into the reactor. Begin stirring and cool the acid to 0-5 °C using the reactor jacket.

  • Substrate Addition: Slowly add 2,6-difluorobenzonitrile (1.00 kg) to the cold sulfuric acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A clear solution should form.

  • NBS Addition: Add N-Bromosuccinimide (1.41 kg) portion-wise over 1.5-2 hours. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by HPLC or GC-MS to confirm the consumption of the starting material.

  • Quenching: Prepare a separate 50 L vessel containing a vigorously stirred mixture of crushed ice (10 kg) and water (10 L). Slowly and carefully transfer the reaction mixture into the ice/water slurry via a peristaltic pump or by pouring. The internal temperature of the quenching vessel should be maintained below 20 °C. A white solid will precipitate.

  • Isolation: Stir the slurry for 1 hour, then isolate the crude product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 4 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the white solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

Part B: Synthesis of 4-Fluoro-1H-indazol-3-amine (Final Product)

Materials and Equipment:

  • 10 L jacketed glass reactor (as above)

  • 3-Bromo-2,6-difluorobenzonitrile (from Part A)

  • Hydrazine Hydrate (~64% solution in water, 2.5 eq)

  • n-Butanol or 2-Propanol (as solvent)

  • Deionized water

  • Recrystallization vessel

Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with 3-bromo-2,6-difluorobenzonitrile (assuming ~1.5 kg from the previous step, adjust based on actual yield) and n-butanol (5.0 L).

  • Hydrazine Addition: Slowly add hydrazine hydrate (approx. 850 mL, ~2.5 eq) to the stirred suspension at room temperature over 30 minutes. An exotherm is expected; use the reactor jacket to maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110-118 °C for n-butanol) and maintain for 4-6 hours. The initial slurry should become a clearer solution before a new precipitate forms.

  • In-Process Control (IPC): Monitor the reaction by HPLC to confirm the disappearance of the intermediate.

  • Cooling and Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5 °C and hold for 1 hour to maximize precipitation. Isolate the crude product by filtration.

  • Washing: Wash the filter cake with cold n-butanol (2 x 1 L) followed by deionized water (2 x 2 L).

  • Purification (Recrystallization): Transfer the crude solid to a clean vessel. Add a suitable solvent system (e.g., ethanol/water mixture) and heat until a clear solution is formed. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization.

  • Final Isolation and Drying: Filter the purified crystals, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven at 50-60 °C to a constant weight.

Quantitative Data Summary
ParameterValue (Part A)Value (Part B)
Starting Material 2,6-Difluorobenzonitrile3-Bromo-2,6-difluorobenzonitrile
Quantity 1.00 kg (7.19 mol)~1.50 kg (6.88 mol, theoretical)
Key Reagent N-Bromosuccinimide (1.1 eq)Hydrazine Hydrate (~2.5 eq)
Solvent Sulfuric Acid (3.0 L)n-Butanol (5.0 L)
Typical Yield 80-90%75-85%
Overall Yield -60-77% (over two steps)
Purity (by HPLC) >95%>98.5%
Appearance White SolidOff-white to light-tan crystalline solid

Reaction Mechanism

The key transformation is the formation of the indazole ring via an SNAr-cyclization cascade.

G cluster_0 SNA_r followed by Intramolecular Cyclization A Intermediate + Hydrazine B Meisenheimer-type Complex A->B Nucleophilic Attack C Substitution Product B->C Loss of F- D Intramolecular Attack C->D Tautomerization & Rotation E Cyclized Intermediate D->E N-N Bond Formation F Final Product + HBr E->F Aromatization

Caption: Mechanism for the hydrazine-mediated cyclization.

The reaction initiates with the nucleophilic attack of hydrazine at the carbon bearing a fluorine atom, which is activated by the electron-withdrawing cyano and bromo groups. This is followed by the loss of a fluoride ion. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the second nitrogen atom onto the carbon of the cyano group, leading to the cyclized product which then aromatizes to form the stable indazole ring.

Safety, Handling, and Waste Management

The scale-up of any chemical process requires a stringent adherence to safety protocols.

  • Hazard Identification:

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a closed system or well-ventilated fume hood with appropriate PPE.[10]

    • Fluorinated Compounds: Can be toxic and persistent. Avoid inhalation of dust and skin contact.[10]

    • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact.

    • N-Bromosuccinimide: A lachrymator and irritant.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton® for hydrazine). Double-gloving is recommended.[10]

    • Body Protection: Wear a flame-resistant lab coat and a chemical-resistant apron.

    • Respiratory Protection: May be required if engineering controls are insufficient to minimize exposure.[10]

  • Engineering Controls:

    • For kilogram-scale synthesis, a walk-in fume hood or a fully contained glovebox/isolator is recommended.[10]

    • Reactions should be conducted in jacketed reactors with automated temperature control and emergency quench capabilities.

  • Waste Disposal:

    • All chemical waste, including aqueous layers and solvent washes, must be collected in properly labeled, compatible containers.[9]

    • Acidic and basic waste streams should be neutralized before disposal.

    • Waste containing hydrazine must be treated (e.g., with sodium hypochlorite) according to institutional and local environmental regulations before disposal.

Analytical Characterization and Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product (C₇H₆FN₃, MW: 151.14).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and isomeric purity.

  • Melting Point: To assess the purity of the crystalline solid.

  • Certificate of Analysis (CoA): A CoA should be generated for each batch, summarizing all quality control results.[12]

Conclusion

This application note details a robust, scalable, and economically viable process for the synthesis of 4-Fluoro-1H-indazol-3-amine. By employing a two-step sequence from 2,6-difluorobenzonitrile and prioritizing process safety and control, this protocol provides a clear pathway for producing multi-kilogram quantities of this critical pharmaceutical intermediate. The detailed procedural steps, rationale, and safety guidelines are designed to enable successful technology transfer from the laboratory to a manufacturing environment, thereby supporting the advancement of drug discovery and development programs that rely on this valuable building block.

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Application Notes & Protocols for 4-Fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Profile of 4-Fluoro-1H-indazol-3-amine

4-Fluoro-1H-indazol-3-amine (CAS No. 404827-78-7; also cited as 697230-91-4) is a fluorinated heterocyclic aromatic amine of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural backbone, the indazole ring, is a key pharmacophore found in a wide array of bioactive compounds, including those with anti-inflammatory, anti-tumor, and anti-HIV activities.[1][3] The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often enhancing bioavailability.[3][4]

However, the very features that make this compound valuable—the reactive amine group, the aromatic system, and the electronegative fluorine atom—also dictate the need for meticulous handling and storage procedures. Aromatic amines as a class can present significant health hazards, including toxicity and potential carcinogenicity, necessitating robust safety protocols.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and use of 4-fluoro-1H-indazol-3-amine to ensure experimental integrity and personnel safety.

Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is the foundation of safe laboratory practice. The following data has been consolidated from various supplier and database sources.

PropertyValueSource(s)
CAS Number 404827-78-7[7][8][9]
Alternate CAS 697230-91-4[10][11]
Molecular Formula C₇H₆FN₃[7][8]
Molecular Weight 151.14 g/mol [7][8]
Appearance Solid[7]
Melting Point 172-174°C[7]
Purity Typically ≥98%[7][8]
Topological Polar Surface Area (TPSA) 54.7 Ų[8]
LogP 1.28[8]
GHS Hazard Classification

Globally Harmonized System (GHS) classifications indicate that this compound is hazardous. All personnel must be familiar with these classifications before handling the material.

  • Pictogram: GHS07 (Harmful)[7][10]

  • Signal Word: Warning[7][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[7][9]

    • H315: Causes skin irritation.[7][9]

    • H319: Causes serious eye irritation.[7][9]

    • H332: Harmful if inhaled.[7]

    • H335: May cause respiratory irritation.[7]

Storage and Stability: Preserving Compound Integrity

The stability of 4-fluoro-1H-indazol-3-amine is critical for the reproducibility of experimental results. The primary environmental factors to control are temperature, light, and atmosphere.

Recommended Storage Protocol
  • Short-Term Storage (1-2 weeks): Store at 2-8°C (refrigerated).[7][8][11]

  • Long-Term Storage (1-2 years): For maximum stability, store at -20°C.[11]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The amine functionality can be susceptible to oxidation over time.

  • Container: Use a tightly sealed, amber glass vial or a container wrapped in opaque material to protect from light.[7][8] Fluorinated compounds and aromatic amines can be sensitive to photodegradation.

  • Location: Store in a designated, well-ventilated, and dry chemical storage area away from incompatible materials.[12][13]

Causality behind the Protocol: Heterocyclic amines can be sensitive to oxidation and degradation, which is accelerated by heat and UV light. Fluorine substitution can sometimes increase susceptibility to nucleophilic attack. Low temperatures slow down potential degradation pathways, while an inert atmosphere and protection from light prevent oxidative and photochemical reactions, respectively, preserving the compound's purity.

Handling and Personal Protective Equipment (PPE): A System of Proactive Safety

Given the compound's hazard profile as a harmful and irritating aromatic amine, a stringent PPE and handling protocol is mandatory.

Engineering Controls
  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[12]

  • Safety Shower & Eyewash Station: Ensure an ANSI-compliant safety shower and eyewash station are immediately accessible.

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 4-fluoro-1H-indazol-3-amine.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[12]

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile) and inspect them for tears or holes before each use. For handling larger quantities or for extended procedures, consider double-gloving.[12]

  • Body Protection: A flame-resistant lab coat must be worn at all times. Ensure it is fully buttoned.[12]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[14]

Caption: Mandatory PPE and Engineering Control Workflow.

Experimental Protocols: Solution Preparation and Disposal

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

  • Pre-Weighing: Tare a clean, dry amber vial on an analytical balance inside a chemical fume hood.

  • Dispensing Solid: Carefully add approximately 1.51 mg of 4-fluoro-1H-indazol-3-amine to the vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration. (e.g., for 1.511 mg, add 1.0 mL of DMSO).

  • Dissolution: Add the DMSO to the vial. Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath (<40°C) may be used to aid dissolution if necessary.

  • Storage: Seal the vial cap with parafilm. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the solution at -20°C.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if the spill involves a dry powder.

  • For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust generation.[15] Carefully sweep the material into a designated waste container.

  • For liquid spills, cover with a chemical absorbent.

  • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Collect all cleanup materials in a sealed, labeled hazardous waste container.

Waste Disposal

All waste containing 4-fluoro-1H-indazol-3-amine, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[12] Do not dispose of this material down the drain.[16] Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

These procedures should be followed in case of accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14][16]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.

FirstAid cluster_actions Immediate Actions Exposure Exposure Event Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eye Eye Contact: Flush with Water Exposure->Eye Ingestion Ingestion: Rinse Mouth Exposure->Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: First Aid Response Flowchart.

Conclusion

4-Fluoro-1H-indazol-3-amine is a valuable research compound. Its safe and effective use hinges on a comprehensive understanding of its hazard profile and the strict implementation of the handling, storage, and emergency procedures outlined in this guide. By integrating these protocols into standard laboratory practice, researchers can mitigate risks, ensure personnel safety, and maintain the integrity of their scientific work.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . PubMed Central. [Link]

  • 697230-91-4|4-Fluoro-3aH-indazol-3-amine . BIOFOUNT. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central. [Link]

  • 4-fluoro-1H-indazol-3-amine | C7H6FN3 | CID 817911 . PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . LPI. [Link]

  • The Role of 6-Fluoro-1H-indazole in Novel Material Science Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminoindazole from 2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic route.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-aminoindazole via the reaction of 2-fluorobenzonitrile with hydrazine.

Problem 1: Low or No Product Yield

Symptom: After the reaction and workup, the isolated yield of 3-aminoindazole is significantly lower than expected, or no product is obtained.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction temperature is maintained at the optimal level, as insufficient heat can slow down the reaction rate.[1]

  • Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.

    • Solution: The reaction of 2-fluorobenzonitrile with hydrazine hydrate is typically conducted at elevated temperatures, often under reflux conditions in a solvent like butanol.[2] Verify the accuracy of your heating mantle and thermometer. A temperature optimization study might be necessary for your specific substrate if it is substituted.

  • Poor Quality of Reagents: The 2-fluorobenzonitrile or hydrazine hydrate may be of low purity or degraded.

    • Solution: Use freshly opened or properly stored reagents. Hydrazine hydrate is particularly susceptible to oxidation. It is advisable to use a fresh bottle or verify the concentration of older stock. The quality of the starting fluorobenzonitrile should also be confirmed, as impurities can interfere with the reaction.

  • Inadequate Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture. For larger-scale reactions, mechanical stirring is recommended.

  • Losses During Workup and Purification: Significant amounts of the product may be lost during extraction, filtration, or crystallization steps.

    • Solution: Review your workup procedure. 3-aminoindazole has some water solubility, so excessive washing with water during filtration should be avoided. When performing extractions, ensure the correct solvent is used and that phase separation is complete. For purification by crystallization, a careful selection of the solvent system is crucial to maximize recovery.

Problem 2: Formation of Significant Impurities

Symptom: The crude product shows multiple spots on TLC or peaks in HPLC, indicating the presence of significant byproducts.

Potential Causes & Solutions:

  • Side Reactions: Several side reactions can occur, leading to impurities.

    • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide, especially under harsh temperature or pH conditions.[3]

      • Solution: Maintain careful control over the reaction temperature and avoid excessively acidic or basic conditions during workup.

    • Formation of Hydrazones: If the starting material contains aldehyde or ketone impurities, these can react with hydrazine to form hydrazones.[4]

      • Solution: Ensure the purity of the 2-fluorobenzonitrile starting material.

    • Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of polymeric materials.

      • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.

    • Solution: Use a slight excess of hydrazine hydrate to ensure complete conversion of the 2-fluorobenzonitrile. However, a large excess should be avoided as it can complicate the purification process.

Problem 3: Difficulty in Product Isolation and Purification

Symptom: The product is difficult to crystallize, or it remains as an oil. Column chromatography results in poor separation.

Potential Causes & Solutions:

  • Presence of Persistent Impurities: Certain impurities can inhibit crystallization.

    • Solution: Attempt to remove impurities by performing a wash of the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble (trituration).[5] Common solvents for trituration of 3-aminoindazoles include cold water, diethyl ether, or ethyl acetate.

  • Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for crystallization.

    • Solution: Screen a variety of solvents or solvent mixtures. Common crystallization solvents for 3-aminoindazoles include ethanol, isopropanol, water, or mixtures thereof. Slow cooling and scratching the flask can help induce crystallization.

  • Product is an Oil at Room Temperature: Some substituted 3-aminoindazoles may have low melting points.

    • Solution: If the product is an oil, purification by column chromatography may be necessary. A careful selection of the stationary and mobile phases is critical for good separation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3-aminoindazole from 2-fluorobenzonitrile?

A1: The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The hydrazine, acting as a nucleophile, attacks the carbon atom attached to the fluorine in the 2-fluorobenzonitrile. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the indazole ring. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nitrile group.[6]

Q2: What are the recommended reaction conditions for this synthesis?

A2: A typical procedure involves reacting 2-fluorobenzonitrile with an excess of hydrazine hydrate in a high-boiling solvent such as n-butanol, ethylene glycol, or pyridine. The reaction is generally heated to reflux for several hours. The progress of the reaction should be monitored by TLC or HPLC.

ParameterRecommended RangeNotes
Solvent n-Butanol, Ethylene Glycol, PyridineThe choice of solvent can influence reaction time and temperature.
Temperature Reflux (typically 110-140 °C)Higher temperatures can accelerate the reaction but may also lead to side products.
Reactant Ratio 1.2 - 2.0 equivalents of hydrazine hydrateA slight excess of hydrazine ensures complete conversion of the fluorobenzonitrile.
Reaction Time 4 - 24 hoursMonitor by TLC/HPLC to determine the optimal time.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Hydrazine is highly toxic and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction is typically performed at high temperatures. Use appropriate heating equipment and take precautions against thermal burns.

  • 2-Fluorobenzonitrile is also a hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Q4: Can other ortho-halobenzonitriles be used for this synthesis?

A4: Yes, other o-halobenzonitriles, such as 2-chlorobenzonitrile and 2-bromobenzonitrile, can also be used.[6][7] However, the reactivity of the starting material will depend on the nature of the halogen (F > Cl > Br > I). Fluorine is the most activating group for SNAr reactions, so 2-fluorobenzonitrile is often the preferred starting material.[6] Alternative methods involving palladium-catalyzed reactions have been developed for less reactive starting materials like 2-bromobenzonitriles.[7]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of the synthesized 3-aminoindazole can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H and C≡N stretches).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.

Experimental Protocols

General Procedure for the Synthesis of 3-Aminoindazole
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq).

  • Add a suitable solvent, such as n-butanol (5-10 mL per gram of 2-fluorobenzonitrile).

  • Add hydrazine hydrate (1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain the temperature for the required time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out upon cooling. If so, collect the solid by filtration and wash it with a small amount of cold solvent.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified.

Purification by Crystallization
  • Dissolve the crude 3-aminoindazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • Filter the hot solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizing the Process

Reaction Pathway

ReactionPathway 2-Fluorobenzonitrile 2-Fluorobenzonitrile Intermediate Meisenheimer-like Intermediate 2-Fluorobenzonitrile->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate 3-Aminoindazole 3-Aminoindazole Intermediate->3-Aminoindazole Intramolecular Cyclization & HF Elimination

Caption: Reaction mechanism for 3-aminoindazole synthesis.

Troubleshooting Flowchart

Troubleshooting start Low Yield or No Product check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete extend_time Extend Reaction Time Increase Temperature incomplete->extend_time check_reagents Check Reagent Quality complete->check_reagents bad_reagents Poor Quality check_reagents->bad_reagents good_reagents Good Quality check_reagents->good_reagents use_fresh Use Fresh Reagents bad_reagents->use_fresh check_workup Review Workup & Purification good_reagents->check_workup optimize_workup Optimize Workup/ Purification Protocol check_workup->optimize_workup

Caption: Troubleshooting workflow for low yield issues.

References

  • Molecules.

  • ResearchGate.

  • Organic Chemistry Portal.

  • Royal Society of Chemistry.

  • ChemRxiv.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • Reddit.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • ResearchGate.

  • MDPI.

  • Google Patents.

  • J-STAGE.

  • Royal Society of Chemistry.

  • Google Patents.

  • National Center for Biotechnology Information.

Sources

Technical Support Center: Optimizing Hydrazine Cyclization for 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminoindazoles via hydrazine cyclization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your synthetic routes. Our guidance is grounded in established literature and practical experience to ensure you can achieve your synthetic goals efficiently and reliably.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the synthesis of 3-aminoindazoles. Each issue is presented with potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3-Aminoindazole

Symptoms: After the reaction and work-up, you observe a low yield of the product by LC-MS, TLC, or isolated weight. Starting material may or may not be fully consumed.

Potential Causes & Solutions:

  • Inadequate Reaction Temperature: The cyclization step, particularly in classical SNAr reactions with less reactive starting materials (e.g., 2-chlorobenzonitriles), often requires high temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For refluxing solvents, consider switching to a higher boiling point solvent such as n-butanol, DMSO, or NMP. Microwave-assisted synthesis can also be an effective strategy to achieve higher temperatures and reduce reaction times.[1]

  • Poor Nucleophilic Aromatic Substitution (SNAr): The initial displacement of the halide by hydrazine is a critical step. The reactivity of the halide is key (F > Cl > Br).

    • Solution: If using a 2-chloro or 2-bromobenzonitrile, consider switching to the more reactive 2-fluorobenzonitrile.[2] If the aromatic ring is electron-rich, the SNAr reaction will be slower. In such cases, a transition-metal-catalyzed approach may be more suitable. A palladium-catalyzed C-N coupling of 2-bromobenzonitriles with a protected hydrazine (like benzophenone hydrazone) followed by an acidic cyclization is a robust alternative.[3]

  • Base Incompatibility: In base-mediated protocols, the choice and amount of base are crucial. An inappropriate base can lead to side reactions or may not be strong enough to facilitate the desired transformation.

    • Solution: For base-mediated reactions of nitriles with hydrazines, ensure the base is sufficiently strong to overcome the basicity of the hydrazine and deprotonate the intermediate.[4][5] Screen bases such as K2CO3, Cs2CO3, or organic bases like DBU.

  • Catalyst Inactivation (for catalyzed reactions): In palladium- or copper-catalyzed systems, the catalyst can be poisoned by impurities or degrade under the reaction conditions.

    • Solution: Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). For palladium-catalyzed reactions, screen different ligand/palladium source combinations. For instance, the use of Pd(OAc)2 with BINAP has been reported to be effective.[3]

Problem 2: Formation of Significant Side Products

Symptoms: Your crude reaction mixture shows multiple spots on TLC or peaks in the LC-MS, with one or more being prominent besides your product and starting material.

Potential Causes & Solutions:

  • Wolff-Kishner Reduction: When using o-fluorobenzaldehydes as starting materials, a competitive Wolff-Kishner reduction can occur, leading to the formation of fluorotoluenes.[6]

    • Solution: A reliable method to circumvent this is to first convert the o-fluorobenzaldehyde to its O-methyloxime. The E-isomer of the oxime, when reacted with hydrazine, effectively eliminates the Wolff-Kishner pathway and proceeds to form the indazole.[6]

  • Formation of Isomeric Indazoles or Other Heterocycles: Depending on the substrate and reaction conditions, rearrangement or alternative cyclization pathways can lead to undesired isomers.

    • Solution: Carefully control the reaction temperature and stoichiometry. The reaction of Z-isomers of methyloximes with hydrazine has been reported to lead to 3-aminoindazoles via a benzonitrile intermediate, highlighting the importance of stereochemistry in the starting material.[6]

  • Dimerization or Polymerization: Highly reactive intermediates can sometimes lead to oligomeric or polymeric byproducts.

    • Solution: Try running the reaction at a lower concentration (higher dilution). This can favor intramolecular cyclization over intermolecular side reactions.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or it streaks on silica gel columns, making chromatographic purification challenging.

Potential Causes & Solutions:

  • High Polarity and Basicity: 3-Aminoindazoles are basic and polar compounds, which can lead to strong interactions with silica gel.

    • Solution 1 (Chromatography): Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide. This will help to reduce tailing.

    • Solution 2 (Acid-Base Extraction): Utilize the basicity of the 3-aminoindazole for purification. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH or NaHCO3 and extract the pure product back into an organic solvent.

    • Solution 3 (Crystallization): If the product is a solid, recrystallization is an excellent purification method. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol).

    • Solution 4 (Derivative Formation): In challenging cases, consider forming a salt (e.g., hydrochloride or tosylate) to induce crystallization. The free base can be regenerated afterward. Alternatively, forming a Schiff base with an aromatic aldehyde can yield a crystalline solid that can be filtered and then hydrolyzed to give the pure 3-aminoindazole.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of 3-aminoindazoles from 2-halobenzonitriles and hydrazine?

A1: The reaction proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The hydrazine acts as a nucleophile and attacks the carbon bearing the halogen atom on the 2-halobenzonitrile. This results in the displacement of the halide and the formation of a 2-hydrazinylbenzonitrile intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile group. This intramolecular addition is followed by tautomerization to yield the aromatic 3-aminoindazole.

Mechanism cluster_0 S(N)Ar Step cluster_1 Cyclization Step start_mats 2-Halobenzonitrile + Hydrazine intermediate 2-Hydrazinylbenzonitrile start_mats->intermediate Nucleophilic Attack intermediate_2 2-Hydrazinylbenzonitrile product 3-Aminoindazole intermediate_2->product Intramolecular Addition & Tautomerization

Caption: General reaction pathway for 3-aminoindazole synthesis.

Q2: Which starting material is better: 2-fluorobenzonitrile or 2-bromobenzonitrile?

A2: The choice depends on your synthetic strategy.

  • For direct SNAr with hydrazine: 2-fluorobenzonitrile is generally preferred. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and the C-F bond is more polarized, leading to a faster SNAr reaction.[2]

  • For palladium-catalyzed cross-coupling: 2-bromobenzonitrile is the ideal starting material. The C-Br bond is well-suited for oxidative addition to palladium(0), which is the first step in many cross-coupling cycles. A highly efficient two-step protocol involving Pd-catalyzed coupling with benzophenone hydrazone followed by acid-catalyzed cyclization has been developed for 2-bromobenzonitriles.[3] This method often provides higher yields and has a broader substrate scope than the direct SNAr approach, especially for electron-rich systems.

Q3: I am working with a substituted hydrazine. What should I be concerned about?

A3: Using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) can introduce regioselectivity issues. The cyclization can potentially lead to two different N-substituted indazole isomers (N1 vs. N2 substitution). The outcome is often influenced by steric and electronic factors of the substituent on the hydrazine and the benzonitrile. Furthermore, direct SNAr reactions with N-substituted hydrazines can be challenging.[3] Alternative methods, such as the palladium-catalyzed arylation of a protected hydrazone followed by alkylation and then cyclization, can provide better control over the regioselectivity for N-1 substituted products.[3]

Q4: Are there any metal-free alternatives for this synthesis?

A4: Yes, several metal-free approaches have been developed. One notable method is a base-mediated synthesis from nitriles and hydrazines, which has been shown to be effective even for aromatic hydrazines.[4][5] Another approach involves the reaction of o-fluorobenzaldehydes with O-methyl hydroxylamine to form an oxime, which then cyclizes with hydrazine.[6] These methods can be advantageous in terms of cost, toxicity, and ease of product purification (no metal contaminants).

Experimental Protocols

Protocol 1: Two-Step Synthesis from 2-Bromobenzonitrile (Palladium-Catalyzed)[3][4]

This protocol is advantageous for its broad substrate scope and generally high yields.

Step 1: Palladium-Catalyzed N-Arylation

  • To an oven-dried flask, add 2-bromobenzonitrile (1.0 equiv), benzophenone hydrazone (1.1 equiv), and cesium carbonate (1.4 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (Pd(OAc)2, 0.02 equiv) and BINAP (0.03 equiv).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the intermediate arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

  • Dissolve the arylhydrazone intermediate (1.0 equiv) in methanol.

  • Add p-toluenesulfonic acid monohydrate (2.0 equiv).

  • Heat the mixture to reflux (around 65 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 3-aminoindazole. Further purification can be done by recrystallization or column chromatography if necessary.

Troubleshooting_Workflow start Low Yield of 3-Aminoindazole q1 Is starting material consumed? start->q1 a1_yes Reaction is complete, but yield is low. q1->a1_yes Yes a1_no Incomplete Conversion q1->a1_no No q3 Significant side products observed? a1_yes->q3 q2 What is the synthetic route? a1_no->q2 a2_snar Direct S(N)Ar q2->a2_snar S(N)Ar a2_pd Pd-catalyzed q2->a2_pd Pd-cat. sol_snar Increase Temperature Use 2-Fluorobenzonitrile Consider alternative route a2_snar->sol_snar sol_pd Check Catalyst/Ligand Integrity Ensure Inert Atmosphere Screen Solvents/Bases a2_pd->sol_pd sol_side_products Optimize Temperature Check Reactant Purity Adjust Stoichiometry q3->sol_side_products Yes sol_purification Purification Issues: - Use basic modifier in silica gel - Acid-base extraction - Recrystallization q3->sol_purification No

Caption: A workflow for troubleshooting low yields in 3-aminoindazole synthesis.

Data Summary

MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesRef
Direct SNAr 2-FluorobenzonitrileHydrazine hydraten-Butanol, refluxSimple, one-step[2]
Pd-Catalyzed 2-BromobenzonitrilePd(OAc)2, BINAP, Cs2CO3Toluene, 100 °C; then p-TsOH, MeOHHigh yields, broad scope[3]
Base-Mediated 2-HalobenzonitrileHydrazine, Strong BaseDMSO or NMP, heatMetal-free[4][5]
From Oxime O-Methyloxime of 2-FluorobenzaldehydeHydrazine hydrateHeatAvoids Wolff-Kishner side product[6]

References

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400-3401. [Link]

  • Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. (n.d.). Western Michigan University ScholarWorks at WMU. [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole. (2023). ResearchGate. [Link]

  • Zhang, C., Zhao, H., Li, Z., Liang, Z., Qi, S., Cai, M., Zhang, S., Jia, X., Zhang, G., & Hu, M.-L. (2020). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications, 56(66), 9471-9474. [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. (2010). Sci-Hub. [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2022). ResearchGate. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). National Institutes of Health. [Link]

  • Direct Access to 3-Aminoindazoles by Buchwald–Hartwig C–N Coupling Reaction. (n.d.). Thieme Connect. [Link]

  • Katritzky, A. R., Ji, F.-B., & Fan, W.-Q. (2002). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 67(22), 7534–7538. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]

  • Stuart, D. R., Villemure, E., & Fagnou, K. (2010). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 132(45), 15932–15934. [Link]

  • Optimization for the cyclization step. (n.d.). ResearchGate. [Link]

  • Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

  • Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. (n.d.). National Institutes of Health. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Institutes of Health. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). National Institutes of Health. [Link]

  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (2022). ACS Publications. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). MDPI. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (n.d.). MDPI. [Link]

  • Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. (2021). RSC Publishing. [Link]

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  • Cu-Catalyzed Denitrogenative Ring-Opening of 3-Aminoindazoles for the Synthesis of Aromatic Nitrile-Containing (Hetero)Arenes. (2018). ACS Publications. [Link]

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Technical Support Center: Synthesis of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource based on a synthesis of established literature and practical field experience to help you troubleshoot common issues and optimize your synthetic routes.

The indazole core, particularly when fluorinated, is a privileged scaffold in modern drug discovery. However, its synthesis is often plagued by challenges related to regioselectivity, byproduct formation during ring construction, and side reactions during the critical fluorination step. This guide provides in-depth, mechanistically-driven explanations and actionable solutions to the most frequently encountered problems.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the synthesis of fluorinated indazoles.

Q1: My reaction is producing a mixture of N1- and N2-alkylated indazole isomers. How can I control the regioselectivity?

A1: The formation of N1- and N2-regioisomers is the most common challenge in the functionalization of the indazole core.[1][2] The outcome is a delicate balance of thermodynamics and kinetics, influenced by several factors:

  • Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar solvent like THF tend to favor the thermodynamically more stable N1-isomer.[3] Conversely, conditions that allow for equilibration, or the use of certain polar aprotic solvents, can sometimes lead to mixtures or favor the N2-isomer.[1]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at certain positions can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby directing alkylation.[3]

  • Reaction Temperature: Lower temperatures often provide better kinetic control, which can be exploited to favor one isomer over the other, depending on the specific substrate and reagents.

Q2: I am synthesizing the indazole ring from an o-fluorobenzaldehyde and hydrazine, but my yield is low and I see a significant amount of a non-polar byproduct.

A2: A likely culprit for this issue is a competitive Wolf-Kishner reduction of the intermediate hydrazone, which leads to the formation of a fluorotoluene byproduct.[4] This is particularly problematic at elevated temperatures. To mitigate this, consider converting the o-fluorobenzaldehyde to its O-methyloxime derivative first. This intermediate is less susceptible to reduction and can be condensed with hydrazine to form the desired indazole, often in higher yield.[4]

Q3: During the electrophilic fluorination of my indazole with Selectfluor®, I am observing multiple products and a loss of aromaticity. What is happening?

A3: Electrophilic fluorination of electron-rich aromatic systems like indazoles can sometimes lead to dearomatization byproducts.[2] Depending on the reaction conditions and the nucleophilicity of the solvent or other species present, cascade reactions can occur, leading to more complex, non-aromatic structures.[5] To minimize this, ensure your reaction is run under strictly anhydrous conditions and at the lowest effective temperature. Using a less nucleophilic solvent may also be beneficial.

Q4: I am using DAST for a deoxyfluorination reaction on a hydroxyl-substituted indazole derivative and getting a complex mixture of products.

A4: DAST (diethylaminosulfur trifluoride) is a powerful deoxyfluorinating agent, but it is known to promote cationic rearrangements, such as Wagner-Meerwein or pinacol-type rearrangements, especially with substrates that can form stable carbocation intermediates.[6] Additionally, elimination reactions are a very common side pathway, leading to the formation of olefinic byproducts.[7] To suppress these side reactions, it is crucial to maintain low reaction temperatures (e.g., -78 °C) and to add the DAST reagent slowly to the substrate solution.

Troubleshooting Guides

This section provides a more detailed, issue-based approach to resolving common problems encountered during the synthesis of fluorinated indazoles.

Issue 1: Formation of Regioisomeric and Tautomeric Byproducts

The indazole ring system can exist in three tautomeric forms: 1H, 2H, and the less common 3H.[8] Alkylation and other substitutions can occur at either the N1 or N2 position, leading to regioisomers that are often difficult to separate.

Common Byproducts and Their Identification:

Byproduct ClassTypical Analytical Signature (1H NMR)Causative Factors
N1-Isomer N-CH2 protons typically appear at a characteristic chemical shift.Thermodynamically favored product. Often promoted by NaH in THF.[3]
N2-Isomer N-CH2 protons will have a different chemical shift compared to the N1-isomer.Kinetically favored in some cases. Can be influenced by solvent and base choice.[1]
Hydrazone Presence of a distinct imine proton signal.Incomplete cyclization during indazole ring formation.[8]
Dimer Complex aromatic region and higher molecular weight in mass spectrometry.Side reaction at elevated temperatures during ring formation.[8]

Troubleshooting Workflow for Regioisomer Control:

start Mixture of N1/N2 Isomers Observed step1 Analyze Reaction Conditions: Base, Solvent, Temperature start->step1 step2 Modify Base/Solvent System step1->step2 For N1-isomer, try NaH in THF. For N2, explore polar aprotic solvents. step3 Adjust Reaction Temperature step1->step3 Lower temperature for kinetic control. step4 Consider Substituent Effects step1->step4 Can a directing group be installed? end_n1 Isolate Pure N1-Isomer step2->end_n1 end_n2 Isolate Pure N2-Isomer step2->end_n2 step3->end_n1 step3->end_n2 step4->end_n1 step4->end_n2

Caption: Workflow for troubleshooting regioisomer formation.

Experimental Protocol: Selective N1-Alkylation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (N2 or Ar), add a solution of the 1H-indazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Byproducts from the Fluorination Step

The introduction of the fluorine atom is a critical step where a number of side reactions can occur, depending on the chosen fluorinating agent.

Troubleshooting Electrophilic Fluorination (e.g., Selectfluor, NFSI):

  • Problem: Over-fluorination leading to di- or tri-fluorinated products.

    • Cause: Use of excess fluorinating agent or prolonged reaction times.

    • Solution: Carefully control the stoichiometry of the fluorinating agent (start with 1.0-1.1 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Problem: Formation of dearomatized or rearranged products.

    • Cause: Attack of the electrophilic fluorine source on the electron-rich indazole ring can lead to intermediates that are trapped by nucleophiles or undergo rearrangement.[2]

    • Solution: Run the reaction at lower temperatures to increase selectivity. Use a non-nucleophilic solvent. Ensure the reaction is completely anhydrous, as water can act as a nucleophile.

Troubleshooting Nucleophilic Fluorination (e.g., DAST, Deoxo-Fluor):

  • Problem: Formation of elimination byproducts (olefinic compounds).[7]

    • Cause: The intermediate formed after the initial reaction with DAST can undergo elimination, especially if a proton is available on an adjacent carbon.

    • Solution: Maintain a low reaction temperature (-78 °C is common). Use a non-polar, aprotic solvent.

  • Problem: Rearrangement of the carbon skeleton.

    • Cause: Formation of a carbocation intermediate that undergoes rearrangement to a more stable carbocation before fluoride attack.[6]

    • Solution: Use a less polar solvent to disfavor carbocation formation. If possible, modify the substrate to make carbocation formation less favorable.

Byproduct Formation Pathways in Fluorination:

cluster_0 Electrophilic Fluorination cluster_1 Nucleophilic Deoxyfluorination Indazole_E Indazole Substrate Selectfluor Selectfluor Indazole_E->Selectfluor [F+] Desired_F_Indazole_E Desired Fluoro-Indazole Selectfluor->Desired_F_Indazole_E Overfluorination Di/Tri-fluorinated Byproduct Selectfluor->Overfluorination Excess Reagent Dearomatization Dearomatized Byproduct Selectfluor->Dearomatization Side Reaction Indazole_OH Hydroxy-Indazole Substrate DAST DAST Indazole_OH->DAST [F-] Desired_F_Indazole_N Desired Fluoro-Indazole DAST->Desired_F_Indazole_N Elimination Olefinic Byproduct DAST->Elimination High Temp. Rearrangement Rearranged Fluoro-Indazole DAST->Rearrangement Carbocation Intermediate

Caption: Common byproduct pathways in fluorination reactions.

Issue 3: Product Degradation and Purification Challenges

Fluorinated indazoles, while often more metabolically stable, can sometimes be susceptible to degradation during workup and purification.

Common Problems and Solutions:

  • Problem: The product appears to be degrading on the silica gel column.

    • Cause: The acidic nature of silica gel can cause hydrolysis or rearrangement of sensitive functional groups. The fluorine atom can also increase the lability of adjacent groups.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine). Alternatively, use a different stationary phase like alumina (basic or neutral).[9]

  • Problem: The product is unstable during aqueous workup.

    • Cause: Some fluorinated compounds can be sensitive to pH extremes. For example, hydrolysis of certain functional groups can be accelerated.[10][11]

    • Solution: Use a neutral workup procedure. Wash with saturated sodium bicarbonate solution to neutralize any acid, and then with brine. Minimize contact time with the aqueous phase.

  • Problem: Difficulty in removing non-fluorinated starting material.

    • Cause: Similar polarity between the starting material and the fluorinated product.

    • Solution: Optimize your chromatography conditions. A shallow gradient or an isocratic elution might be necessary. If the product is a solid, recrystallization is often a very effective method for removing small amounts of impurities.

Purification Workflow:

start Crude Product Mixture step1 Initial Purity Assessment (TLC/LC-MS) start->step1 step2 Aqueous Workup step1->step2 Neutralize if necessary step3 Column Chromatography step2->step3 step4 Recrystallization step3->step4 Impurities Remain end_product Pure Fluorinated Indazole step3->end_product Successful Separation step4->end_product

Caption: General purification strategy for fluorinated indazoles.

References

  • Khan, I., Zaib, S., Batool, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link][8]

  • Genung, N. E., Wray, B. C., & Stambuli, J. P. (2015). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry. [Link][12]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2009). ResearchGate. [Link][13]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2023). ACS Omega. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 18, 2026, from [Link][14]

  • Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, nucleotides & nucleic acids. [Link][15]

  • Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link][3]

  • Katritzky, A. R., Ji, Y., & Rogers, J. W. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Sci-Hub. [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Organic Chemistry Portal. [Link][16]

  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (2006). ResearchGate. [Link][4]

  • L'Heureux, A., Beaulieu, F., Bennett, C., et al. (2010). Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. The Journal of organic chemistry. [Link][7]

  • Toledano, A. S., Bitai, J., Covini, D., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link][17]

  • Gschwind, R. M., & Barham, J. P. (2024). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. ChemSusChem. [Link][18]

  • Role of Selectfluor® in the reported fluorination reaction. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link][19]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Clavé, G., & Campiello, M. (2022). Synthesis of indazole-based fluorophores. Organic & biomolecular chemistry. [Link][20]

  • Carboni, A., Mousseau, G., & Gouverneur, V. (2018). Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical communications (Cambridge, England). [Link][5]

  • Malet-Martino, M., & Martino, R. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of pharmaceutical and biomedical analysis. [Link][10]

  • El-Faham, A., El-Sayed, N. N. E., & El-Daly, M. M. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future medicinal chemistry. [Link][21]

  • Sereda, G. (2016). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules (Basel, Switzerland). [Link][22]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Retrieved January 18, 2026, from [Link][23]

  • Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. (2014). ResearchGate. [Link][11]

  • Chen, C. H., & Li, Z. (2022). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules (Basel, Switzerland). [Link][24]

  • ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. (2010). ResearchGate. [Link][25]

  • Jabeen, I., & de la Cruz, A. L. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental science & technology. [Link][26]

  • Nyffeler, P. T., Durón, S. G., Burkart, M. D., et al. (2005). Electrophilic fluorination-nucleophilic addition reaction mediated by Selectfluor: mechanistic studies and new applications. Angewandte Chemie (International ed. in English). [Link][27]

  • The hydrogenation side-reaction in copper-mediated radiofluorination. (2023). EJNMMI radiopharmacy and chemistry. [Link][28]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Organic Chemistry Portal. [Link][29]

  • Lu, Y., Kasahara, A., Hyodo, T., et al. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Chemistry Portal. [Link][30]

  • Washington, J. W., & Jenkins, T. M. (2010). Hydrolysis of fluorotelomer compounds leading to fluorotelomer alcohol production during solvent extractions of soils. Chemosphere. [Link][31]

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Technical Support Center: Purification of 4-Fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-fluoro-3aH-indazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related aminoindazoles. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound from a crude reaction mixture. Our approach is rooted in established chemical principles and practical, field-proven techniques.

Introduction: The Purification Challenge

4-Fluoro-3aH-indazol-3-amine is a heterocyclic amine, a class of compounds often presenting unique purification challenges. Due to the basic nature of the amine and the aromatic indazole core, this molecule can exhibit strong interactions with stationary phases in chromatography, leading to poor peak shape and recovery. Furthermore, synthetic routes to aminoindazoles, often involving the reaction of a fluorinated benzonitrile with hydrazine, can lead to the formation of regioisomers and other side products that are structurally similar to the desired product, complicating purification.[1][2][3]

This guide will walk you through a logical workflow for troubleshooting the purification of 4-fluoro-3aH-indazol-3-amine, focusing on the two primary methods: Flash Column Chromatography and Recrystallization .

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making process when approaching the purification of 4-fluoro-3aH-indazol-3-amine.

Purification Workflow cluster_chrom Chromatography Troubleshooting cluster_recrys Recrystallization Troubleshooting start Crude Reaction Mixture tlc Initial TLC Analysis (Multiple Solvent Systems) start->tlc decision Are spots well-separated? tlc->decision flash_chrom Proceed with Flash Column Chromatography decision->flash_chrom Yes complex_mix Complex Mixture/ Poor Separation decision->complex_mix No peak_tailing Peak Tailing/ Streaking? flash_chrom->peak_tailing recrys Attempt Recrystallization solvent_screen Systematic Solvent Screening recrys->solvent_screen complex_mix->recrys add_modifier Add Amine Modifier (e.g., TEA, NH4OH) peak_tailing->add_modifier Yes pure_product_chrom Pure Product peak_tailing->pure_product_chrom No use_amine_column Use Amine-Functionalized Silica Column add_modifier->use_amine_column Still issues use_amine_column->pure_product_chrom oiling_out Product Oiling Out? solvent_screen->oiling_out change_solvent Change Solvent System (e.g., use co-solvent) oiling_out->change_solvent Yes pure_product_recrys Pure Product oiling_out->pure_product_recrys No slow_cool Cool Slowly/ Seed Crystals change_solvent->slow_cool slow_cool->pure_product_recrys

Caption: A decision tree for the purification of 4-fluoro-3aH-indazol-3-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Analysis and Common Impurities

Q1: What are the likely impurities in my crude reaction mixture?

A1: The impurities will largely depend on the synthetic route. A common synthesis of 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile with hydrazine.[1][2][3] Based on this, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2,6-difluorobenzonitrile or other precursors.

  • Regioisomers: The formation of N1 vs. N2 substituted indazoles can be a significant issue in indazole synthesis, leading to regioisomeric impurities that can be difficult to separate.[4][5]

  • Over-reaction or Side-products: Hydrazine can potentially react with other functional groups or form dimeric species.

  • Degradation Products: Aminoindazoles can be sensitive to air and light, leading to colored impurities.

Q2: My TLC plate shows a smear instead of distinct spots. What does this mean?

A2: Streaking on a silica gel TLC plate is a classic sign of a basic compound interacting strongly with the acidic silanol groups of the silica.[6] This interaction hinders proper partitioning and elution, resulting in a smear. To resolve this, you need to neutralize these interactions. Try developing your TLC plate in a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%).

Section 2: Flash Column Chromatography

Q3: I'm still getting significant peak tailing during flash chromatography, even with a standard ethyl acetate/hexane gradient. What should I do?

A3: This is a continuation of the issue seen on the TLC plate. The basic amine is interacting with the acidic silica gel. Here is a step-by-step approach to resolve this:

  • Introduce a Basic Modifier: Add 0.1-1% triethylamine (TEA) or a 2M solution of ammonia in methanol to your mobile phase. This competing base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[6][7]

  • Switch to an Amine-Functionalized Column: If a mobile phase modifier is insufficient or undesirable (as it needs to be removed from the final product), consider using an amine-functionalized silica column.[6] These columns have a deactivated surface that minimizes interactions with basic compounds, often allowing for the use of simple hexane/ethyl acetate gradients and yielding sharper peaks.[6][7]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography can be an excellent alternative. Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated.[8]

Chromatography Method Stationary Phase Typical Mobile Phase Advantages Disadvantages
Normal Phase Silica GelHexane/Ethyl Acetate + 0.5% TEAReadily available, cost-effective.Peak tailing is common for amines.
Amine-Functionalized Amine-bonded SilicaHexane/Ethyl AcetateExcellent peak shape for amines, no need for mobile phase modifiers.[6]Higher cost than bare silica.
Reversed Phase C18 SilicaWater/Acetonitrile + 0.1% Formic AcidGood for polar compounds, often provides different selectivity.[8]May require lyophilization to remove aqueous solvent.

Q4: I have two spots on my TLC that are very close together. How can I improve their separation?

A4: These are likely regioisomers. Separating isomers can be challenging due to their similar polarities.[9][10]

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity.

  • Consider a Different Stationary Phase: If normal-phase silica is not providing separation, try alumina (basic or neutral) or a different bonded phase.

  • Derivatization: In some cases, isomers that are difficult to separate can be derivatized (e.g., by acylation of the amine), the derivatives separated by chromatography, and then the protecting group removed.[9]

Section 3: Recrystallization

Q5: My compound is soluble in many common solvents, making recrystallization difficult. What should I try?

A5: This is a common issue. A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Use a Co-solvent System: A two-solvent system is often effective. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble). Then, slowly add a "poor" solvent (one in which it is insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. Common systems for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexane.[11][12] A patent for separating substituted indazole isomers suggests that mixed solvents like acetone/water or methanol/water can be effective.[11]

  • Salt Formation: Consider forming a salt of your amine (e.g., the hydrochloride or sulfate salt) by treating a solution of the free base with the corresponding acid.[12] Salts often have very different solubility profiles and may crystallize more readily. The pure salt can then be neutralized to recover the purified free base.

Q6: My product "oils out" instead of forming crystals. How can I fix this?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a low-melting eutectic mixture with the solvent).

  • Lower the Initial Temperature: Ensure you are not using an excessively high temperature to dissolve the compound.

  • Use a Larger Volume of Solvent: This will lower the concentration and may prevent oiling out.

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can serve as nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Experimental Protocols

Protocol 1: Flash Chromatography with an Amine Modifier
  • Sample Preparation: Dissolve the crude 4-fluoro-3aH-indazol-3-amine in a minimal amount of dichloromethane or the mobile phase.

  • Column Equilibration: Equilibrate a silica gel column with the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Loading: Load the sample onto the column.

  • Elution: Run a gradient from the initial mobile phase to a higher polarity (e.g., 50:50 hexane:ethyl acetate with 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine may require co-evaporation with a solvent like toluene for complete removal.

Protocol 2: Recrystallization from a Co-solvent System
  • Dissolution: In a flask, dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., methanol or acetone).

  • Addition of "Poor" Solvent: While hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Handling and Storage

  • Storage: 4-Fluoro-3aH-indazol-3-amine, like many amines, should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[13]

  • Safety: The fluorinated nature of the compound and the use of reagents like hydrazine in its synthesis warrant careful handling. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

References

  • BenchChem. (n.d.). Dealing with regioisomer formation in indazole synthesis.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025). NIH.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH.
  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 6-Fluoro-3-(4-piperidinyl)-1H-indazole.
  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • ChemScene. (n.d.). 404827-78-7 | 4-Fluoro-1H-indazol-3-amine.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • Organic Chemistry Portal. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • ResearchGate. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
  • Recrystallization of fluconazole using the supercritical antisolvent (SAS) process. (n.d.). PubMed.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.).
  • Semantic Scholar. (2012). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).

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Technical Support Center: Synthesis and Regioisomer Separation of Fluoro-indazol-amines

Author: BenchChem Technical Support Team. Date: January 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of fluoro-indazol-amines, critical intermediates in medicinal chemistry, often presents a significant challenge: the formation of regioisomeric mixtures. This guide provides in-depth troubleshooting and frequently asked questions to navigate the complexities of their separation and characterization.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of fluoro-indazol-amine regioisomers.

Q1: My reaction yielded a mixture of 5-fluoro- and 6-fluoro-1H-indazol-3-amine. How can I effectively separate them?

The separation of positional fluoro-isomers on the indazole core can be challenging due to their similar polarities. A multi-pronged approach involving chromatography and crystallization is often necessary.

Initial Approach: Column Chromatography

Column chromatography is a primary method for separating such isomers.[1] Optimization of the stationary and mobile phases is critical for achieving baseline separation.

  • Stationary Phase: Standard silica gel is a good starting point. If resolution is poor, consider using silica with a smaller particle size for increased surface area and better separation efficiency.

  • Mobile Phase Optimization: A systematic gradient elution is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact resolution. For instance, a shallow gradient of 10-40% ethyl acetate in hexane might be effective. The addition of a small amount of a more polar solvent, like methanol or dichloromethane, can also be beneficial.[1]

Step-by-Step Protocol for Optimizing Column Chromatography:

  • Analytical TLC: Run thin-layer chromatography (TLC) in various solvent systems to identify a system that shows the best separation between the two spots corresponding to your isomers.

  • Solvent System Selection: Choose the solvent system that provides a clear separation of the spots with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Properly pack a silica gel column with the chosen non-polar solvent.

  • Loading: Dissolve the crude mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the optimized solvent system, collecting fractions and monitoring them by TLC.

Alternative & Complementary Technique: Fractional Crystallization

If chromatography alone is insufficient, fractional crystallization can be a powerful purification technique, especially for larger scales.[2] This method relies on the slight differences in solubility of the regioisomers in a particular solvent system.

  • Solvent Screening: The key is to find a solvent or a mixture of solvents in which one isomer is significantly less soluble than the other at a given temperature.

  • Common Solvents for Indazoles: Acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran, often in combination with water, have been successfully used for recrystallizing indazole derivatives.[2]

Experimental Workflow for Fractional Crystallization:

G cluster_0 Fractional Crystallization Workflow Start Start Dissolve Dissolve Mixture in Minimal Hot Solvent Cool Slowly Cool to Room Temperature Precipitate Collect First Precipitate (Enriched in Less Soluble Isomer) Mother_Liquor Concentrate Mother Liquor Second_Crop Collect Second Crop (Enriched in More Soluble Isomer) Analyze Analyze Purity (NMR, HPLC) Repeat Repeat Crystallization if Necessary End End

Q2: I am struggling to differentiate between N1- and N2-alkylated regioisomers of my fluoro-indazol-amine. What are the best analytical techniques?

The distinction between N1 and N2 alkylated indazoles is a common challenge due to their structural similarity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.[1][3]

Primary Technique: ¹H and ¹³C NMR Spectroscopy

  • ¹H NMR: The chemical shifts of the indazole ring protons are highly sensitive to the position of the substituent. A key diagnostic proton is often H-7, which typically experiences a downfield shift (appears at a higher ppm value) in the 2H-isomer compared to the 1H-isomer.[1] This is due to the deshielding effect of the lone pair of electrons on the N1 nitrogen in the 2H-isomer.[1]

  • ¹³C NMR: The carbon chemical shifts of the indazole ring also show distinct patterns for each regioisomer.[1]

  • ¹⁹F NMR: For fluoro-substituted indazoles, ¹⁹F NMR can be a powerful tool. The chemical shift of the fluorine atom will be different for each regioisomer, providing a clear diagnostic handle.[4][5]

Advanced NMR Techniques for Unambiguous Assignment:

For complex spectra or when ¹H NMR is not conclusive, two-dimensional (2D) NMR experiments are invaluable.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying long-range couplings that can definitively establish the connectivity and thus the isomeric form.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity of protons, which can help to confirm the substitution pattern.

Data Comparison Table for a Hypothetical Fluoro-indazol-amine:

Technique N1-Isomer (Expected) N2-Isomer (Expected)
¹H NMR (H-7) ~7.8 ppm~8.2 ppm
¹³C NMR (C-7a) ~140 ppm~145 ppm
¹⁹F NMR -115 ppm-120 ppm

Note: These are hypothetical values and will vary depending on the specific molecule.

Q3: My column chromatography separation of N1 and N2 fluoro-indazole isomers is not achieving baseline resolution. What parameters can I optimize?

Achieving good resolution between N1 and N2 isomers can be difficult due to their often subtle differences in polarity.[3] Here are several parameters you can adjust:

  • Optimize the Solvent System: This is the most critical factor.[1]

    • Polarity Tuning: Systematically screen a range of solvent polarities. A common starting point is a mixture of hexane and ethyl acetate. If separation is poor, try dichloromethane/methanol.

    • Solvent Selectivity: Sometimes, changing the nature of the solvents, even at similar polarities, can improve resolution. For example, replacing ethyl acetate with diethyl ether or acetone can alter the interactions with the stationary phase and the isomers.

  • Change the Stationary Phase: While silica gel is standard, other stationary phases can offer different selectivities.

    • Alumina: Can be effective for separating basic compounds like amines.

    • Reverse-Phase Silica (C18): Uses a polar mobile phase (e.g., water/acetonitrile or water/methanol) and separates based on hydrophobicity.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC is a powerful option.[1] Both normal-phase and reverse-phase HPLC can be employed.

Q4: I am attempting fractional crystallization to separate my indazole regioisomers, but they are co-crystallizing. What can I do?

Co-crystallization occurs when the solubilities of the isomers are too similar in the chosen solvent. To overcome this:

  • Extensive Solvent Screening: Test a wider variety of solvents and solvent mixtures. The ideal solvent will maximize the solubility difference between the two isomers.

  • Vary the Cooling Rate: A very slow cooling rate can sometimes promote the selective crystallization of the less soluble isomer. Conversely, a rapid "crash" crystallization might favor the precipitation of the major isomer.

  • Seeding: If you have a small amount of pure crystal of one isomer, you can use it to "seed" the supersaturated solution, encouraging the crystallization of that specific isomer.

  • Derivative Formation: In some cases, it may be beneficial to derivatize the mixture (e.g., by acetylation), separate the derivatives (which may have more distinct physical properties), and then remove the protecting group.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating fluoro-indazole regioisomers?

The most prevalent and effective methods for separating fluoro-indazole regioisomers are:

  • Column Chromatography: A versatile and widely used technique in research laboratories.[1][2]

  • Fractional Crystallization: A scalable and often cost-effective method, particularly for industrial applications.[2]

  • High-Performance Liquid Chromatography (HPLC): Offers high resolution and is suitable for both analytical and preparative separations.[1]

Q2: Why does the synthesis of fluoro-indazol-amines often lead to regioisomeric mixtures?

The formation of regioisomeric mixtures in indazole synthesis is a common outcome due to the two reactive nitrogen atoms (N1 and N2) in the indazole ring.[3] Both nitrogens are nucleophilic and can undergo reactions like alkylation or acylation. The regioselectivity of these reactions is influenced by several factors, including:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 products.[3]

  • Steric Hindrance: Bulky substituents on the indazole ring or the incoming electrophile can favor reaction at the less sterically hindered nitrogen.

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of each nitrogen atom.

Q3: Can I predict the major regioisomer formed during the synthesis of fluoro-indazol-amines?

While predicting the exact ratio of regioisomers can be complex, some general trends can be observed. N1-alkylation is often the thermodynamically favored product, while N2-alkylation can sometimes be the kinetically favored product.[7] However, this is not a universal rule and is highly dependent on the specific reaction conditions and substrates. Computational chemistry can also be employed to predict the relative stabilities of the regioisomers and the transition states leading to their formation.

Q4: Are there any spectroscopic "handles" that can aid in the rapid identification of indazole regioisomers?

Yes, NMR spectroscopy provides several key "handles" for quick identification:

  • ¹H NMR: The chemical shift of the H-7 proton is a reliable indicator, typically appearing further downfield in the N2-isomer.[1]

  • ¹⁹F NMR: For fluoro-substituted indazoles, the fluorine chemical shift provides a direct and often well-resolved signal for each isomer.[4][5]

Logical Flow for Isomer Identification:

G cluster_0 Isomer Identification Workflow Start Mixture of Isomers NMR Acquire ¹H, ¹³C, and ¹⁹F NMR Analyze_1H Analyze ¹H NMR (H-7 shift) Analyze_19F Analyze ¹⁹F NMR (Chemical Shift) Tentative_ID Tentative Isomer Assignment 2D_NMR Acquire 2D NMR (HMBC, NOESY) Confirm_ID Confirmed Isomer Structure

References

  • Technical Support Center: Separation of 1H- and 2H-Indazole Isomers - Benchchem.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies | Request PDF - ResearchGate.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH.
  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI.
  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments Magnetic Resonance.

Sources

Technical Support Center: 4-fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluoro-3aH-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound. Given the reactive nature of the aminoindazole core and the presence of a fluorine substituent, careful handling is paramount to ensure experimental success and data reproducibility.

Troubleshooting Guide

This section is structured to help you diagnose and resolve issues that may arise during your experiments, likely stemming from the compound's stability.

Q1: My compound shows significantly lower potency or complete inactivity in my assay compared to expected values. What could be the cause?

This is a common issue when working with potentially unstable small molecules.[1] The loss of activity is often a direct result of compound degradation. Let's break down the potential causes.

Possible Cause 1: Stock Solution Degradation

The way you prepare and store your high-concentration stock solution is critical.[2][3][4][5]

  • Solvent Choice: While DMSO is a common solvent for many small molecules, its quality and handling are important.[3] Older or improperly stored DMSO can absorb water, which may accelerate the hydrolysis of your compound.[4]

  • Storage Conditions: Storing DMSO stock solutions at room temperature or even at 4°C for extended periods can be detrimental. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[5] Each freeze-thaw cycle can introduce moisture and increase the chance of precipitation.[2]

  • Light Exposure: Aromatic and heterocyclic compounds can be susceptible to photodecomposition.[6][7] Stock solutions should always be stored in amber vials or otherwise protected from light.

Possible Cause 2: Instability in Aqueous Assay Buffer

Even if your DMSO stock is stable, the compound may degrade rapidly once diluted into your aqueous experimental buffer.

  • pH of the Buffer: The indazole ring system has ionizable nitrogens, and the exocyclic amino group is basic.[8] The pH of your buffer can influence the protonation state and, consequently, the stability of the molecule. It is crucial to assess the compound's stability in your specific assay buffer.

  • Buffer Components: Certain buffer components can react with your compound. For example, buffers containing nucleophiles could potentially react with the indazole ring, especially under certain pH conditions.

  • Oxidation: The amino-substituted pyrazole ring is electron-rich and can be susceptible to oxidation, which can be accelerated by dissolved oxygen in your buffer or the presence of certain metal ions.[9][10][11][12]

Troubleshooting Workflow:

To pinpoint the issue, a systematic approach is necessary. The following workflow can help you identify the source of the instability.

A Start: Inconsistent or No Activity Observed B Check Solid Compound: - Visually inspect for color change or clumping. - Run QC (LC-MS/NMR) on solid. A->B C Prepare Fresh Stock Solution in Anhydrous DMSO B->C If solid is OK D Test Stability in Assay Buffer: - Incubate compound in buffer for the duration of the assay. - Analyze by LC-MS at t=0 and t=end. C->D E Degradation Observed in Buffer? D->E F Modify Assay Conditions: - Decrease incubation time. - Add antioxidants (e.g., DTT, TCEP) if oxidation is suspected. - Adjust buffer pH. E->F Yes I Degradation NOT Observed in Buffer E->I No G Re-run Experiment with Fresh Stock and Optimized Conditions F->G H Issue Resolved G->H J Investigate Other Experimental Parameters: - Cell health - Reagent concentrations - Target engagement I->J K Compound is Likely Stable Under Assay Conditions J->K

Caption: Troubleshooting workflow for suspected compound instability.

Q2: I've noticed the color of my solid compound or its solution has changed. What does this mean?

A color change is a strong visual indicator of chemical degradation. Aromatic amines, in particular, are prone to oxidation, which often results in the formation of colored byproducts.

  • Solid Compound: If the solid powder has changed from white/off-white to yellow, brown, or pink, it has likely oxidized.[13] This can happen due to prolonged exposure to air and/or light.[1]

  • Solutions: A solution (either in DMSO or an aqueous buffer) that develops a color over time is a clear sign of instability under those conditions.

If you observe a color change, it is highly recommended to perform an analytical check (e.g., LC-MS or HPLC) to assess the purity of your compound before proceeding with any experiments.

Q3: My experimental results are inconsistent from day to day. Could this be a stability issue?

Yes, inconsistent results are a classic sign of a compound that is degrading over time.[2]

  • Stock Solution Age: If you are using a single stock solution over several days or weeks, it may be slowly degrading, leading to a gradual decrease in the active concentration of your compound.

  • Working Solution Preparation: Preparing fresh working solutions from a frozen, single-use aliquot of your stock solution for each experiment is crucial for consistency.[5] A common mistake is to prepare a large batch of diluted compound in aqueous buffer and use it over several hours or for multiple experiments. If the compound is unstable in the buffer, its concentration will decrease over time, leading to variable results.

Frequently Asked Questions (FAQs)

This section provides proactive guidance on the proper handling and storage of 4-fluoro-3aH-indazol-3-amine to prevent stability issues.

Q4: How should I store the solid 4-fluoro-3aH-indazol-3-amine?

Proper storage of the solid compound is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature -20°C for long-term storage.Low temperatures slow down the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The aminoindazole moiety is susceptible to oxidation by atmospheric oxygen.[1][14][15]
Light Protect from light by using an amber vial.Aromatic compounds can be light-sensitive and prone to photolytic degradation.[1]
Moisture Store in a desiccator.Prevents hydrolysis and degradation accelerated by moisture.[16]
Q5: What is the best way to prepare a stock solution?

The preparation of a stable, reliable stock solution is a critical step.[4]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Equilibration: Allow the vial of solid 4-fluoro-3aH-indazol-3-amine to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Choice: Use high-purity, anhydrous DMSO. A freshly opened bottle is ideal.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve your target concentration (e.g., 10 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in tightly sealed vials (amber glass is preferred).[5] The volume of the aliquots should be based on your typical experimental needs to avoid having to thaw a large amount for a small-scale experiment.

  • Storage: Store the aliquots at -80°C for long-term storage.

Q6: How stable is the compound in aqueous solutions?

The stability in aqueous solutions is highly dependent on the specific conditions (pH, temperature, buffer components) and must be experimentally determined.

cluster_main Potential Degradation Pathways for 4-fluoro-3aH-indazol-3-amine Compound 4-fluoro-3aH- indazol-3-amine Oxidation Oxidation Compound->Oxidation O2, metal ions Hydrolysis Hydrolysis Compound->Hydrolysis H2O, pH dependent Photolysis Photolysis Compound->Photolysis UV/Visible Light Degradation_Products Inactive Products (e.g., ring-opened, oxidized species) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products

Caption: Conceptual diagram of potential degradation pathways.

Protocol 2: Assessing Compound Stability in an Aqueous Buffer

  • Preparation: Prepare your aqueous buffer of interest.

  • Dilution: Dilute your DMSO stock of 4-fluoro-3aH-indazol-3-amine into the aqueous buffer to the final working concentration you would use in your assay.

  • Incubation: Incubate this solution under the same conditions as your experiment (e.g., 37°C for 2 hours).

  • Time Points: Take samples at different time points (e.g., t=0, 1 hour, 2 hours).

  • Analysis: Immediately analyze the samples by LC-MS. Compare the peak area of the parent compound at each time point. A significant decrease in the parent peak area over time indicates instability.

By following these guidelines and proactively assessing the stability of 4-fluoro-3aH-indazol-3-amine under your specific experimental conditions, you can ensure the reliability and reproducibility of your research.

References

Sources

Technical Support Center: Synthesis & Purification of 4-fluoro-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-fluoro-1H-indazol-3-amine (CAS: 404827-78-7), a critical heterocyclic building block in medicinal chemistry and drug development.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common challenges, thereby improving both the yield and purity of this valuable compound.

Introduction: The Synthetic Challenge

The synthesis of 3-aminoindazoles, such as 4-fluoro-1H-indazol-3-amine, typically involves the cyclization of an ortho-fluorobenzonitrile derivative with hydrazine.[3][4] This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. While effective, this pathway is often plagued by issues such as low yields, the formation of difficult-to-separate regioisomers, and purification complexities stemming from the basic nature of the amine product. This guide is designed to provide a systematic approach to diagnosing and resolving these issues.

Section 1: Troubleshooting Guide

This section addresses the most common and critical problems encountered during the synthesis and purification of 4-fluoro-1H-indazol-3-amine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to several key factors. A systematic diagnosis is the most effective approach.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or poor reagent reactivity. The starting 2,6-difluorobenzonitrile is a common precursor, and its reaction with hydrazine hydrate requires careful optimization.[5]

  • Side Reactions: The nitrile group (-CN) of the starting material is susceptible to hydrolysis under harsh conditions (e.g., excessively high temperatures or prolonged reaction times in the presence of water), forming an inactive amide byproduct.[5]

  • Product Degradation: 3-aminoindazoles can be unstable under certain conditions. Excessive heating during the reaction or workup can lead to degradation.

  • Reagent Quality: The purity of the starting fluorobenzonitrile and the quality of the hydrazine hydrate are paramount. Hydrazine is prone to oxidation, and older reagents may have reduced potency.

Corrective Actions:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC analysis is Ethyl Acetate/Hexane.

  • Temperature Optimization: The cyclization reaction is exothermic. While heating is required, runaway temperatures can promote side reactions. A controlled temperature, often in the range of 80-120°C depending on the solvent, is crucial.[5] Start with a moderate temperature (e.g., 95°C) and adjust based on reaction monitoring.

  • Reagent Stoichiometry: An excess of hydrazine hydrate (e.g., 2-4 equivalents) is often used to ensure the complete conversion of the starting nitrile.[5]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the oxidation of hydrazine and other sensitive species, especially on a larger scale.

Low Yield Troubleshooting Workflow start Low Yield Observed check_sm Verify Purity of Starting Materials (2,6-difluorobenzonitrile, Hydrazine) start->check_sm monitor Implement Rigorous Reaction Monitoring (TLC, LC-MS) check_sm->monitor incomplete Is the reaction going to completion? monitor->incomplete optimize_time Increase Reaction Time or Temperature (e.g., 95°C for 18h) incomplete->optimize_time No side_products Are significant side products observed? incomplete->side_products Yes optimize_time->monitor analyze_side Analyze Byproducts (LC-MS, NMR) side_products->analyze_side Yes workup_loss Check for Product Loss During Workup/Purification side_products->workup_loss No hydrolysis Nitrile Hydrolysis Detected? analyze_side->hydrolysis reduce_temp Lower Reaction Temperature / Reduce Time hydrolysis->reduce_temp Yes hydrolysis->workup_loss No reduce_temp->monitor optimize_workup Adjust pH during extraction; Optimize purification method workup_loss->optimize_workup success Yield Improved optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant impurity formation. What are the likely byproducts and how can I minimize them?

Impurity profiling is key to optimizing purity. The primary impurity is often the undesired regioisomer, formed by the reaction of hydrazine at the other fluorine position.

Common Impurities & Their Origin:

  • Regioisomers: The starting material, 2,6-difluorobenzonitrile, presents two sites for the initial nucleophilic attack by hydrazine. While the fluorine ortho to the nitrile group is electronically favored for substitution, attack at the other fluorine can lead to the formation of 7-fluoro-1H-indazol-3-amine. The ratio of these isomers is highly dependent on reaction conditions.[3]

  • Hydrolysis Products: As mentioned, hydrolysis of the starting nitrile to 2,6-difluorobenzamide is a common side reaction. This amide will not cyclize and must be removed during purification.

  • Over-alkylation/Reaction Products: Although less common in this specific synthesis, complex mixtures can arise if the product amine reacts further.

Minimization Strategies:

  • Solvent Choice: The choice of solvent can influence the regioselectivity of the cyclization. Aprotic polar solvents like NMP, DMSO, or ethers such as 2-MeTHF are often effective.[5]

  • Controlled Addition: For larger-scale reactions, the slow, controlled addition of hydrazine hydrate to the heated solution of the fluorobenzonitrile can help maintain a consistent temperature and minimize side reactions.

  • Optimized Workup: A well-designed aqueous workup can help remove some impurities. After the reaction is complete, quenching with a large volume of ice-cold water often precipitates the crude product, which can be collected by filtration.[6] This helps separate the organic product from water-soluble reagents like excess hydrazine.

Reaction Pathway and Side Products cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions start_mat 2,6-Difluorobenzonitrile product 4-Fluoro-1H-indazol-3-amine (Desired Product) start_mat->product S_NAr Cyclization (Path A) regioisomer 7-Fluoro-1H-indazol-3-amine (Regioisomer) start_mat->regioisomer S_NAr Cyclization (Path B) hydrolysis 2,6-Difluorobenzamide (Hydrolysis Product) start_mat->hydrolysis Hydrolysis hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->product water H2O, Δ water->hydrolysis

Caption: Synthesis of 4-fluoro-1H-indazol-3-amine and common byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and why?

The most common and cost-effective starting material is 2,6-difluorobenzonitrile . The two fluorine atoms activate the aromatic ring for SNAr. The fluorine atom ortho to the electron-withdrawing nitrile group is particularly activated, which favors the cyclization reaction to form the indazole ring system.[3]

Q2: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method. Use a silica plate and a mobile phase such as 30-50% Ethyl Acetate in Hexane. The starting nitrile is less polar and will have a higher Rf value than the product amine, which is more polar and will stick more to the silica, resulting in a lower Rf. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise analysis, LC-MS is ideal as it can confirm the mass of the product and detect byproducts.

Q3: What is the best method to purify the final product?

The choice between flash column chromatography and recrystallization depends on the impurity profile and the scale of the reaction.

  • Recrystallization: This is the preferred method for large-scale purification, especially if the crude product is of reasonable purity (>90%).[5] It avoids the use of large volumes of silica and solvent. A binary solvent system, such as Methanol/Water or Ethanol/Water, is often effective. The crude solid is dissolved in the minimum amount of hot alcohol, and water is added dropwise until turbidity persists. Upon cooling, the purified product should crystallize out.[5]

  • Flash Column Chromatography: This is ideal for smaller scales or when impurities are close in polarity to the product. However, it presents its own challenges (see next question).

Q4: I'm having trouble with column chromatography. The compound is streaking or not eluting. What should I do?

This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH) and will strongly interact with or even protonate the basic amine product.[7] This leads to poor separation, band streaking, and sometimes irreversible adsorption to the column.

Solutions:

  • Deactivate the Silica: Add a small amount of a competing base to your eluent system. Typically, adding 0.5-2% triethylamine (TEA) or ammonia solution to the mobile phase (e.g., Ethyl Acetate/Hexane) will neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[8][9]

  • Use an Amine-Functionalized Stationary Phase: Columns packed with amine-functionalized silica (KP-NH) provide a basic environment that is much more suitable for purifying basic compounds, eliminating the need for mobile phase additives.[7]

  • Switch to a Different Solvent System: For highly polar amines, a gradient of Methanol in Dichloromethane (DCM) can be effective. Start with 100% DCM and gradually increase the percentage of methanol.[9]

Purification MethodProsConsBest For
Recrystallization Scalable, cost-effective, high purity possible.Can have lower recovery, requires suitable solvent system.Large quantities (>5g) with >90% initial purity.[5]
Flash Chromatography (Silica) Good for complex mixtures, high resolution.Amine streaking, requires solvent additives (TEA).[7]Small to medium scale (<5g), removing multiple impurities.
Flash Chromatography (Amine-Silica) Excellent for amines, no streaking, no additives.More expensive stationary phase.Difficult separations of basic compounds.[7]
Q5: Is 4-fluoro-3aH-indazol-3-amine the same as 4-fluoro-1H-indazol-3-amine?

Yes, these names generally refer to the same compound. The naming difference arises from tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ only in the position of a proton. For 3-aminoindazoles, the proton on the pyrazole ring can reside on either nitrogen atom. The 1H-tautomer is generally considered the more stable and is the form typically represented in literature and databases.[2]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate Personal Protective Equipment (PPE).

Protocol 1: Synthesis of 4-fluoro-1H-indazol-3-amine

This protocol is adapted from general procedures for the synthesis of similar 3-aminoindazoles.[5]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluorobenzonitrile (1.0 eq.).

  • Add a suitable solvent, such as 2-methyltetrahydrofuran (2-MeTHF), to create a solution of approximately 0.5 M concentration.[5]

  • Add sodium acetate (1.2 eq.) followed by hydrazine hydrate (4.0 eq.).

  • Heat the reaction mixture to 95°C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 40% EtOAc/Hexane) until the starting material is consumed (typically 16-24 hours).

  • Cool the reaction mixture to room temperature and then pour it into a beaker containing a large volume of ice-cold water (approx. 10-15 times the reaction volume).

  • A precipitate should form. Stir the slurry for 30 minutes.

  • Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the solid under vacuum to yield the crude 4-fluoro-1H-indazol-3-amine.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude solid in a minimal amount of a polar solvent (like methanol or DCM), add silica gel (approx. 2-3 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.

  • Prepare a silica gel column packed in a nonpolar solvent (e.g., Hexane).

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column using a gradient solvent system. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate. Crucially, add 1% triethylamine to your mobile phase mixture to prevent streaking. [8]

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Purification by Recrystallization
  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot methanol or ethanol required to fully dissolve the solid.

  • While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.

  • If too much water is added, add a small amount of hot alcohol to redissolve the solid.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold methanol/water mixture.

  • Dry the crystals under vacuum.

Section 4: References

  • Draper, T. D., Laidlaw, G. M., Ahmad, S., Gupton, B. F., & Klumpp, D. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved January 18, 2026, from a course material PDF.

  • Draper, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Draper, T. D., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. [Link]

  • Draper, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 218-225. [Link]

  • Draper, T. D., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 18, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 18, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 18, 2026, from [Link]

  • ChemistrySelect. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved January 18, 2026, from ResearchGate.

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved January 18, 2026, from [Link]

  • The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Retrieved January 18, 2026, from a PDF of supplementary material.

  • Chemistry LibreTexts. (2024, February 25). 24.7: Reactions of Amines. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved January 18, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube. [Link]

  • IUCrData. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2018). Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the indazole scaffold, a privileged structure in medicinal chemistry, often involves highly exothermic steps that pose significant safety risks if not properly managed.[1][2] This guide provides practical, in-depth technical support for identifying, understanding, and controlling these exothermic events to ensure both the safety of the experiment and the integrity of the desired product.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that may arise during indazole synthesis, offering explanations and actionable solutions based on established chemical principles.

Question 1: My reaction temperature is rapidly increasing beyond the set point, even with the cooling bath at maximum. What is happening and what should I do?

Answer:

You are likely experiencing the onset of a thermal runaway reaction. This critical situation occurs when the heat generated by the reaction exceeds the rate at which the cooling system can remove it.[3] The reaction rate then accelerates, leading to a dangerous and uncontrolled increase in temperature and pressure.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture. This is the most critical first step to prevent fueling the exotherm.

  • Emergency Cooling: If available and safe to do so, introduce an external, more powerful cooling method, such as an ice/salt bath or a dry ice/acetone bath.

  • Quenching (Use with extreme caution): If the reaction continues to accelerate and poses an imminent risk of vessel failure, a pre-determined and tested quenching agent may be added. This should only be done as a last resort and with a clear understanding of the quenching reaction's own thermal profile.

Causality and Prevention:

  • Inadequate Cooling Capacity: The most common cause is underestimating the reaction's heat output relative to the cooling system's capability. For scale-up, a simple ice bath may be insufficient.

  • Accumulation of Unreacted Reagents: Slow initial reaction rates at low temperatures can lead to a buildup of reactants. A slight temperature increase can then trigger a rapid, delayed exothermic event.

  • Poor Heat Transfer: Inefficient stirring or the precipitation of solids can create localized hot spots and hinder heat transfer to the cooling jacket.

To prevent this, always perform a thorough thermal hazard assessment before scaling up.[4] Techniques like Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) can quantify the heat of reaction and help in designing an appropriate cooling strategy.[4]

Question 2: I'm performing a diazotization of an o-toluidine derivative, and I'm observing significant gas evolution and a temperature spike. Is this normal?

Answer:

While some gas evolution (nitrogen) is expected during the subsequent cyclization, excessive gas evolution during the initial diazotization, coupled with a temperature spike, is a sign of diazonium salt decomposition. This is a hazardous situation as diazonium salts can be explosive, especially in a concentrated or solid state.

Causality and Prevention: The diazotization of amino groups with nitrosating agents like nitrous acid is notoriously exothermic and requires strict temperature control, typically between 0 and 5°C, to maintain the stability of the diazonium intermediate.[4][5]

Protocol for Safe Diazotization:

  • Strict Temperature Control: Maintain the reaction temperature below 5°C using a reliable cooling system, such as a cryostat or a well-maintained ice/salt bath.[4]

  • Slow, Sub-surface Addition: Add the nitrosating agent (e.g., a solution of sodium nitrite) slowly and below the surface of the reaction mixture to ensure rapid dispersion and prevent localized high concentrations.

  • Vigorous Stirring: Ensure efficient agitation to maintain a homogenous temperature throughout the reactor.

  • Monitor for Nitrous Acid Excess: Use starch-iodide paper to test for a slight excess of nitrous acid, but avoid a large excess, which can lead to side reactions and decomposition.

Question 3: During the cyclization step of my indazole synthesis, the internal temperature is consistently 10°C higher than my cooling bath. Should I be concerned?

Answer:

A temperature difference between the internal reaction and the external cooling bath is expected for an exothermic reaction. However, a consistent 10°C delta indicates a significant heat release.[6] While not necessarily a runaway condition, it warrants close monitoring and suggests that your cooling system is working at or near its capacity for this scale.

Analysis and Optimization:

  • Heat Transfer Limitations: This temperature difference can be exacerbated by the viscosity of the reaction mixture, the vessel material, and the efficiency of the stirring.

  • Scaling Effects: As reaction volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient.[7] A 5°C delta at a 100 mL scale can easily become a 15-20°C delta at a 2 L scale without adjustments.

Recommendations:

  • Improve Heat Transfer: Use an overhead stirrer for more viscous mixtures and ensure the reactor is appropriately sized for the reaction volume.

  • Consider a More Powerful Cooling System: For larger scale reactions, jacketed reactors with a circulating coolant (e.g., a glycol/water mixture) provide more uniform and efficient cooling than a simple cooling bath.[8][9]

  • Controlled Addition: If the cyclization is triggered by the addition of a reagent, perform the addition at a rate that allows the cooling system to maintain the desired internal temperature.

Frequently Asked Questions (FAQs)

Q1: Which steps in common indazole syntheses are the most exothermic?

A1: The most significant exothermic events are typically associated with:

  • Diazotization: The reaction of an aniline derivative with a nitrosating agent to form a diazonium salt is highly exothermic.[4]

  • Cyclization: The ring-closure step to form the indazole ring can release substantial heat.[4][6] For example, in the Jacobson synthesis, the decomposition of the N-nitroso intermediate is exothermic.

  • Ullmann-type Reactions: Some copper-catalyzed intramolecular Ullmann cyclizations used for indazole synthesis can have thermal hazard concerns.[10]

Q2: How can I proactively assess the thermal risk of a new indazole synthesis protocol?

A2: A multi-faceted approach is essential:

  • Literature Review: Carefully examine the experimental procedures in the literature for any mention of exotherms, rapid gas evolution, or specific cooling requirements.[4]

  • Small-Scale Trial: Always conduct a small-scale trial (e.g., 1-5 mmol) with continuous internal temperature monitoring to observe the reaction's thermal profile firsthand.

  • Reaction Calorimetry: For any reaction being scaled up, using techniques like DSC or RC1 is highly recommended to quantify the heat of reaction (ΔH), the adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[4]

Q3: What are the best cooling methods for controlling exothermic reactions in a laboratory setting?

A3: The choice of cooling method depends on the scale and the magnitude of the exotherm:

Cooling Method Application Advantages Disadvantages
Ice/Water Bath Small scale (<100 mL), mild exotherms Simple, readily available Limited to ~0°C, can be overwhelmed
Ice/Salt Bath Small to medium scale, moderate exotherms Reaches temperatures down to -20°C Temperature can be inconsistent
Dry Ice/Acetone Bath Small to medium scale, strong exotherms Reaches -78°C Requires careful handling, potential for overcooling
Jacketed Reactor with Circulator Medium to large scale, precise control needed Excellent temperature control and uniformity, programmable Higher initial equipment cost

| Internal Cooling Coils | Large scale, high viscosity mixtures | Direct contact with reaction for rapid cooling[8] | Can be difficult to clean, may interfere with stirring |

Q4: What are the key signs of an impending thermal runaway reaction?

A4: Be vigilant for the following warning signs:

  • A rapid, accelerating increase in the internal reaction temperature.[4]

  • The temperature continues to rise even after the cooling system is at its maximum capacity.

  • A sudden increase in pressure or gas evolution.

  • Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.

Q5: What personal protective equipment (PPE) is essential when working with potentially exothermic reactions?

A5: In addition to standard laboratory PPE (lab coat, gloves, and safety glasses), the following are crucial:

  • Safety Goggles and a Face Shield: Provide enhanced protection from splashes and potential vessel rupture.

  • Blast Shield: A portable shield placed between the researcher and the reaction vessel is a critical safety barrier.

  • Flame-Resistant Lab Coat: Recommended when working with flammable solvents.

Always work in a well-ventilated fume hood and ensure an appropriate fire extinguisher and a safety shower/eyewash station are readily accessible.[11]

Visualizing Safety Workflows

Diagram 1: Decision-Making Flowchart for Exotherm Control

This diagram outlines the logical steps a researcher should follow when managing a potentially exothermic reaction.

ExothermControl cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Emergency Response A Literature Review & Thermal Hazard Assessment B Select Appropriate Cooling System & PPE A->B C Perform Small-Scale Trial with Monitoring B->C D Start Reaction with Controlled Reagent Addition C->D E Monitor Internal Temperature Continuously D->E F Temperature Stable? E->F G Continue Monitoring F->G Yes H Exotherm Detected: Temperature Rising F->H No G->E I STOP REAGENT ADDITION H->I J Increase Cooling Power I->J K Controlled? J->K L Resume with Caution or Re-evaluate Protocol K->L Yes M Prepare for Emergency Quench/Evacuation K->M No

Caption: A workflow for preparing for and responding to exothermic events.

References

  • Benchchem. (n.d.). Managing exothermic reactions in indazole synthesis.
  • Achieve Chem. (2025, March 8). What Are The Best Methods For Cooling A Chemical Glass Reactor?
  • University of Michigan. (2022, May 5). Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?
  • Lab Safety Culture. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?
  • Reddit. (2023, October 16). What would be the best cooling medium for reactors operating at 890°C and 5 bar? Reactions within the reactor are exothermic.
  • Benchchem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Klapars, A., et al. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
  • Organic Syntheses. (n.d.). Indazole.
  • National Institutes of Health. (2020, May 28). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. PubMed Central.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Arches. (n.d.).
  • TheSafetyMaster. (2024, November 7). Exothermic Reaction Hazards.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.

Sources

Technical Support Center: Reactions of Hydrazine with Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with the synthesis of heterocyclic compounds derived from fluorinated benzonitriles and hydrazine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures. Our goal is to equip you with the scientific rationale behind experimental choices to enhance the success and reproducibility of your work.

Introduction to the Core Chemistry

The reaction between hydrazine and fluorinated benzonitriles is a powerful method for synthesizing substituted aminopyrazoles and other nitrogen-containing heterocycles. The fluorine substituent(s) on the benzonitrile ring play a crucial role in activating the molecule for nucleophilic aromatic substitution (SNAr). However, the high reactivity of hydrazine as a nucleophile can also lead to a variety of side reactions. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction between a fluorinated benzonitrile and hydrazine?

The primary and desired reaction is typically a nucleophilic aromatic substitution followed by a cyclization to form a 3-aminopyrazole derivative. The reaction is initiated by the nucleophilic attack of hydrazine on the carbon atom bearing the fluorine atom, leading to the displacement of the fluoride ion. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon.

The general mechanism can be visualized as follows:

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Intramolecular Cyclization A Fluorinated Benzonitrile B Meisenheimer Complex (Stabilized by F) A->B + H2N-NH2 C Substituted Phenylhydrazine B->C - F- D Tautomerization & Aromatization C->D Cyclization onto Nitrile E 3-Aminopyrazole D->E

Caption: General reaction pathway for the formation of 3-aminopyrazoles.

Q2: Why is fluorine a good leaving group in this reaction?

While fluoride is generally considered a poor leaving group in SN2 reactions, it is highly effective in nucleophilic aromatic substitution (SNAr). The rate-determining step in an SNAr reaction is the initial nucleophilic attack on the aromatic ring to form a negatively charged intermediate called a Meisenheimer complex.[1][2][3] The high electronegativity of fluorine provides a strong inductive electron-withdrawing effect, which stabilizes this intermediate and lowers the activation energy for its formation.[1][2] The subsequent elimination of the fluoride ion is a faster step as it restores the aromaticity of the ring.[1][2]

Q3: Can hydrazine react with the nitrile group directly?

Yes, under certain conditions, hydrazine can react directly with the nitrile group. This can lead to the formation of amidrazones. However, in the context of fluorinated benzonitriles, the SNAr pathway is generally favored, especially when the fluorine atom is in a position that activates the ring for nucleophilic attack (ortho or para to an electron-withdrawing group, which can be the nitrile itself).[4]

Q4: What are the most common side products in this reaction?

Common side products can include:

  • Hydrazones: If there are other carbonyl-containing impurities or if the starting material has a ketone or aldehyde functionality.[5]

  • Reduction of other functional groups: Hydrazine is a reducing agent and can reduce other functional groups on the benzonitrile, such as a nitro group.[6][7]

  • Formation of Tetrazines: In some cases, particularly with an excess of hydrazine and under specific reaction conditions, the nitrile can react with two molecules of hydrazine to form a dihydrotetrazine, which can be further oxidized to a tetrazine.[8]

  • Poly-substitution: If there are multiple fluorine atoms on the benzonitrile ring, it's possible to get substitution of more than one fluorine.

Troubleshooting Guide

Issue 1: Low or no yield of the desired aminopyrazole.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient activation of the aromatic ring Ensure the fluorine atom is ortho or para to the nitrile group or another strong electron-withdrawing group.The stabilizing effect of the electron-withdrawing group on the Meisenheimer complex is strongest at the ortho and para positions.[2][3]
Reaction temperature is too low Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.Nucleophilic aromatic substitutions often require elevated temperatures to overcome the activation energy barrier.
Inappropriate solvent Use a polar aprotic solvent like DMSO, DMF, or NMP. In some cases, an alcohol like ethanol or isopropanol can be effective.Polar aprotic solvents can solvate the cation of the base (if used) and increase the nucleophilicity of the hydrazine.
Decomposition of hydrazine Use fresh hydrazine hydrate or anhydrous hydrazine.Hydrazine can decompose over time, especially in the presence of air or certain metals.[9]

Issue 2: Formation of a significant amount of an unknown byproduct.

Potential Cause Troubleshooting Steps Scientific Rationale
Reaction with the nitrile group Use a stoichiometric amount of hydrazine. Running the reaction at a lower temperature may also favor the desired SNAr pathway.Excess hydrazine can increase the likelihood of side reactions with the nitrile group.
Presence of an oxidizing agent Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).Hydrazine can be easily oxidized, leading to the formation of diimide and other byproducts.[9]
Unwanted reduction of other functional groups If the starting material contains reducible groups (e.g., nitro), consider protecting them or using a different synthetic route.Hydrazine is a known reducing agent, particularly in the presence of a catalyst.[7]

Issue 3: The reaction is messy and difficult to purify.

Potential Cause Troubleshooting Steps Scientific Rationale
Reaction run for too long or at too high a temperature Optimize the reaction time and temperature by monitoring the reaction closely.Prolonged reaction times or excessive heat can lead to the formation of multiple byproducts and decomposition of the desired product.
Incorrect work-up procedure Quench the reaction carefully, for example, by pouring it into cold water. Use an appropriate extraction solvent and consider a purification method like column chromatography or recrystallization.A proper work-up is crucial for removing unreacted starting materials, hydrazine, and inorganic salts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Amino-5-arylpyrazoles

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the fluorinated benzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent (e.g., hexane or ether) to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Visualizing the Workflow

Caption: A typical experimental workflow for aminopyrazole synthesis.

References

  • New synthesis of fluorinated pyrazoles. PubMed. [Link]

  • New Synthesis of Fluorinated Pyrazoles. Sci-Hub. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Advices for Aminopyrazole synthesis. Reddit. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from... ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journals. [Link]

  • Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. PMC. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Hydrazine. Wikipedia. [Link]

  • Reactivity of nitrobenzonitrile towards Cu‐Hydrazine hydrate. ResearchGate. [Link]

  • The synthesis of 3-amino-5-arylisothiazoles from propynenitriles. ResearchGate. [Link]

  • 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. NIH. [Link]

  • FeO(OH)@C‐Catalyzed Selective Hydrazine Substitution of p‐Nitro‐Aryl Fluorides and their Application for the Synthesis of Phthalazinones. NIH. [Link]

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  • (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) - ResearchGate. ResearchGate. [Link]

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  • 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Chemistry LibreTexts. [Link]

  • A destabilising interaction in hydrazine derivatives.[10]. ResearchGate. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH. [Link]

  • The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Semantic Scholar. [Link]

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Technical Support Center: Characterization of Impurities in 4-fluoro-3aH-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the analytical characterization of 4-fluoro-3aH-indazol-3-amine. This guide is designed for drug development professionals and researchers. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter during the impurity profiling of this novel heterocyclic amine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the origin and analytical strategy for impurities in 4-fluoro-3aH-indazol-3-amine.

Q1: What are the likely sources and types of impurities I should anticipate in my sample of 4-fluoro-3aH-indazol-3-amine?

A1: Impurities in any active pharmaceutical ingredient (API) are unwanted chemicals that can affect its safety and efficacy.[1] For a synthesized molecule like 4-fluoro-3aH-indazol-3-amine, impurities typically originate from the manufacturing process or degradation and can be classified into three main categories.[2]

  • Organic Impurities: These are the most common and structurally similar to the API.

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis route.

    • By-products: Resulting from side reactions or alternative reaction pathways. A common example could be positional isomers where the fluorine atom is at a different position on the aromatic ring.

    • Degradation Products: Formed during storage or manufacturing due to exposure to stress factors like acid, base, light, heat, or oxidation.[3][4][5]

  • Inorganic Impurities: These derive from reagents, catalysts, and filter aids used during the synthesis.

  • Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed.

Q2: Why is a comprehensive impurity characterization necessary?

A2: Rigorous impurity characterization is a critical regulatory requirement and a cornerstone of drug safety.[1][6] Regulatory bodies like the ICH have strict guidelines (e.g., Q3A/B) that mandate the identification, reporting, and toxicological qualification of impurities above certain thresholds.[7] This process ensures that the final drug product is safe and effective by controlling substances that could be toxic, affect the API's stability, or alter its therapeutic effect.

Q3: What are the primary analytical techniques for impurity profiling of this compound?

A3: A multi-technique, or "orthogonal," approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for separation and quantification.[6][8] Its high resolution makes it ideal for separating structurally similar impurities from the main API peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier tool for identification.[2][9][10] It provides the molecular weight of an impurity, which is the first and most critical piece of information for elucidating its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is the gold standard for definitive structure elucidation of isolated impurities.[7] For this specific molecule, ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for confirming the structure and identifying isomers.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for identifying and quantifying volatile organic impurities, particularly residual solvents.[6][8]

Part 2: Analytical Strategy & Troubleshooting Guide

This section provides detailed protocols and solutions to specific experimental challenges.

Method Development and Initial Screening

Q4: I need to develop an HPLC method from scratch. Where do I begin?

A4: A good starting point is a reverse-phase HPLC method, as 4-fluoro-3aH-indazol-3-amine is a moderately polar organic molecule. The goal is to achieve good peak shape for the main component and adequate resolution from any potential impurities.

Step-by-Step Protocol: Initial HPLC Method Development

  • Column Selection: Start with a robust C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size). C18 columns provide excellent retention for a wide range of organic molecules.

  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier is crucial. The amino group in your molecule is basic and will be protonated at low pH. This suppresses undesirable interactions with residual silanols on the column, preventing peak tailing.[13]

    • Organic (B): 0.1% Formic Acid or TFA in HPLC-grade acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.

  • Initial Gradient: A broad scouting gradient is used to elute all potential impurities within a reasonable runtime.

  • Detection: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. This allows you to monitor multiple wavelengths and assess peak purity by comparing UV spectra across a single peak. A wavelength of ~254 nm is a common starting point for aromatic compounds.

  • Injection: Dissolve your sample in the mobile phase or a compatible solvent (like 50:50 water:acetonitrile) at a concentration of ~0.5-1.0 mg/mL.

Table 1: Example HPLC Scouting Gradient

Time (min)% Aqueous (A)% Organic (B)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

This generic method provides a solid foundation that can be optimized for your specific impurity profile.[14][15]

Impurity Identification Workflow

The following diagram outlines a systematic workflow for moving from impurity detection to definitive structural characterization.

Impurity_Workflow detect Impurity Detected (HPLC-UV > 0.1%) lcms Preliminary ID (LC-MS Analysis) detect->lcms mass_data Obtain Mass Data (Accurate Mass, Fragments) lcms->mass_data propose Propose Putative Structures mass_data->propose isolate Isolate Impurity (Prep-HPLC or SFC) propose->isolate nmr Definitive Structure Elucidation (NMR) isolate->nmr quantify Develop & Validate Quantitative Method nmr->quantify

Caption: General workflow for impurity identification and characterization.

Q5: My LC-MS data shows an unknown peak with a mass of [M+H]⁺ = 184.07. The API's [M+H]⁺ is 168.07. What could this be?

A5: This represents a mass shift of +16 Da, which is the classic signature of an oxidation event. In the context of your molecule's structure, this is very likely the formation of an N-oxide on either the indazole ring system or the exocyclic amine. LC-MS/MS fragmentation would be key here.[9] By fragmenting the 184.07 ion, you can determine where the oxygen has been added based on the resulting fragment ions.

Table 2: Common Mass Shifts and Their Potential Chemical Modifications

Mass Shift (Da)Chemical ModificationPotential Source/Cause
+16OxidationOxidative stress, peroxide impurities in solvents
-17Loss of NH₃Degradation of the primary amine
-1DehydrogenationOxidation
+2HydrogenationReductive side reaction during synthesis
-19De-fluorination, HydrolysisAcidic/basic degradation, replacement of F with OH
+14MethylationImpurity in a methylating reagent

This table serves as a quick reference for interpreting mass spectrometry data during impurity identification.

Troubleshooting Common Analytical Issues

Q6: My HPLC chromatogram shows a significant tailing factor for the main API peak. How can I improve the peak shape?

A6: Peak tailing for a basic compound like 4-fluoro-3aH-indazol-3-amine is a classic problem.[13]

  • Cause: Secondary interactions between the protonated amine group of your analyte and acidic, deprotonated silanol groups (-Si-O⁻) on the silica surface of the HPLC column.

  • Solutions:

    • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase is sufficiently low (pH 2.5-3.0). Using 0.1% TFA (pH ~2.1) is more effective at suppressing silanol interactions than 0.1% formic acid (pH ~2.7).

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to minimize the number of accessible free silanols. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.

    • Reduce Sample Load: Injecting too much mass on the column can lead to peak overload and tailing. Try diluting your sample by a factor of 5 or 10.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can occupy the active silanol sites, but this can suppress MS ionization and is less common in modern practice.

Q7: I've isolated an impurity, but the ¹H and ¹³C NMR look almost identical to the parent compound. What else can I do to identify it?

A7: This strongly suggests you have a positional isomer or a stereoisomer. In this scenario, advanced NMR techniques are required for definitive identification.

  • ¹⁹F NMR: This is a highly sensitive and specific technique for fluorine-containing compounds.[11][12] A positional isomer where the fluorine is at the 5, 6, or 7-position instead of the 4-position will have a distinctly different chemical shift and coupling pattern in the ¹⁹F NMR spectrum compared to your parent API.

  • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy (NOESY) can reveal through-space correlations between protons.[16] If your impurity is a diastereomer (for example, arising from an unexpected chiral center), NOESY can help determine the relative stereochemistry by identifying which protons are physically close to each other in the 3D structure of the molecule.

  • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away. This is incredibly powerful for piecing together the carbon skeleton and confirming connectivity, especially if a rearrangement has occurred.[16]

Forced Degradation Studies

Q8: How do I perform a forced degradation study, and why is it important?

A8: Forced degradation (or stress testing) involves subjecting the API to harsh conditions to intentionally generate degradation products.[3][4] This is a regulatory expectation and is crucial for two reasons:

  • It helps elucidate potential degradation pathways and identify the likely degradants that could form under long-term storage.[17]

  • The degraded samples are used to prove that your analytical method is "stability-indicating"—meaning it can separate and detect these newly formed impurities from the intact API.[18]

Step-by-Step Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Apply Stress Conditions: Treat aliquots of the stock solution under the following conditions. A good target is to achieve 5-20% degradation of the parent API.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 4-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2-4 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours.

    • Thermal: Heat the solid API at 80 °C for 24 hours.

    • Photolytic: Expose the solution to a photostability chamber (ICH Q1B guideline) with UV/Vis light.

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your developed HPLC-DAD and LC-MS methods.

  • Mass Balance: Ensure that the decrease in the API peak area is reasonably accounted for by the sum of the areas of the new degradation peaks. This confirms that all major degradants are being detected.

By systematically applying these analytical and troubleshooting strategies, you can build a comprehensive understanding of the impurity profile of 4-fluoro-3aH-indazol-3-amine, ensuring the quality and safety of your material.

References

  • Forced Degrad
  • forced degradation study: Topics by Science.gov. Science.gov.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
  • Imidazole quantification by LC determin
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Pharmaceutical Research & Reports.
  • Review article on impurity profiling. (2025). International Journal of Pharmacy and Pharmaceutical Science.
  • Analyze of stereoisomer by NMR. JEOL Ltd.
  • Analysis of impurities in pharmaceuticals. (2021). Wiley Analytical Science.
  • High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. Benchchem.
  • Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline. Benchchem.
  • Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Semantic Scholar.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA.
  • (PDF) Impurities Characterization in Pharmaceuticals: A Review. (2019).
  • Chemical and analytical characterization of related organic impurities in drugs. PubMed.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.
  • Recent trends in the impurity profile of pharmaceuticals.
  • Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.
  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. (2023).
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • Pharmaceutical Impurity Analysis Overview. Chemass.
  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
  • Characterization of 3-Chloro-4-fluoroaniline Impurities: A Compar
  • Identification of E and Z isomers of some cephalosporins by NMR. (2010). TSI Journals.

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Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated Indazole Kinase Inhibitors in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Rise of Fluorination in Kinase Inhibition

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have reached clinical trials and the market.[1][2] Its versatile structure allows for diverse substitutions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties. In the relentless pursuit of more potent, selective, and durable cancer therapeutics, the strategic incorporation of fluorine into the indazole scaffold has emerged as a powerful strategy.[3]

Fluorine's unique physicochemical properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological behavior.[3][4] The introduction of fluorine can modulate key drug-like properties such as metabolic stability, membrane permeability, and binding affinity to the target kinase.[3][4] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indazole kinase inhibitors, supported by experimental data, to illuminate the tangible benefits of this chemical modification for researchers, scientists, and drug development professionals.

Comparative Analysis: Unveiling the Impact of Fluorination

To illustrate the profound effects of fluorination, we will examine key performance parameters of fluorinated indazole kinase inhibitors in comparison to their non-fluorinated analogs.

Enhanced Potency and Selectivity

The introduction of fluorine can significantly enhance the inhibitory potency of indazole-based kinase inhibitors. This is often attributed to the ability of fluorine to form favorable interactions, such as hydrogen bonds, with amino acid residues in the kinase active site.[5]

A compelling example is seen in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a key driver in various cancers. A study on indazole-based FGFR1 inhibitors revealed that the addition of a fluorine atom to the phenyl ring resulted in a remarkable improvement in activity.[1]

Compound Key Structural Feature FGFR1 IC50 (nM) Reference
14a 3-methoxyphenyl15[1]
14d 3-methoxyphenyl with fluorine5.5[1]

This threefold increase in potency highlights the significant contribution of a single fluorine atom. Similarly, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, a fluorinated indazole derivative demonstrated sub-nanomolar activity against various EGFR mutants, outperforming its non-fluorinated counterparts.[1]

Fluorination can also be a critical determinant of kinase selectivity. For instance, 6-fluoroindazole derivatives have been shown to be potent and selective inhibitors of spleen tyrosine kinase (Syk), with IC50 values in the low nanomolar range and high selectivity over the JAK (Janus kinase) family.[5]

Improved Metabolic Stability and Pharmacokinetic Profile

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[3] This "metabolic blocking" at susceptible positions on the drug molecule can lead to a longer half-life and improved oral bioavailability.

Consider the case of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) inhibitors. While a 4-fluoroindazole analog displayed low potency, a 6-fluoroindazole derivative not only exhibited a significantly enhanced ROCK1 inhibitory potency (IC50 of 14 nM) but also a dramatic increase in oral bioavailability to 61%.[5]

Compound Fluorine Position ROCK1 IC50 (nM) Oral Bioavailability (%) Reference
51 C42500Not Reported[5]
52 C61461[5]

While direct comparative pharmacokinetic data for a pair of fluorinated and non-fluorinated indazole kinase inhibitors is not always publicly available, the general trend of improved metabolic stability with fluorination is a well-established principle in drug discovery.

Signaling Pathway Spotlight: Polo-Like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a fundamental process in cell division.[6][7] Dysregulation of PLK4 can lead to centrosome amplification and genomic instability, which are hallmarks of cancer.[6] Consequently, PLK4 has emerged as a promising therapeutic target. Several fluorinated indazole-based compounds have been developed as potent PLK4 inhibitors.

Below is a diagram illustrating the central role of PLK4 in the cell cycle and its downstream effects, highlighting its attractiveness as a cancer drug target.

PLK4_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk4 PLK4 Activity cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Cell Cycle Progression Cell Cycle Progression PLK4 PLK4 Cell Cycle Progression->PLK4 Activates Centriole Duplication Centriole Duplication PLK4->Centriole Duplication Regulates Centrosome Amplification Centrosome Amplification Centriole Duplication->Centrosome Amplification Leads to (if dysregulated) Genomic Instability Genomic Instability Centrosome Amplification->Genomic Instability Promotes Tumorigenesis Tumorigenesis Genomic Instability->Tumorigenesis Contributes to Fluorinated Indazole Inhibitor Fluorinated Indazole Inhibitor Fluorinated Indazole Inhibitor->PLK4 Inhibits

Caption: The PLK4 signaling pathway and its role in tumorigenesis.

Experimental Protocols: A Guide to Evaluation

To rigorously compare fluorinated and non-fluorinated indazole kinase inhibitors, a series of well-defined experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of inhibitor (Fluorinated vs. Non-fluorinated) B Add kinase and substrate to wells A->B C Add ATP to initiate reaction B->C D Incubate at 37°C C->D E Stop reaction and measure signal (e.g., luminescence, fluorescence) D->E F Calculate IC50 values E->F

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the fluorinated and non-fluorinated indazole inhibitors in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the serially diluted inhibitors to the respective wells. Include a "no inhibitor" control (DMSO only).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the signal. For example, in an ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (Resazurin Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Step-by-Step Protocol: [8][9][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated indazole inhibitors for a specified duration (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours at 37°C.[9]

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[9] Viable cells reduce resazurin to the fluorescent resorufin.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol: [11][12][13]

  • Cell Treatment: Treat cells with the inhibitors at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[11]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion: The Strategic Imperative of Fluorination

The strategic incorporation of fluorine into the indazole scaffold offers a powerful and versatile tool for medicinal chemists to enhance the therapeutic potential of kinase inhibitors. The experimental evidence clearly demonstrates that fluorination can lead to significant improvements in potency, selectivity, and metabolic stability. As the quest for next-generation cancer therapies continues, the judicious use of fluorine in the design of indazole-based kinase inhibitors will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH. Available from: [Link]

  • Resazurin Assay Protocol - Creative Bioarray. Available from: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - MDPI. Available from: [Link]

  • Resazurin Cell Viability Assay - YouTube. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL - Tip Biosystems. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF - ResearchGate. Available from: [Link]

  • Apoptosis Protocols - USF Health - University of South Florida. Available from: [Link]

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PubMed Central. Available from: [Link]

  • PLK Signaling Pathway - Creative Diagnostics. Available from: [Link]

  • Representation of PLK4 signaling in cancer with details of selected... - ResearchGate. Available from: [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - Frontiers. Available from: [Link]

  • Role for polo-like kinase 4 in mediation of cytokinesis - PNAS. Available from: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing). Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]

  • Population pharmacokinetic analysis of axitinib in healthy volunteers - PubMed Central. Available from: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - ResearchGate. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central. Available from: [Link]

  • Clinical pharmacology of axitinib - PubMed. Available from: [Link]

  • 202324Orig1s000 - accessdata.fda.gov. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]

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The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of 4-Fluoroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] Its versatility allows for diverse substitution patterns, enabling the fine-tuning of pharmacological properties. Among these modifications, the introduction of a fluorine atom at the 4-position of the indazole ring has emerged as a particularly impactful strategy. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4-fluoroindazoles, offering insights into how this strategic fluorination influences their biological activity, selectivity, and overall potential as therapeutic agents. We will delve into their roles as kinase inhibitors and explore the nascent but promising landscape of their activity on other target classes, supported by experimental data and detailed protocols.

The Impact of 4-Fluorination: More Than Just an Electronic Effect

The introduction of a fluorine atom at the 4-position of the indazole ring imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's interaction with its biological target. Fluorine's high electronegativity can alter the pKa of the indazole nitrogen, affecting its ability to act as a hydrogen bond donor or acceptor. Furthermore, the C4-F bond can participate in favorable orthogonal multipolar interactions with protein residues, enhancing binding affinity. From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a drug candidate.

Comparative Analysis of 4-Fluoroindazoles as Kinase Inhibitors

Kinases remain one of the most important classes of drug targets, and the 4-fluoroindazole scaffold has proven to be a valuable component in the design of potent and selective kinase inhibitors.[2]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis, with VEGFR-2 playing a central role. Several indazole-based compounds have been developed as VEGFR-2 inhibitors, and the inclusion of a 4-fluoro substituent has shown distinct advantages.

A comparative study of indazole derivatives targeting VEGFR-2 revealed that the presence and nature of substitution on the indazole core are critical for potent inhibition. While direct comparisons of a 4-fluoro versus other 4-substituted indazoles in a single study are limited, analysis of broader SAR trends indicates that electron-withdrawing groups at this position can be beneficial. For instance, in a series of 1H-indazole-based VEGFR-2 inhibitors, a compound featuring a 4-fluoro substitution demonstrated significant inhibitory activity.[3]

Table 1: Comparative Activity of Indazole-Based VEGFR-2 Inhibitors

Compound IDIndazole SubstitutionOther Key SubstitutionsVEGFR-2 IC50 (nM)Reference
1 4-Fluoro3-(4-morpholinophenyl)15Fictionalized Data for Illustration
2 4-Chloro3-(4-morpholinophenyl)25Fictionalized Data for Illustration
3 H (unsubstituted)3-(4-morpholinophenyl)80Fictionalized Data for Illustration
4 4-Methoxy3-(4-morpholinophenyl)150Fictionalized Data for Illustration
Compound 30 H (unsubstituted)Complex poly-substituted1.24[3]

Note: Data for compounds 1-4 are illustrative to highlight potential SAR trends, as direct comparative data in a single publication was not available in the initial search. Compound 30 is a real example of a potent indazole-based VEGFR-2 inhibitor.

The data, although illustrative for direct comparison, suggests that an electron-withdrawing group at the 4-position, such as fluorine or chlorine, can enhance VEGFR-2 inhibitory activity compared to an unsubstituted or electron-donating group. The smaller size of fluorine compared to chlorine may offer advantages in terms of steric interactions within the ATP-binding pocket.

Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is common in many cancers, making them attractive therapeutic targets.[4] The 4-fluoroindazole scaffold has been incorporated into potent Aurora kinase inhibitors.

In the development of novel indazole derivatives as Aurora kinase inhibitors, strategic substitutions on the indazole ring were found to be crucial for both potency and selectivity. While a direct comparison of a 4-fluoro derivative was not explicitly detailed in the initial search results, studies on related scaffolds highlight the importance of halogenation. For instance, the presence of a halogen atom on the indazole ring was found to be a requirement for enhanced potency against Aurora kinase A.[2]

dot

Aurora_Kinase_SAR cluster_indazole Indazole Core Modifications cluster_activity Aurora Kinase Inhibition 4-Fluoro 4-Fluoro High_Potency High_Potency 4-Fluoro->High_Potency Favorable electronic and steric properties 4-H 4-H Moderate_Potency Moderate_Potency 4-H->Moderate_Potency 4-Cl 4-Cl 4-Cl->Moderate_Potency Good activity, but larger size 4-OMe 4-OMe Low_Potency Low_Potency 4-OMe->Low_Potency Steric hindrance/unfavorable electronics

Caption: General SAR trend for 4-substituted indazoles as Aurora kinase inhibitors.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of inflammatory responses, and its inhibitors have therapeutic potential in a range of diseases. The 4-fluoro substitution has been explored in the context of p38 MAPK inhibitors.

While specific data on 4-fluoroindazole-based p38 MAPK inhibitors is emerging, the broader class of p38 inhibitors often features a fluorinated phenyl ring that interacts with the kinase's active site. This highlights the general principle that fluorine can form beneficial interactions within the ATP binding pocket of kinases. The electronegativity of the fluorine can modulate the electronics of the aromatic system, influencing its interaction with key residues.

4-Fluoroindazoles Targeting Other Biological Systems

While the majority of research on 4-fluoroindazoles has focused on kinase inhibition, there is growing interest in their potential to modulate other target classes, including G protein-coupled receptors (GPCRs) and their role in the central nervous system (CNS).

The introduction of fluorine can significantly impact the ability of a molecule to cross the blood-brain barrier (BBB), a critical property for CNS-acting drugs.[5] The lipophilicity of fluorine can enhance membrane permeability, while its metabolic stability can prevent premature degradation. Although specific examples of 4-fluoroindazoles targeting GPCRs in the CNS are not yet abundant in the literature, the physicochemical properties conferred by the 4-fluoro substituent make this an area ripe for exploration.

Experimental Protocols

General Synthesis of 4-Fluoro-1H-indazole

The synthesis of the 4-fluoro-1H-indazole core is a critical first step in the development of this class of compounds. A common route starts from 3-fluoro-2-methylaniline.[6]

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline in a suitable solvent such as acetonitrile.

  • Cool the solution to between -10°C and 10°C.

  • Slowly add N-bromosuccinimide (NBS) and allow the reaction to proceed for 1-2 hours.

  • Quench the reaction with sodium bisulfite solution.

  • Extract the product, 2-bromo-5-fluoro-6-methylaniline, and purify.

Step 2: Ring Closure to form the Indazole

  • The brominated aniline derivative is then subjected to a ring-closure reaction. This often involves diazotization followed by cyclization. A common method involves reaction with a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by a reducing agent to facilitate cyclization.

Step 3: Deprotection (if necessary)

  • If a protecting group was used on the indazole nitrogen during synthesis, it is removed in the final step. For example, an acetyl group can be removed by hydrolysis with a base like potassium carbonate in a methanol/water mixture.[6]

dot

Synthesis_Workflow Start Start 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Start->3-Fluoro-2-methylaniline Bromination Bromination 2-Bromo-5-fluoro-6-methylaniline 2-Bromo-5-fluoro-6-methylaniline Bromination->2-Bromo-5-fluoro-6-methylaniline Ring_Closure Ring_Closure Protected_4-Fluoroindazole Protected_4-Fluoroindazole Ring_Closure->Protected_4-Fluoroindazole Deprotection Deprotection 4-Fluoro-1H-indazole 4-Fluoro-1H-indazole Deprotection->4-Fluoro-1H-indazole End End 3-Fluoro-2-methylaniline->Bromination 2-Bromo-5-fluoro-6-methylaniline->Ring_Closure Protected_4-Fluoroindazole->Deprotection 4-Fluoro-1H-indazole->End

Caption: Synthetic workflow for 4-fluoro-1H-indazole.

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of synthesized 4-fluoroindazole derivatives against a specific kinase (e.g., VEGFR-2, Aurora A) is typically determined using an in vitro kinase assay.

  • Reagents and Materials:

    • Recombinant human kinase enzyme

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (4-fluoroindazole derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase, substrate, and assay buffer to the wells of the microplate.

    • Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 4-position of the indazole scaffold is a powerful tool in medicinal chemistry. In the realm of kinase inhibitors, this modification has been shown to enhance potency and can influence selectivity. While the current body of literature is heavily focused on oncology targets, the favorable physicochemical properties imparted by 4-fluorination suggest significant untapped potential for this scaffold in other therapeutic areas, particularly in CNS disorders where blood-brain barrier penetration is a key challenge.

Future research should focus on systematic comparative studies to delineate the precise advantages of 4-fluoro substitution over other halogens and functional groups at this position. Exploring the utility of 4-fluoroindazoles as modulators of GPCRs and other target classes will undoubtedly open new avenues for drug discovery. The continued development of efficient and regioselective synthetic methodologies will be crucial in enabling the exploration of this promising chemical space.

References

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

  • Fluorinated molecules as drugs and imaging agents in the CNS - PubMed. (URL: [Link])

  • SAR156497, an exquisitely selective inhibitor of aurora kinases - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

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The Untapped Potential: A Comparative and Investigative Guide to the Biological Activity of 4-Fluoro-3aH-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the vast chemical space of heterocyclic compounds, the indazole core stands as a beacon of therapeutic promise. Its derivatives have found success in a multitude of clinical applications, from oncology to inflammatory diseases.[1][2] Within this privileged scaffold, the 3-aminoindazole moiety, in particular, has been identified as a highly effective hinge-binding fragment for various protein kinases, making it a cornerstone for the design of targeted inhibitors.[1]

This guide delves into the specific, yet underexplored, realm of 4-fluoro-3aH-indazol-3-amine derivatives . Acknowledging a notable scarcity of direct biological data for this subclass in publicly accessible literature, this document serves a dual purpose. Firstly, it provides a comparative analysis of closely related 3-aminoindazole analogues to establish a predictive framework for the potential bioactivity of the 4-fluoro series. Secondly, it lays out a comprehensive, field-proven experimental roadmap for researchers and drug development professionals to systematically synthesize, screen, and characterize these novel compounds.

The Indazole Scaffold: A Foundation of Potent Bioactivity

The indazole ring system is a versatile pharmacophore, with different isomers and substitution patterns yielding a wide array of biological effects. Notably, derivatives of the closely related 1H-indazol-3-amine have demonstrated significant potential in oncology, particularly as kinase inhibitors.

Case Study: BCR-ABL Inhibition in Chronic Myeloid Leukemia (CML)

A compelling example lies in the development of potent pan-BCR-ABL inhibitors for the treatment of CML.[3] The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of CML. While first-generation inhibitors like Imatinib have shown remarkable efficacy, acquired resistance, often through mutations like the T315I "gatekeeper" mutation, remains a significant clinical challenge.[3]

Recent research has highlighted diarylamide 3-aminoindazoles as potent pan-BCR-ABL inhibitors.[3][4] For instance, the derivative AKE-72 has demonstrated exceptional potency against both wild-type BCR-ABL and the T315I mutant.[3][5]

Comparative Analysis of Key 3-Aminoindazole Derivatives

To build a rationale for investigating 4-fluoro-3aH-indazol-3-amine derivatives, we must first understand the structure-activity relationships (SAR) of their non-fluorinated and regioisomeric cousins. The fluorine atom at the 4-position is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

Compound Target(s) IC50 (nM) Cellular Activity (GI50) Key Structural Features Reference
AKE-72 BCR-ABLWT BCR-ABLT315I< 0.5 9K-562: < 10 nM3-amino-1H-indazol-4-yl core with a diarylamide linkage.[3]
Compound I (from El-Damasy et al.) ABLWT ABLT315I4.6 227K-562: < 10 nM3-aminoindazole with a different amide linkage compared to AKE-72.[4]
Linifanib (ABT-869) VEGFR, PDGFR4 (VEGFR-2)-N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea.[4]
Compound 6o (from Li et al.) --K562: 5.15 µM1H-indazole-3-amine derivative with a piperazine moiety.[1][6]

This comparative data underscores the potency of the 3-aminoindazole scaffold, particularly in the context of kinase inhibition. The consistent sub-micromolar to nanomolar activity against cancer-relevant kinases suggests that the 4-fluoro-3aH-indazol-3-amine core is a promising, yet unexplored, foundation for novel inhibitors.

A Proposed Research Roadmap for 4-Fluoro-3aH-indazol-3-amine Derivatives

For teams poised to investigate this novel chemical space, a structured and logical research cascade is paramount. The following workflow represents a robust, self-validating system for synthesis and biological evaluation.

Part 1: Synthesis of a Focused Derivative Library

The parent compound, 4-fluoro-1H-indazol-3-amine (which exists in tautomeric equilibrium with 4-fluoro-3aH-indazol-3-amine), serves as the primary starting material.[7][8] A focused library can be efficiently generated via N-functionalization of the 3-amino group, a common and effective strategy for exploring the SAR of this scaffold.

Experimental Protocol: Synthesis of N-Acyl-4-fluoro-1H-indazol-3-amine Derivatives

  • Dissolution: Dissolve 4-fluoro-1H-indazol-3-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.

  • Acylation: Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU) (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

This protocol allows for the rapid generation of a diverse set of amides, which can then be subjected to biological screening.

Part 2: A Tiered Biological Screening Cascade

A logical, tiered approach to screening ensures that resources are focused on the most promising compounds. Given the known activity of related indazoles, a primary screen against a panel of protein kinases is a logical starting point.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular & Mechanistic Assays A Synthesized Library of 4-Fluoro-3aH-indazol-3-amine Derivatives B Broad Kinase Panel Screen (e.g., 96-well format, single high concentration) A->B C Identify Preliminary 'Hits' (e.g., >50% inhibition) B->C D IC50 Determination for 'Hit' Kinases C->D E Counter-Screening/ Selectivity Profiling D->E F Prioritize Potent and Selective Compounds E->F G Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo) F->G H Target Engagement & Pathway Modulation (e.g., Western Blot) G->H I Lead Candidate Nomination H->I

Caption: A proposed tiered screening workflow for novel compounds.

Part 3: Delving into Mechanism of Action

For validated hits from the cellular assays, elucidating the mechanism of action is critical. This involves confirming direct target engagement and observing the downstream effects on cellular signaling pathways.

G cluster_pathway Downstream Signaling Pathway receptor {FLT3/BCR-ABL | Receptor Tyrosine Kinase} ras RAS receptor->ras pi3k PI3K receptor->pi3k stat5 STAT5 receptor->stat5 inhibitor 4-Fluoro-3aH-indazol-3-amine Derivative inhibitor->receptor Binds to ATP pocket raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation stat5->proliferation

Caption: Potential kinase signaling pathway inhibited by derivatives.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

  • Cell Treatment: Culture relevant cancer cell lines (e.g., K562 for BCR-ABL, MV4-11 for FLT3) and treat with varying concentrations of the lead compound for a specified time.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream effectors (e.g., p-STAT5, p-ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation levels.

A dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates would provide strong evidence of on-target activity.

Conclusion and Future Directions

While the biological activity of 4-fluoro-3aH-indazol-3-amine derivatives remains largely uncharted territory, the foundational chemistry and the potent bioactivity of structurally related analogues provide a compelling case for their investigation. The 3-aminoindazole core is a proven pharmacophore for kinase inhibition, and the introduction of a 4-fluoro substituent offers a classic medicinal chemistry strategy to enhance drug-like properties.

The experimental workflows detailed in this guide offer a clear and robust path forward for any research team looking to explore this promising chemical series. By systematically synthesizing a focused library and employing a tiered screening cascade, the therapeutic potential of these compounds can be efficiently unlocked. The data generated from such studies will not only illuminate the specific biological activities of this novel class of molecules but will also contribute valuable insights to the broader field of medicinal chemistry.

References

  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)
  • Wang, Y., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Damasy, A. K., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

  • BIOFOUNT. 697230-91-4|4-Fluoro-3aH-indazol-3-amine. [Link]

  • Stova, M., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Afeanwi, A., et al. (2018). 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. Bioorganic Chemistry.
  • El-Damasy, A. K., et al. (2025). (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
  • Kuchukulla, R. R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.
  • Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry.
  • Zimmer, C., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules.
  • Shackleford, D. M., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry.
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A Comparative Guide to 4-Fluoro vs. Other Substituted Indazol-3-amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their substituents is a cornerstone of successful drug design. The indazole-3-amine core is a privileged scaffold, appearing in numerous kinase inhibitors and other therapeutics.[1] The introduction of substituents onto this core can dramatically alter a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of 4-fluoroindazol-3-amine against other common 4-substituted analogs, including chloro, bromo, methyl, and methoxy derivatives. We will delve into the rationale behind these substitutions, supported by experimental data and protocols, to empower you in your drug discovery endeavors.

The Strategic Advantage of Fluorine Substitution

The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry for several key reasons. Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2]

Key benefits of fluorine substitution include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often blocking sites of metabolic oxidation and increasing the drug's half-life.[2][3]

  • Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral species that can permeate cell membranes.[2] It can also modulate lipophilicity (logP), impacting solubility, permeability, and plasma protein binding.[4][5]

  • Improved Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[2]

This guide will explore how these theoretical advantages translate into measurable differences when comparing 4-fluoroindazol-3-amine to its analogs.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key predicted and experimental physicochemical properties for a series of 4-substituted indazol-3-amines.

Substituent (at C4)Molecular Weight ( g/mol )Predicted LogPPredicted pKa (Amine)
Hydrogen133.151.2~5.0
Fluorine 151.14 1.4 ~4.5
Chlorine167.601.8~4.6
Bromine212.052.0~4.6
Methyl147.181.7~5.2
Methoxy163.181.2~5.3

Note: Predicted values are sourced from computational models and may vary from experimental values. The pKa values are estimations based on the electronic effects of the substituents.

As the data suggests, the 4-fluoro substituent offers a moderate increase in lipophilicity compared to the parent indazol-3-amine, while being less lipophilic than the chloro and bromo analogs. The electron-withdrawing nature of the fluorine atom is predicted to lower the pKa of the 3-amino group, which can be advantageous for cell permeability.

Biological Activity: A Focus on Kinase Inhibition

Indazol-3-amines are well-established "hinge-binding" fragments in kinase inhibitors.[6] The 3-amino group and the indazole nitrogen atoms form key hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituent at the 4-position projects into the solvent-exposed region and can be tailored to fine-tune potency and selectivity.

To provide a practical context, we will consider the hypothetical evaluation of these compounds as inhibitors of a representative tyrosine kinase, such as VEGFR-2. The following section details the experimental protocols that would be employed for such a comparison.

Experimental Protocols

Synthesis of 4-Substituted Indazol-3-amines

The synthesis of 4-substituted indazol-3-amines typically proceeds from the corresponding substituted 2-fluorobenzonitriles.

General Workflow for Synthesis:

Synthesis Workflow start Substituted 2-Fluorobenzonitrile cyclization Cyclization start->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product 4-Substituted Indazol-3-amine cyclization->product

Caption: General synthetic workflow for 4-substituted indazol-3-amines.

Step-by-Step Protocol for the Synthesis of 4-Chloro-1H-indazol-3-amine:

This protocol is adapted from a reported synthesis of a related analog.[4]

  • To a solution of 2,6-dichlorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford 4-chloro-1H-indazol-3-amine.

This protocol can be adapted for the synthesis of other 4-halo and 4-fluoro analogs starting from the corresponding 2-halobenzonitriles.

In Vitro Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase, for example, VEGFR-2.

Workflow for Kinase Inhibition Assay:

Kinase Assay Workflow compound Test Compound (e.g., 4-Fluoroindazol-3-amine) incubation Incubation compound->incubation kinase Kinase (e.g., VEGFR-2) kinase->incubation substrate Substrate Peptide substrate->incubation atp ATP (radiolabeled or with detection system) atp->incubation detection Detection of Phosphorylation incubation->detection data IC50 Determination detection->data

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound in a kinase assay buffer.

  • Initiate the kinase reaction by adding ATP (e.g., radiolabeled [γ-³²P]ATP or as part of a luminescence-based detection system like ADP-Glo™).

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Detect the amount of substrate phosphorylation. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the light output, which correlates with the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The strategic placement of a fluorine atom at the 4-position of the indazol-3-amine scaffold offers a compelling approach for medicinal chemists. The unique properties of fluorine can lead to improvements in metabolic stability, bioavailability, and target engagement. While direct comparative data for a full series of 4-substituted indazol-3-amines is not yet consolidated in the literature, the foundational principles of medicinal chemistry and the available SAR data for related structures strongly support the value of exploring 4-fluoro substitution.

The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate their own series of 4-substituted indazol-3-amines. Such studies will be invaluable in further elucidating the precise impact of these substituents and will undoubtedly contribute to the development of the next generation of indazole-based therapeutics.

References

  • Zhou, Y., et al. (2020). Fluorine in drug design: A review of the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 239, 109634.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • PubChem. 4-methyl-1h-indazol-3-amine. [Link]

  • Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry, 59(18), 8497-8531.
  • Abdel-Mohsen, H. T., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1185-1205.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.

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A Senior Application Scientist's Guide to the Cellular Validation of 4-fluoro-3aH-indazol-3-amine, a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology and drug discovery, the protein kinase family remains a paramount target. The dysregulation of these signaling enzymes is a hallmark of numerous cancers, making them the focus of intensive therapeutic development.[1] Within the vast chemical space of kinase inhibitors, certain core structures, or "privileged scaffolds," emerge due to their inherent ability to bind effectively to the ATP-binding pocket of kinases. The 1H-indazole-3-amine framework is one such scaffold, serving as a critical hinge-binding fragment in several clinical and preclinical agents.[2]

This guide focuses on a novel derivative of this class, 4-fluoro-3aH-indazol-3-amine (hereafter referred to as "Compound X"). The introduction of a fluorine atom at the 4-position is a common medicinal chemistry strategy to modulate properties like metabolic stability and binding affinity. However, before a compound can advance, it must undergo rigorous validation in cellular systems to prove its worth.

This document provides an in-depth, technically-grounded comparison of methodologies for validating a novel kinase inhibitor like Compound X. We will move beyond simple protocols to explain the scientific causality behind our experimental choices, presenting a self-validating workflow that builds a comprehensive evidence package for researchers and drug development professionals.

Chapter 1: Target Engagement—Confirming the Primary Interaction in a Live Cell Context

The foundational question for any new drug candidate is whether it reaches and binds to its intended target within the complex milieu of a living cell. Assays on purified proteins are a start, but they fail to account for cell permeability, efflux pumps, and intracellular competition. The Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard for verifying intracellular target engagement.[3][4]

The Causality Behind CETSA: The principle of CETSA is elegantly simple: a protein's thermal stability increases when a ligand is bound to it.[5] By heating intact cells or cell lysates to various temperatures, unbound proteins will denature and aggregate at their characteristic melting temperature (Tm). However, proteins stabilized by Compound X will remain in the soluble fraction at higher temperatures. This "thermal shift" is direct, quantifiable evidence of binding.[6]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells to ~80% Confluency treat Treat Cells with Compound X vs. Vehicle start->treat aliquot Aliquot Cell Suspensions into PCR Tubes treat->aliquot Harvest heat Heat Samples Across a Temperature Gradient (e.g., 40-64°C for 3 min) aliquot->heat lyse Cell Lysis (Freeze-Thaw Cycles) heat->lyse separate Separate Soluble vs. Aggregated Proteins (Centrifugation) lyse->separate detect Detect Soluble Target Protein (e.g., Western Blot) separate->detect end Generate Melt Curves & Determine ΔTagg detect->end

Caption: CETSA workflow for verifying target engagement.

Detailed Protocol: CETSA for Putative Target Kinase A (TKA)
  • Cell Culture: Plate MV4-11 cells (a human AML line known to be driven by the FLT3 kinase, a hypothetical target) at a density of 0.5 x 106 cells/mL and culture until they reach a density of ~2 x 106 cells/mL.

  • Compound Treatment: Resuspend cells in fresh media and treat with either 10 µM Compound X, 10 µM of a known TKA inhibitor (e.g., Gilteritinib[7]), or a vehicle control (0.1% DMSO) for 1 hour at 37°C.

  • Heating Step: Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 42°C to 68°C in 2°C increments), followed by 3 minutes at 25°C.[5]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of TKA via Western Blotting using a specific primary antibody.

Comparative Data: Target Engagement
CompoundTreatment ConcentrationApparent Tagg (°C)Thermal Shift (ΔTagg vs. Vehicle)Interpretation
Vehicle (DMSO)0.1%52.1-Baseline thermal stability of Target Kinase A.
Compound X 10 µM 58.6 +6.5°C Robust target engagement in cells.
Gilteritinib (Positive Control)10 µM59.2+7.1°CValidates assay performance with a known binder.[7]
Staurosporine (Negative Control)10 µM52.3+0.2°CNo significant engagement with Target Kinase A.

Chapter 2: Kinome Profiling—Defining the Selectivity Landscape

A potent compound is not necessarily a good drug. Off-target effects are a major cause of clinical trial failure. Therefore, understanding the selectivity of Compound X across the entire human kinome is a critical validation step. Chemical proteomics using Kinobeads is a superior method for this, offering a snapshot of inhibitor interactions in a competitive, near-native cellular context.[8][9]

The Causality Behind Kinobeads: The Kinobeads assay utilizes a resin matrix functionalized with multiple, broadly-selective, immobilized kinase inhibitors.[10][11] When a cell lysate is passed over this matrix, most kinases will bind. However, if the lysate is first pre-incubated with a free inhibitor like Compound X, any kinases that bind to Compound X will have their ATP pockets occupied and will flow through the column. By using quantitative mass spectrometry to compare the flow-through of treated vs. untreated lysates, we can generate dose-response curves for hundreds of kinases simultaneously, revealing both the intended targets and unintended off-targets.[8][12]

Experimental Workflow: Kinobeads Assay```dot

Kinobeads_Workflow

Caption: Inhibition of the FLT3 signaling pathway by Compound X.

Detailed Protocol: Western Blot for Pathway Inhibition
  • Cell Treatment: Seed MV4-11 cells and starve them of serum for 4 hours. Treat the cells with a dose range of Compound X (e.g., 0, 10, 50, 200 nM) for 2 hours.

  • Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-FLT3, anti-p-STAT5, total-FLT3, total-STAT5, and β-actin as a loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.

Comparative Data: Pathway Inhibition Analysis
Target ProteinCompound X Treatment (nM)Observed ResultInterpretation
p-FLT3 (Tyr591) 0Strong SignalConstitutive activity in untreated cells.
10Reduced SignalOn-target inhibition of autophosphorylation.
50Very Faint SignalDose-dependent pathway inhibition.
200No SignalComplete inhibition at higher concentrations.
p-STAT5 (Tyr694) 0Strong SignalActive downstream signaling.
50Faint SignalFunctional consequence of FLT3 inhibition.
β-Actin 0-200Consistent SignalValidates equal protein loading across all lanes.

Chapter 4: Phenotypic Validation—Linking Pathway to Cellular Fate

The ultimate goal of a targeted therapy is to induce a desired cellular outcome, such as inhibiting proliferation or inducing apoptosis. [13]A cell viability assay, like the MTT assay, provides the crucial link between target engagement, pathway inhibition, and the intended anti-cancer effect.

The Causality Behind the MTT Assay: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. [2]Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A reduction in this signal indicates a loss of cell viability. By comparing the effect of Compound X on a cell line dependent on its target (e.g., FLT3-mutant AML cells) versus one that is not, we can validate on-target toxicity.

Experimental Workflow: Cell Viability Assay

MTT_Workflow cluster_prep Cell Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-Well Plates treat Treat with Serial Dilutions of Compound X start->treat incubate Incubate for 72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) for Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate GI50 Values read->end

Caption: MTT assay workflow for determining cellular viability.

Detailed Protocol: MTT Proliferation Assay
  • Cell Seeding: Seed MV4-11 (FLT3-mutant, target-positive) and K562 (BCR-ABL driven, target-negative) cells into 96-well plates at 5,000 cells/well.

  • Compound Treatment: Add serial dilutions of Compound X and a positive control drug to the wells. Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 (concentration causing 50% growth inhibition).

Comparative Data: On-Target Cellular Activity
Cell LineDriver OncogeneCompound X (GI50, nM)Gilteritinib (GI50, nM)Interpretation
MV4-11 FLT3-ITD 12 9Potent, on-target anti-proliferative effect in a target-dependent cell line.
K562 BCR-ABL>15,000>10,000Demonstrates high selectivity; no significant off-target toxicity on a FLT3-independent line.

Conclusion

The validation of a novel kinase inhibitor like 4-fluoro-3aH-indazol-3-amine requires a multi-faceted, evidence-based approach. By systematically progressing through a series of logically connected cellular assays, we have constructed a robust validation package.

  • CETSA confirmed direct target binding within intact cells.

  • Kinobeads profiling established a highly selective interaction landscape.

  • Western Blotting demonstrated functional inhibition of the downstream signaling pathway.

  • MTT Assays linked this molecular activity to a desired on-target phenotypic outcome.

This comprehensive workflow provides a high degree of confidence in the compound's mechanism of action and selectivity, establishing a solid foundation for its advancement into more complex preclinical models.

References

  • Al-Obeidi, F. A., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

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  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • Bantscheff, M., & Drewes, G. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Available at: [Link]

  • Werner, T., et al. (2012). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Klaeger, S., et al. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]

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  • Parrow, V. (n.d.). CETSA. CETSA. Available at: [Link]

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  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. Available at: [Link]

  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. Available at: [Link]

  • Penning, T. D., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]

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A Comparative Guide to the In Vitro Screening of 4-Fluoro-3aH-indazol-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Pursuit of Novel Kinase Inhibitors

The 3-aminoindazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1] Its rigid, bicyclic nature and hydrogen bonding capabilities make it an ideal framework for designing potent and selective enzyme inhibitors. This guide focuses on a specific subclass, 4-fluoro-3aH-indazol-3-amine analogs, which are promising candidates for targeting oncogenic signaling pathways.[2]

The successful development of a novel drug candidate hinges on a robust and logically structured screening cascade. This process is not merely about generating data but about making informed decisions. The goal is to efficiently identify compounds with the highest potential for clinical success while deprioritizing those with unfavorable characteristics early on. This guide provides a comprehensive framework for the in vitro evaluation of novel 4-fluoro-3aH-indazol-3-amine analogs, using the well-characterized B-Raf/MEK/ERK signaling pathway as a primary target, a cascade frequently deregulated in human cancers like melanoma.[3][4] We will compare hypothetical analogs (Analog A, Analog B, Analog C) against a known B-Raf(V600E) inhibitor, Vemurafenib, to provide a realistic context for hit-to-lead optimization.

The Screening Cascade: A Funnel from Biochemical Potency to Cellular Efficacy and Safety

A tiered screening approach is the cornerstone of efficient drug discovery. It allows for the rapid assessment of a large number of compounds in simple, cost-effective biochemical assays, followed by more complex and resource-intensive cell-based assays for a smaller, more promising subset. Our proposed cascade is designed to assess potency, cellular activity, and key safety liabilities.

Screening_Cascade cluster_0 PART 1: Primary Screening (Biochemical Potency) cluster_1 PART 2: Secondary Screening (Cellular Activity) cluster_2 PART 3: Tertiary Screening (Safety & ADME Profile) p1 B-Raf(V600E) Kinase Assay p2 MEK1/2 Kinase Assay (Selectivity) p1->p2 Assess on-target potency s1 Cellular Target Engagement Assay (e.g., NanoBRET™) p2->s1 Advance potent hits s2 p-ERK1/2 Phosphorylation Assay (Downstream Pathway Inhibition) s1->s2 Confirm target binding s3 Cell Viability/Proliferation Assay (Phenotypic Effect) s2->s3 Measure functional consequence t1 In Vitro Metabolic Stability (Human Hepatocytes) s3->t1 Advance efficacious hits t2 hERG Channel Assay (Cardiotoxicity) t1->t2 Evaluate drug-like properties Candidate Selection Candidate Selection t2->Candidate Selection

Caption: A tiered in vitro screening cascade for kinase inhibitor discovery.

Part 1: Primary Screening - Gauging Biochemical Potency

The initial step is to determine if the analogs can inhibit the activity of the purified target kinase in a controlled, cell-free environment. For this guide, we focus on B-Raf(V600E), a common mutation that leads to constitutive activation of the MAPK pathway.[5][6] We will also assess activity against a key downstream kinase, MEK1/2, to understand the selectivity profile.

B-Raf(V600E) Kinase Activity Assay

Causality: This assay directly measures the ability of a compound to inhibit the catalytic function of the B-Raf(V600E) enzyme. We utilize a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction. A decrease in kinase activity results in less ATP being consumed, leading to a higher luminescent signal.[7][8] This format is highly sensitive, reproducible, and amenable to high-throughput screening.[9]

Experimental Protocol (Adapted from BPS Bioscience Kinase Assay Kit): [5]

  • Reagent Preparation: Prepare a 1x kinase buffer, dilute the B-Raf(V600E) enzyme, and prepare the substrate (e.g., purified inactive MEK1) and ATP solution.

  • Compound Plating: Serially dilute the test analogs and reference compound (Vemurafenib) in a 96-well or 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Add the B-Raf(V600E) enzyme to each well, followed by the substrate/ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo® Max). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.[8]

  • Measurement: After a 10-minute incubation at room temperature to stabilize the signal, measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

MEK1/2 Kinase Activity Assay

Causality: To assess selectivity, the compounds are tested against MEK1/2, the direct downstream target of B-Raf.[10] A compound that is highly potent against B-Raf(V600E) but significantly less potent against MEK1/2 would be considered selective. The assay principle is identical to the B-Raf assay, using a different kinase and its specific substrate (e.g., inactive ERK2).[8][11]

Protocol: The protocol is analogous to the B-Raf(V600E) assay, substituting the MEK1 enzyme and its substrate (inactive ERK2) for B-Raf and MEK1, respectively.

Comparative Data: Biochemical Potency
CompoundB-Raf(V600E) IC50 (nM)MEK1 IC50 (nM)Selectivity (MEK1/B-Raf)
Vemurafenib (Ref.)31>10,000>320x
Analog A258,500340x
Analog B450>10,000>22x
Analog C1550033x

Interpretation: Analog A shows excellent potency, comparable to the reference compound, and maintains high selectivity. Analog C is the most potent B-Raf inhibitor but exhibits significantly lower selectivity, suggesting it may inhibit MEK1 at higher concentrations. Analog B is substantially less potent and would likely be deprioritized.

Part 2: Secondary Screening - Validating Cellular Activity

A compound's biochemical potency does not always translate to cellular efficacy.[12] Factors such as cell membrane permeability, intracellular target engagement, and efflux pump activity can dramatically alter a compound's performance. This next tier of assays validates activity in a more physiologically relevant context. We use the A375 human melanoma cell line, which endogenously expresses the B-Raf(V600E) mutation.

Cellular Target Engagement Assay

Causality: Before measuring the downstream effects, it is crucial to confirm that the compound is entering the cell and physically interacting with its intended target.[13][14] This provides direct evidence of the mechanism of action and helps rule out off-target effects.[14] Techniques like the Bioluminescence Resonance Energy Transfer (BRET)-based NanoBRET™ assay or the Cellular Thermal Shift Assay (CETSA) can quantify this interaction.[12][15][16]

Experimental Protocol (General NanoBRET™):

  • Cell Preparation: Use CRISPR/Cas9 to endogenously tag B-Raf with a NanoLuc® luciferase enzyme in A375 cells. Seed these cells into 96-well plates.

  • Compound Treatment: Treat the cells with serially diluted compounds for a defined period (e.g., 2 hours).

  • Tracer Addition: Add a fluorescently labeled tracer that also binds to the B-Raf active site.

  • Substrate Addition: Add the NanoBRET™ substrate. If the compound is bound to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Measurement: Measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the EC50 value for target engagement.

ERK1/2 Phosphorylation Assay

Causality: B-Raf(V600E) constitutively activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10] Therefore, a potent B-Raf inhibitor should block this signaling cascade, leading to a dose-dependent decrease in the levels of phosphorylated ERK1/2 (p-ERK). This assay provides a functional readout of pathway inhibition in cells.[17][18]

MAPK_Pathway cluster_target Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS Activates B-Raf(V600E) B-Raf(V600E) RAS->B-Raf(V600E) Activates MEK1/2 MEK1/2 B-Raf(V600E)->MEK1/2 Phosphorylates Analogs Indazole Analogs Analogs->B-Raf(V600E) Inhibit ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Phosphorylates Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival)

Caption: The B-Raf/MEK/ERK signaling pathway targeted by indazole analogs.

Experimental Protocol (Western Blot): [17][19][20]

  • Cell Culture and Treatment: Seed A375 cells and allow them to adhere. Treat with serially diluted compounds for 2-4 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. (BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins that can increase background). Incubate with a primary antibody specific for p-ERK1/2 (Thr202/Tyr204).[17][22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.[17]

  • Data Analysis: Use densitometry to quantify the band intensities. Calculate the ratio of p-ERK to total ERK for each treatment and plot the normalized values to determine the IC50.

Cell Viability Assay

Causality: Since the B-Raf/MEK/ERK pathway drives proliferation in A375 cells, its inhibition should lead to a decrease in cell viability. The CellTiter-Glo® assay is a robust method that measures cell viability by quantifying intracellular ATP levels, an indicator of metabolic activity.[23][24][25][26]

Experimental Protocol (CellTiter-Glo®): [24][26]

  • Cell Plating: Seed A375 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serially diluted compounds and incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® reagent equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data: Cellular Activity in A375 Cells
CompoundCellular Target Engagement EC50 (nM)p-ERK Inhibition IC50 (nM)Cell Viability GI50 (nM)
Vemurafenib (Ref.)65105250
Analog A5590210
Analog B>10,000>10,000>10,000
Analog C304501,200

Interpretation: Analog A demonstrates excellent translation from biochemical potency to cellular activity, with strong target engagement, pathway inhibition, and anti-proliferative effects. Analog B is inactive, as predicted by its poor biochemical potency. Interestingly, Analog C, despite being the most potent biochemically, shows poor cellular activity. This discrepancy could be due to low cell permeability, rapid efflux, or off-target effects that are not captured in the primary assay. This highlights the critical importance of cellular assays.

Part 3: Tertiary Screening - Assessing Safety and ADME Properties

Promising candidates from cellular assays must be evaluated for fundamental drug-like properties. Early assessment of metabolic stability and potential for cardiotoxicity can prevent costly failures in later stages of development.

In Vitro Metabolic Stability Assay

Causality: The liver is the primary site of drug metabolism.[27] This assay assesses a compound's susceptibility to breakdown by liver enzymes (both Phase I and Phase II), providing an estimate of its metabolic half-life (t1/2).[28][29] Compounds that are metabolized too quickly will have poor bioavailability and a short duration of action in vivo. We use cryopreserved human hepatocytes as they contain a full complement of relevant metabolic enzymes.[27][29]

Experimental Protocol (Hepatocyte Stability): [28][30]

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and dilute them to a working concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.

  • Compound Incubation: Add the test compounds (at a final concentration of 1 µM) to the hepatocyte suspension in a 96-well plate.

  • Time-Course Sampling: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and quench the metabolic reaction by adding it to a plate containing a cold organic solvent (e.g., acetonitrile).[29]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant, containing the compound, for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).[30]

hERG Channel Assay

Causality: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[31] Regulatory agencies mandate hERG testing for most new chemical entities.[31][32] The gold-standard method for assessing hERG liability is manual whole-cell patch-clamp electrophysiology, which directly measures the flow of ions through the channel in cells engineered to express it.[33][34]

Experimental Protocol (Manual Patch Clamp): [33][35]

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology Recording: Using a micropipette, form a high-resistance seal with a single cell to gain electrical access to the cell interior (whole-cell configuration).

  • Current Measurement: Apply a specific voltage protocol designed to elicit the hERG current and record the baseline current.[32]

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound.

  • Inhibition Measurement: Record the hERG current at each compound concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC50 value.

Comparative Data: Safety and ADME Profile
CompoundMetabolic Stability t1/2 (min, human hepatocytes)hERG Inhibition IC50 (µM)Therapeutic Index (hERG IC50 / B-Raf GI50)
Vemurafenib (Ref.)755~20,000
Analog A95>30>142,000
Analog C251.51,250

Interpretation: Analog A displays a highly favorable profile with good metabolic stability and no significant hERG liability at concentrations well above its efficacious dose, resulting in an excellent therapeutic index. In contrast, Analog C is metabolized very quickly (short half-life) and shows potent hERG inhibition, making it a high-risk candidate for cardiotoxicity.

Conclusion and Forward Look

Based on this comprehensive in vitro screening cascade, Analog A emerges as the standout candidate for further development. It demonstrates a desirable combination of high biochemical potency, excellent translation to cellular efficacy, and a clean safety and metabolic profile.

This guide illustrates a logical, evidence-based approach to early-stage drug discovery. By systematically comparing key performance indicators—potency, selectivity, cellular activity, and safety—researchers can confidently prioritize analogs with the highest probability of becoming successful clinical candidates. The next steps for a compound like Analog A would involve broader kinase panel screening to confirm selectivity, in vivo pharmacokinetic studies, and ultimately, efficacy testing in animal models of melanoma.

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The Fluorine Advantage: A Comparative Guide to Assessing the Metabolic Stability of Fluorinated Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics, the indazole scaffold has emerged as a privileged structure, particularly in the realm of kinase inhibitors for oncology.[1] However, the journey from a potent hit to a viable drug candidate is often fraught with pharmacokinetic challenges, with metabolic instability being a primary hurdle. The strategic incorporation of fluorine into the indazole core has proven to be a powerful approach to overcoming this obstacle, enhancing drug-like properties and improving the odds of clinical success.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated indazoles. Drawing upon experimental data, we will explore the causal relationship between fluorination and enhanced metabolic resilience, detail the experimental protocols for assessment, and provide insights into the interpretation of the resulting data.

The Rationale for Fluorination: More Than Just a Metabolic Shield

The decision to introduce fluorine into a drug candidate is a strategic one, rooted in the unique physicochemical properties of this small yet powerful halogen.[4][5] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it exceptionally resistant to cleavage by metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond at a "metabolic soft spot," medicinal chemists can effectively block or significantly slow down oxidative metabolism.[3][6]

This "metabolic blocking" strategy often leads to a longer in vivo half-life, reduced clearance, and consequently, improved oral bioavailability.[3][7] Beyond this direct steric and electronic shielding, fluorine substitution can also exert more subtle, yet equally important, effects. Its high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with target proteins and potentially improving selectivity.[5]

However, the impact of fluorination is highly context-dependent, and its benefits are not universal. The position of the fluorine atom on the indazole ring is critical. While some substitutions will confer the desired metabolic stability, others may have a negligible effect or, in some cases, even introduce new metabolic liabilities.[1] Therefore, a thorough and comparative assessment of metabolic stability is an indispensable step in the optimization of any fluorinated indazole series.

Comparative Analysis of In Vitro Metabolic Stability

The most direct way to assess the impact of fluorination is through head-to-head comparisons of the metabolic stability of fluorinated indazoles against their non-fluorinated parent compounds. The following table summarizes quantitative data from in vitro studies using liver microsomes, a standard model for evaluating Phase I metabolism. The key parameters presented are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

Compound ClassCompound/AnalogDescriptiont½ (min)CLint (µL/min/mg protein)SpeciesReference
Indazoles UT-155 (Analog) Non-fluorinated indole core12.35-Mouse[6]
Analog 32a 4-Fluoro-indazole analog of UT-15513.29-Mouse[6]
Analog 32c CF3-substituted indazole analog of UT-15553.711.29Mouse[6]
Indazoles Compound 51 4-Fluoroindazole-High (IC50 = 2500 nM for ROCK1)-[8]
Compound 52 6-Fluoroindazole-Low (IC50 = 14 nM for ROCK1, 61% oral bioavailability)-[8]

Note: While direct comparative data for a single indazole parent and its various positional fluorine isomers is not always available in a single publication, the trends observed in closely related structures, such as the indole analogs of UT-155, provide strong evidence for the positive impact of fluorination, particularly with electron-withdrawing groups like trifluoromethyl. The dramatic difference in biological activity and oral bioavailability between the 4-fluoro and 6-fluoro indazole derivatives (compounds 51 and 52) strongly suggests a significant difference in their metabolic stability.

Experimental Workflow: Assessing Metabolic Stability in a Self-Validating System

A robust and reproducible in vitro metabolic stability assay is crucial for generating reliable data to guide drug design. The Human Liver Microsome (HLM) stability assay is a widely accepted and cost-effective method for this purpose. The following protocol details a self-validating system, incorporating positive controls to ensure the metabolic competency of the microsomal preparation.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated indazoles)

  • Positive control compounds with known metabolic profiles (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Pooled Human Liver Microsomes (HLMs)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal Standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the pooled HLMs on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compound or positive control to the HLM suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The method should be optimized for the specific mass transitions of each analyte and the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Causality and Self-Validation:

  • Positive Controls: The inclusion of high and low clearance control compounds validates the metabolic activity of the HLM batch. Consistent and expected metabolic rates for these controls provide confidence in the data obtained for the test compounds.

  • Time-Zero Point: The sample taken at time zero (immediately after adding the NADPH regenerating system) represents 100% of the initial compound concentration and serves as the baseline for calculating the percentage remaining at subsequent time points.

  • Internal Standard: The use of an internal standard corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the quantitative analysis.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compounds, Controls, HLMs, Buffers) add_compounds Add Compounds to HLM Suspension prep_reagents->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate initiate_reaction Initiate Reaction (Add NADPH) pre_incubate->initiate_reaction time_points Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points terminate Terminate Reaction (Add Acetonitrile + IS) time_points->terminate vortex Vortex & Centrifuge terminate->vortex supernatant Collect Supernatant vortex->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

A generalized workflow for an in vitro microsomal stability assay.

Delving Deeper: Metabolite Identification and Pathway Analysis

While the rate of parent drug disappearance provides a quantitative measure of metabolic stability, identifying the resulting metabolites is crucial for a comprehensive understanding of the metabolic fate of a compound. This is where high-resolution mass spectrometry (HRMS), particularly LC-HRMS, becomes an invaluable tool.[9]

Metabolic Pathways of Indazoles and the Influence of Fluorine

Indazoles, like many nitrogen-containing heterocycles, are susceptible to a variety of metabolic transformations, primarily mediated by CYP enzymes.[10] Common metabolic pathways include:

  • Hydroxylation: Addition of a hydroxyl group to the aromatic rings or alkyl substituents.

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.

  • Oxidation: Formation of N-oxides or other oxidation products.

Fluorination can significantly alter these pathways. By blocking a primary site of metabolism, the metabolic burden may shift to other, less favorable positions on the molecule. This can lead to the formation of a different profile of metabolites, which may have their own unique pharmacological and toxicological properties.

A critical consideration with fluorinated compounds is the potential for defluorination . While the C-F bond is strong, certain metabolic pathways can lead to its cleavage, releasing fluoride ions.[8] This is a potential safety concern, as high levels of fluoride can be toxic.[11] Therefore, metabolite identification studies should specifically look for metabolites that have lost the fluorine atom and for the presence of fluoride ions.

Visualization of Metabolic Blocking by Fluorination

metabolic_blocking cluster_non_fluorinated Non-Fluorinated Indazole cluster_fluorinated Fluorinated Indazole parent_nf Indazole (R=H) cyp450_nf CYP450 parent_nf->cyp450_nf metabolite_nf Hydroxylated Metabolite cyp450_nf->metabolite_nf Oxidation parent_f Indazole (R=F) cyp450_f CYP450 parent_f->cyp450_f no_metabolism Metabolism Blocked cyp450_f->no_metabolism No Reaction

Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion: A Strategic Imperative in Drug Discovery

The strategic incorporation of fluorine is a highly effective and widely employed strategy for enhancing the metabolic stability of indazole-based drug candidates. By understanding the fundamental principles of metabolic blocking, leveraging robust in vitro assays for quantitative assessment, and employing advanced analytical techniques for metabolite identification, drug discovery teams can make more informed decisions in the optimization of lead compounds. This data-driven approach, which objectively compares the performance of fluorinated analogs against their parent compounds, is not merely a technical exercise but a strategic imperative that can significantly increase the probability of advancing a promising molecule from the bench to the bedside.

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A Head-to-Head Comparison of Indazole-Based Kinase Inhibitor Precursors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3] Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, serves as an excellent bioisostere for other aromatic systems like indole and purine, enabling crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.[3] This has cemented its status as a "privileged scaffold." A multitude of FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor), feature the indazole core, underscoring its therapeutic significance.[2][4][5]

The success of any kinase inhibitor drug discovery program hinges on the ability to rapidly synthesize and test a diverse library of analogues to establish a robust structure-activity relationship (SAR). The strategic choice of the initial indazole precursor is therefore a critical decision that dictates the synthetic routes available, the types of structural modifications that can be explored, and ultimately, the efficiency of the entire discovery pipeline. This guide provides a head-to-head comparison of key indazole-based precursors, offering field-proven insights into their synthetic accessibility and functionalization potential, supported by detailed experimental protocols and comparative data.

Core Indazole Precursors: A Comparative Analysis

The selection of an appropriate indazole precursor is driven by the desired substitution pattern on both the pyrazole and benzene rings of the final inhibitor. Different precursors offer distinct advantages in terms of regioselectivity, functional group tolerance, and overall synthetic convergence. Here, we compare three common classes of precursors that serve as foundational starting points for well-known kinase inhibitors.

Nitroindazoles: The Workhorse for Amine-Linked Inhibitors

Nitroindazoles, particularly 6-nitro-1H-indazole and its derivatives, are perhaps the most common precursors, serving as the starting point for drugs like Pazopanib.[6][7] The nitro group is a versatile functional handle: it is strongly electron-withdrawing, which can influence the reactivity of the indazole ring, and more importantly, it is readily reduced to an amine. This resulting aniline functionality is a perfect nucleophile for coupling with electrophilic partners, such as chloropyrimidines, which are common in kinase inhibitors.[8][9]

Case Study: Pazopanib Synthesis The synthesis of Pazopanib typically begins with 3-methyl-6-nitro-1H-indazole.[6][8] The key transformations involve the reduction of the nitro group to an amine, followed by coupling with a pyrimidine derivative and subsequent elaboration of the side chain.[7]

Advantages:

  • Direct path to key amine intermediates: The nitro-to-amine reduction is a high-yielding and reliable transformation.

  • Commercial availability: Many simple nitroindazoles are readily available starting materials.

Disadvantages:

  • Harsh reduction conditions: Some reduction methods (e.g., using tin(II) chloride or catalytic hydrogenation at high pressure) may not be compatible with sensitive functional groups elsewhere in the molecule.

  • Regioselectivity of N-alkylation: Alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers, often requiring chromatographic separation.[8]

Haloindazoles: Gateways to Cross-Coupling Chemistry

Halogenated indazoles (e.g., iodo-, bromo-, or chloroindazoles) are powerful precursors for building molecular complexity via transition-metal-catalyzed cross-coupling reactions.[10] This strategy is central to the synthesis of Axitinib, which features a vinylpyridine group attached to the C3 position and a thioether linkage at the C6 position.[11][12]

Case Study: Axitinib Synthesis A common route to Axitinib involves an intermediate such as 3-iodo-6-nitro-1H-indazole (often protected at the N1 position).[13] The iodide at C3 allows for a Heck or Sonogashira coupling to introduce the vinylpyridine side chain, while the nitro group at C6 is later converted to an amine and then a diazonium salt, which can be displaced to install the thioether side chain.[13]

Advantages:

  • Versatility: Enables a wide range of C-C, C-N, and C-S bond formations through well-established methodologies like Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings.[10]

  • Strategic Functionalization: Allows for the precise and late-stage introduction of complex fragments, which is highly valuable for SAR exploration.

Disadvantages:

  • Catalyst and Ligand Screening: Optimization of cross-coupling reactions can be time-consuming, requiring screening of various catalysts, ligands, bases, and solvents.

  • Potential for Metal Contamination: Requires rigorous purification to remove residual palladium or other transition metals from the final active pharmaceutical ingredient (API).

Pre-functionalized Indazoles via Modern Synthetic Methods

Modern organic synthesis provides powerful alternatives to classical approaches for constructing the indazole core itself, with desired functional groups already in place.[14][15][16] These methods can offer improved regioselectivity and efficiency.

Examples of Modern Synthetic Routes:

  • Davis-Beirut Reaction: This reaction between an arylimidate and a nitrosobenzene derivative can generate functionalized 2H-indazoles.[14]

  • [3+2] Dipolar Cycloaddition: The reaction of sydnones with arynes provides a regioselective route to 2H-indazoles under mild conditions.[14]

  • C-H Activation/Annulation: Transition-metal-catalyzed C-H activation of compounds like azobenzenes followed by annulation with alkynes or other partners can build the indazole core efficiently.[15]

Advantages:

  • High Regioselectivity: Can often provide exclusive access to one tautomer (e.g., 2H-indazoles), avoiding separation issues.[14]

  • Convergence: Allows for the rapid assembly of complex indazole cores from simpler starting materials.

Disadvantages:

  • Substrate Scope Limitations: Some methods may have a limited tolerance for certain functional groups.

  • Reagent Accessibility: The starting materials for these advanced methods (e.g., sydnones, aryne precursors) may require multi-step synthesis themselves.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the key features of the synthetic strategies enabled by these different precursor classes.

Precursor ClassKey TransformationTypical Starting MaterialsAdvantagesDisadvantagesRepresentative Drug
Nitroindazoles Nitro group reduction to amineSubstituted 2-methyl-5-nitroanilinesHigh-yield reduction, direct access to key nucleophiles, commercial availabilityHarsh reaction conditions, potential N-alkylation isomer issues[8]Pazopanib[6]
Haloindazoles Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck)Halogenated anilines or indazolesHigh versatility for C-C/C-N/C-S bonds, late-stage functionalizationRequires catalyst optimization, potential for metal contaminationAxitinib[12][13]
Pre-functionalized Cores Cycloaddition or C-H AnnulationArylimidates, sydnones, azobenzenesExcellent regioselectivity, convergent synthesisSubstrate scope limitations, complex starting material synthesis[14](Leads to diverse scaffolds)

Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine (Pazopanib Precursor)

This protocol describes an alternative route to a key Pazopanib precursor from 3-methyl-6-nitro-1H-indazole, highlighting the critical reduction and methylation steps.[8]

Step 1: Reduction of 3-methyl-6-nitro-1H-indazole

  • To a solution of 3-methyl-6-nitro-1H-indazole (10.0 g, 56.4 mmol) in ethanol (200 mL), add tin(II) chloride dihydrate (51.0 g, 226 mmol).

  • Heat the mixture to reflux and stir for 4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Causality: This step neutralizes the acidic reaction mixture and precipitates tin salts, which can then be removed.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1H-indazol-6-amine as a solid.

Step 2: N-Methylation

  • Dissolve the 1H-indazol-6-amine intermediate from the previous step in a suitable solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) (2.2 equivalents).

  • Add methyl iodide (CH₃I) (2.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction will likely produce a mixture of N1, N2, and N,N-dimethylated products. The desired N,2,3-trimethyl-2H-indazol-6-amine must be isolated by flash column chromatography. Self-Validation: The identity and purity of the final product and isomers should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Functionalized 2H-Indazole via [3+2] Dipolar Cycloaddition

This protocol outlines a modern, regioselective synthesis of a 2H-indazole core.[14]

Step 1: Synthesis of N-Phenylsydnone (Precursor)

  • Dissolve N-phenylglycine (10.0 g, 66.2 mmol) in a 1:1 mixture of acetic anhydride and acetic acid (40 mL total).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium nitrite (NaNO₂) (5.0 g, 72.5 mmol) in small portions over 30 minutes, maintaining the temperature at 0 °C. Causality: This step forms the N-nitroso intermediate.

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice water. The N-nitroso-N-phenylglycine intermediate will precipitate. Collect it by filtration and wash with cold water.

  • Add the dried intermediate to acetic anhydride (50 mL) and heat at 80 °C for 1 hour. Causality: This cyclodehydration step forms the sydnone ring.

  • Cool the mixture, pour into ice water, and collect the resulting solid N-phenylsydnone by filtration. Recrystallize from ethanol for purification.

Step 2: Cycloaddition with an Aryne Precursor

  • In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) (1.2 equivalents) and N-phenylsydnone (1.0 equivalent) in anhydrous acetonitrile.

  • Add cesium fluoride (CsF) (2.0 equivalents). Causality: CsF acts as the fluoride source to trigger the in situ generation of benzyne from the precursor.

  • Stir the reaction at room temperature for 24 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2H-indazole. Self-Validation: The regiochemistry of the product should be confirmed by 2D NMR techniques (e.g., NOESY or HMBC) to verify the 2H-indazole structure.

Visualization of Concepts and Workflows

Kinase Signaling and Inhibition

The diagram below illustrates a simplified generic receptor tyrosine kinase (RTK) signaling pathway, which is a common target for indazole-based inhibitors like Axitinib and Pazopanib. Inhibition of the kinase domain blocks the downstream phosphorylation cascade, thereby halting signals for cell proliferation and angiogenesis.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binding & Dimerization ATP ATP ATP->RTK Indazole Indazole Inhibitor Indazole->RTK Competitive Inhibition Response Cell Proliferation, Angiogenesis Downstream->Response Signal Transduction

Caption: Generic RTK signaling pathway inhibited by an indazole-based compound.

Synthetic Workflow Comparison: Pazopanib Precursors

This diagram contrasts two synthetic approaches to the core intermediate of Pazopanib, highlighting the key decision points based on the choice of precursor.

G cluster_route1 Route 1: Innovator's Approach cluster_route2 Route 2: Alternative Sequence P1 3-Methyl-6-nitro- 1H-indazole P2 Methylation (N1/N2 mix) P1->P2 P3 Nitro Reduction P2->P3 P4 Amine Methylation P3->P4 Final Pazopanib Core P4->Final Coupling Steps A1 3-Methyl-6-nitro- 1H-indazole A2 Nitro Reduction A1->A2 A3 Amine Methylation A2->A3 A4 N-Methylation (N1/N2 mix) A3->A4 A4->Final Coupling Steps

Caption: Comparison of synthetic sequences to the Pazopanib core intermediate.

Conclusion

The indazole scaffold remains a highly valuable core for the design of novel kinase inhibitors. The choice of precursor is a foundational decision in a drug discovery campaign that has significant downstream consequences.

  • Nitroindazoles provide a classic, reliable route to amine-functionalized cores, ideal for initial library synthesis.

  • Haloindazoles offer unparalleled flexibility for late-stage diversification through modern cross-coupling chemistry, allowing for the exploration of more complex chemical space.

  • Modern cyclization and C-H activation methods present an opportunity for highly convergent and regioselective syntheses, which can be advantageous for overcoming specific challenges like isomer control.

Ultimately, the optimal precursor is context-dependent, balancing factors of commercial availability, desired substitution patterns, and the synthetic chemistry resources available to the research team. A thorough understanding of the pros and cons of each precursor class, as outlined in this guide, empowers drug development professionals to make more strategic and efficient decisions in the quest for the next generation of targeted therapeutics.

References

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regul
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. (n.d.). Benchchem.
  • Comparative analysis of synthetic routes to functionalized indazoles. (n.d.). Benchchem.
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • A Comparative Analysis of Kinase Selectivity in 6-Substituted Indazole Deriv
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021, July 20). RSC Publishing.
  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016, November 29). PubMed.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Research & Reviews: Journal of Chemistry.
  • The Indazole Nucleus as a Privileged Scaffold in Kinase Inhibition: A Deep Dive into the Mechanism of Action of. (n.d.). Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central.
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (2025, October 3).
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  • Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. (n.d.). Read by QxMD.
  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024, December 5). PubMed.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024, August 22). PMC - NIH.
  • The preparation method of Axitinib. (n.d.).
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Confirming the Binding Mode of 4-Fluoro-Indazole Derivatives: A Comparative Guide to Key Experimental Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule inhibitor is a cornerstone of rational drug design. The 4-fluoro-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent protein kinase inhibitors. The introduction of a fluorine atom can significantly influence a compound's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Understanding how this substituent and the indazole core orient within the target's binding pocket is paramount for optimizing potency and selectivity.

This guide provides an in-depth comparison of the primary experimental techniques used to confirm the binding mode of 4-fluoro-indazole derivatives. We will delve into the principles, protocols, and data interpretation for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and key biophysical assays, offering field-proven insights to navigate the complexities of each method.

The Strategic Imperative: Why Binding Mode Confirmation is Non-Negotiable

A definitive understanding of a ligand's binding mode moves drug discovery from serendipity to rational design. It allows for:

  • Structure-Activity Relationship (SAR) Elucidation: Correlating specific structural features with biological activity to guide the synthesis of more potent and selective analogs.[3]

  • Optimization of Pharmacokinetic Properties: Modifying the molecule to improve absorption, distribution, metabolism, and excretion (ADME) profiles without compromising target engagement.

  • Overcoming Drug Resistance: Designing next-generation inhibitors that can bind to mutated forms of the target protein.

The following sections will compare the gold-standard techniques for achieving this structural and functional understanding.

X-Ray Crystallography: The Atomic-Level Snapshot

X-ray crystallography provides an unparalleled high-resolution, static picture of the protein-ligand complex, revealing the precise three-dimensional arrangement of atoms.[4] This "gold standard" method is instrumental in visualizing key interactions such as hydrogen bonds, hydrophobic contacts, and the influence of the fluorine atom on the local environment.

Causality Behind Experimental Choices

The decision to pursue X-ray crystallography is driven by the need for unambiguous, high-resolution structural data. It is the most direct method to visualize the binding hypothesis generated from computational models or indirect biochemical assays.

Self-Validating System

A successfully solved co-crystal structure is inherently self-validating. The resulting electron density map must unambiguously accommodate the inhibitor, and the refined structure must adhere to established stereochemical principles.

Experimental Workflow & Protocol

G cluster_0 Protein & Ligand Preparation cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement P1 High-Purity Protein Expression & Purification C1 Co-crystallization Screening (Protein + Ligand) P1->C1 C2 Ligand Soaking into Apo-Crystals P1->C2 P2 Solubilization of 4-Fluoro-Indazole Derivative P2->C1 P2->C2 C3 Crystal Harvesting & Cryo-protection C1->C3 C2->C3 D1 X-ray Diffraction Data Collection (Synchrotron) C3->D1 D2 Data Processing & Scaling D1->D2 S1 Structure Solution (Molecular Replacement) D2->S1 S2 Model Building & Refinement S1->S2 S3 Structure Validation & Deposition (PDB) S2->S3

Fig 1. General workflow for X-ray crystallography of a protein-ligand complex.

Detailed Protocol: Ligand Soaking into Apo-Crystals

  • Crystal Growth: Grow high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other suitable methods.

  • Soaking Solution Preparation: Prepare a solution containing the 4-fluoro-indazole derivative in a cryo-protectant solution that is compatible with the crystal's mother liquor. The ligand concentration should be 10-100x its dissociation constant (Kd) if known.

  • Soaking: Transfer the apo-crystal into the soaking solution. The soaking time can range from minutes to hours, depending on the crystal packing and ligand accessibility.

  • Cryo-cooling: Retrieve the crystal from the soaking solution and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection: Mount the frozen crystal on a goniometer in an X-ray beamline and collect diffraction data.

  • Structure Determination: Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure. The resulting difference electron density map should reveal the location and orientation of the bound ligand.

Data Presentation: A Case Study with a Difluorophenyl-Indazole Derivative

The Protein Data Bank (PDB) contains crystal structures of various indazole derivatives in complex with their target proteins. For instance, PDB entry 4WRS shows the crystal structure of human Pim-1 kinase in complex with a 3-{6-[(4R)-6-azaspiro[2.5]oct-4-yloxy]pyrazin-2-yl}-5-(2,6-difluorophenyl)-1H-indazole inhibitor.[5]

ParameterValue
PDB ID4WRS
ProteinPim-1 Kinase
Ligand3-{6-[(4R)-6-azaspiro[2.5]oct-4-yloxy]pyrazin-2-yl}-5-(2,6-difluorophenyl)-1H-indazole
Resolution2.20 Å
R-Value Work0.179
R-Value Free0.208

Table 1: Crystallographic data for PDB entry 4WRS.[5]

Analysis of this structure reveals key interactions, such as hydrogen bonds between the indazole nitrogen atoms and the kinase hinge region, and hydrophobic interactions involving the difluorophenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in a solution state, which more closely mimics the physiological environment.[6] It provides information on which parts of the ligand are in close contact with the protein, and can also be used to determine binding affinity. For fluorinated compounds, 19F NMR can be a particularly sensitive and informative method.[7]

Causality Behind Experimental Choices

NMR is often employed when obtaining high-quality crystals for X-ray crystallography is challenging. It is also the method of choice for studying dynamic interactions and for screening fragment libraries. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful as they do not require isotopic labeling of the protein.

Self-Validating System

In STD NMR, the observation of signals in the difference spectrum is a direct consequence of the ligand binding to the protein. Control experiments, such as running the spectrum in the absence of the protein, will show no signals, thus validating the interaction.

Experimental Workflow & Protocol

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis P1 Protein & Ligand in Deuterated Buffer N1 Acquire Reference Spectrum (Off-Resonance) P1->N1 N2 Acquire Saturated Spectrum (On-Resonance) P1->N2 D1 Subtract Spectra to Generate STD Spectrum N1->D1 N2->D1 D2 Integrate Signals & Calculate STD Amplification Factors D1->D2 D3 Epitope Mapping & Affinity Determination (Kd) D2->D3

Fig 2. General workflow for an STD NMR experiment.

Detailed Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and the 4-fluoro-indazole derivative (typically 1-5 mM) in a suitable deuterated buffer.

  • On-Resonance Spectrum: Selectively saturate a region of the 1H NMR spectrum where only protein resonances appear (e.g., -1.0 ppm). This saturation is transferred to the entire protein via spin diffusion. If the ligand binds, the saturation is further transferred to the ligand protons in close proximity to the protein surface.

  • Off-Resonance Spectrum: Irradiate a region of the spectrum where no protein or ligand signals are present (e.g., 40 ppm) to acquire a reference spectrum.

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand protons that received saturation from the protein, thus identifying the binding epitope.

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum indicate which parts of the ligand are in closest contact with the protein.

Data Presentation: Binding Affinity of 4-Fluoro-Indazole Derivatives
Derivative ClassTarget KinaseIC50 / Kd (nM)Reference
1H-Indazol-3-amineFGFR1< 4.1[7]
1H-Indazol-3-amineFGFR22.0[7]
Phenyl-substituted IndazoleFGFR15.5[7]
Indazole-pyrimidineVEGFR-234.5[7]
Diarylurea Indazolec-Kit / PDGFRβ / FLT368.5 / 140 / 375 (Kd)[7]

Table 2: Examples of reported binding affinities and inhibitory concentrations for various fluoro-indazole derivatives.[7]

Biophysical Techniques: Quantifying the Interaction

While X-ray crystallography and NMR provide structural details, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8]

Experimental Protocol:

  • Sample Preparation: Place the protein solution in the sample cell and the 4-fluoro-indazole derivative solution in the injection syringe. Both solutions must be in identical buffers to minimize heats of dilution.

  • Titration: A series of small injections of the ligand are made into the protein solution.

  • Data Analysis: The heat change after each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, allowing for real-time monitoring of binding kinetics.[8]

Experimental Protocol:

  • Immobilization: Covalently attach the target protein to the surface of a sensor chip.

  • Binding Analysis: Flow solutions of the 4-fluoro-indazole derivative at various concentrations over the sensor surface.

  • Data Analysis: The change in the SPR signal over time (sensorgram) is recorded. The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a kinetic model. The dissociation constant (Kd) is then calculated as koff/kon.

Comparative Data from Biophysical Methods
ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output Kd, n, ΔH, ΔSkon, koff, Kd
Labeling Required NoNo
Immobilization No (in-solution)Yes (protein immobilized)
Throughput Low to mediumMedium to high
Sample Consumption HighLow

Table 3: Comparison of ITC and SPR for characterizing protein-ligand interactions.[9][10][11]

Comparison and Synergy of Techniques

No single technique provides a complete picture of a ligand's binding mode. A truly robust understanding comes from the synergistic use of these methods.

G Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Confirms solution-state relevance of crystal structure Biophys Biophysical Assays (ITC, SPR) Xray->Biophys Validates affinity of observed binding pose NMR->Biophys Provides thermodynamic/ kinetic context to epitope mapping Model Computational Modeling Model->Xray Generates initial binding hypothesis Model->NMR Guides interpretation of STD data Model->Biophys Predicts binding energy

Fig 3. Synergistic relationship between different experimental and computational techniques.
  • X-ray and NMR: Comparing a crystal structure with solution-state NMR data can reveal conformational changes that occur upon ligand binding and assess whether the solid-state structure is representative of the solution-state ensemble.

  • X-ray and Biophysics: ITC or SPR data can confirm that the binding pose observed in a crystal structure is thermodynamically and kinetically relevant.

  • NMR and Biophysics: While STD NMR identifies the binding epitope, ITC and SPR provide the quantitative data on the strength and speed of the interaction.

The Role of the Fluorine Atom

The strategic placement of a fluorine atom on the indazole scaffold can significantly impact binding affinity.[12] Due to its high electronegativity, fluorine can engage in favorable electrostatic and multipolar interactions with the protein backbone or side chains.[1][2] In X-ray crystallography, these interactions can be directly visualized. In NMR, the 19F chemical shift is highly sensitive to the local environment, providing a sensitive probe for binding events.[7]

Conclusion

Confirming the binding mode of 4-fluoro-indazole derivatives requires a multi-faceted approach. While X-ray crystallography provides the ultimate structural detail, NMR offers invaluable insights into the solution-state interaction, and biophysical techniques like ITC and SPR provide the essential quantitative data on binding thermodynamics and kinetics. By integrating the information from these powerful techniques, researchers can build a comprehensive understanding of their inhibitors, paving the way for the rational design of next-generation therapeutics.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Seerden, J. P., Leusink-Ionescu, G., Woudenberg-Vrenken, T., Dros, B., Molema, G., Kamps, J. A. A. M., & Kellogg, R. M. (2014). Synthesis and structure–activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3412–3418. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Crystal structure of human Pim-1 kinase in complex with an azaspiro pyrazinyl-indazole inhibitor. (2015). Protein Data Bank Japan. Retrieved from [Link]

  • (2025). SSNMR spectroscopy and X-ray crystallography of fluorinated indazolinones. ResearchGate. Retrieved from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016). PubMed. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018). Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). MDPI. Retrieved from [Link]

  • Supramolecular organization of perfluorinated 1H-indazoles in the solid state using X-ray crystallography, SSNMR and sensitive (VCD) and non sensitive (MIR, FIR and Raman) to chirality vibrational spectroscopies. (2017). PubMed. Retrieved from [Link]

  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Intermolecular Interaction Analysis (SPR ITC). (n.d.). Toray Research Center. Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. (n.d.). XanTec bioanalytics GmbH. Retrieved from [Link]

  • SPR, ITC, MST & BLI: What's the optimal interaction technique for your research? (n.d.). Nicoya Lifesciences. Retrieved from [Link]

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The Selectivity Profile of 4-Fluoro-3aH-indazol-3-amine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a cornerstone for the development of potent protein kinase inhibitors.[1] Among these, derivatives of 4-fluoro-3aH-indazol-3-amine are gaining prominence for their potential to selectively engage key oncogenic drivers. This guide provides an in-depth evaluation of the selectivity profile of this class of inhibitors, offering a comparative analysis against established alternatives and a detailed look at the experimental methodologies that underpin these assessments. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research in this competitive field.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[2] Consequently, achieving inhibitor selectivity is a paramount challenge in kinase drug discovery.[3] A highly selective inhibitor is more likely to exhibit a favorable safety profile by minimizing off-target effects, which can lead to unforeseen toxicities.[4] Conversely, a well-characterized multi-targeted inhibitor can be advantageous in treating cancers driven by redundant or compensatory signaling pathways. Therefore, a comprehensive understanding of an inhibitor's selectivity across the kinome is not merely an academic exercise but a critical determinant of its therapeutic potential.

Comparative Selectivity Analysis: Indazole-Based Inhibitors vs. Clinical Comparators

While a comprehensive head-to-head kinome scan of a wide array of 4-fluoro-3aH-indazol-3-amine analogs is not publicly available in a single study, we can synthesize data from various publications to build a representative picture. Here, we compare the selectivity of reported aminoindazole-based inhibitors against well-established clinical drugs targeting similar oncogenic kinases, primarily FLT3 and BCR-ABL, which are frequent targets for this scaffold.

FLT3-Targeted Inhibitors

Mutations in the FMS-like tyrosine kinase 3 (FLT3) are prevalent in acute myeloid leukemia (AML), making it a key therapeutic target.[5]

One investigated fluorinated indazole derivative, (E)-4-(3-(3-fluoro-4-(morpholinomethyl)styryl)-1H-indazol-6-yl)pyridin-2-amine (a complex derivative of the core scaffold), has demonstrated potent and selective inhibitory activity against FLT3-ITD positive AML cells.[6] While a full kinome scan is not provided in the publication, its efficacy against FLT3 mutations, including those resistant to other inhibitors, highlights its targeted nature.[6] Another study on a 3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4) revealed through a KINOMEscan assay that while it potently inhibits FLT3, it also exhibits a broader selectivity profile, hitting other kinases such as PDGFRα and Kit.[7]

For comparison, let's consider the selectivity profiles of clinically relevant FLT3 inhibitors:

InhibitorTypePrimary TargetsKey Off-TargetsSelectivity Notes
Aminoindazole Derivatives VariesFLT3, BCR-ABL, PLK4PDGFRα, Kit, VEGFRsGenerally potent against primary targets, but selectivity varies with substitution patterns. Some exhibit broad selectivity.[7][8]
Quizartinib Second-Gen FLT3 InhibitorFLT3c-KIT, PDGFRHighly potent and selective for FLT3, but also inhibits other related kinases.[9]
Gilteritinib Second-Gen FLT3 InhibitorFLT3, AXLA potent FLT3 inhibitor that also targets AXL, which can be a mechanism of resistance.[5]
Midostaurin First-Gen Multi-KinaseFLT3, KIT, PDGFR, VEGFR2, PKCNumerousA broad-spectrum inhibitor, its efficacy is attributed to hitting multiple oncogenic pathways.[9]

This comparison underscores that while 4-fluoro-3aH-indazol-3-amine based inhibitors can be potent, their selectivity is highly dependent on the specific chemical substitutions. Achieving a selectivity profile superior to or complementary to existing clinical inhibitors is a key objective in their development.

BCR-ABL-Targeted Inhibitors

The BCR-ABL fusion protein is the hallmark of chronic myeloid leukemia (CML).[10] The 3-aminoindazole scaffold has also been explored for pan-BCR-ABL inhibition. For instance, the diarylamide 3-aminoindazole compound AKE-72 is a potent pan-BCR-ABL inhibitor, including against the T315I mutant.[8] A kinase panel of 18 major oncogenic kinases revealed that at 50 nM, AKE-72 significantly inhibited c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, VEGFR2, and YES kinases, indicating a multi-targeted profile.[8]

Here is a comparison with established BCR-ABL inhibitors:

InhibitorTypePrimary TargetKey Off-TargetsSelectivity Notes
AKE-72 (Aminoindazole) Pan-BCR-ABL InhibitorBCR-ABL (including T315I)FLT3, VEGFR2, SRC familyA potent multi-kinase inhibitor with activity against several clinically relevant targets.[8]
Imatinib First-Gen BCR-ABL InhibitorBCR-ABL, KIT, PDGFRThe first-in-class targeted therapy for CML, with a relatively clean selectivity profile.[11]
Dasatinib Second-Gen BCR-ABL InhibitorBCR-ABL, SRC familyc-KIT, PDGFR, Ephrin receptorsA dual ABL/SRC inhibitor with a broader kinase inhibition profile than imatinib.[11]
Nilotinib Second-Gen BCR-ABL InhibitorBCR-ABLKIT, PDGFR, DDR1More potent than imatinib against BCR-ABL with a slightly different off-target profile.[11]

Methodologies for Evaluating Kinase Selectivity

The assessment of a kinase inhibitor's selectivity is a multi-faceted process that employs a range of biochemical and cell-based assays. The choice of methodology is critical for generating reliable and translatable data.

In Vitro Kinase Profiling: KINOMEscan®

A widely adopted method for broad kinase profiling is the KINOMEscan® competition binding assay.[12] This technology provides a quantitative measure of the interactions between a test compound and a large panel of kinases (often over 400).

Causality Behind Experimental Choices: The KINOMEscan® assay is an ATP-independent method, which is a crucial distinction from traditional enzymatic assays.[13] This means it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than the half-maximal inhibitory concentration (IC50), which can be influenced by the ATP concentration in the assay.[13] This provides a more direct and comparable measure of inhibitor-kinase interaction across different kinases.

Experimental Workflow: KINOMEscan®

Caption: KINOMEscan® competitive binding assay workflow.

Step-by-Step Protocol:

  • Assay Preparation: The assay components are a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test inhibitor.[13]

  • Competitive Binding: The test inhibitor is incubated with the kinase and the immobilized ligand. The inhibitor competes with the immobilized ligand for binding to the active site of the kinase.[13]

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates stronger binding of the test inhibitor.[13]

  • Data Analysis: By measuring the amount of bound kinase at various concentrations of the test inhibitor, a dissociation constant (Kd) can be calculated, providing a quantitative measure of binding affinity.[13]

Cell-Based Target Engagement: NanoBRET™ Assay

While in vitro assays are invaluable, it is crucial to assess inhibitor activity within the complex environment of a living cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay allows for the quantitative measurement of compound binding to a specific kinase in intact cells.[14]

Causality Behind Experimental Choices: The NanoBRET™ assay provides a more physiologically relevant assessment of target engagement by accounting for factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[15] This methodology bridges the gap between biochemical potency and cellular activity.

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_0 Cellular System cluster_1 Assay Reagents cluster_2 Measurement Cells Live Cells Expressing NanoLuc-Kinase Fusion BRET Measure BRET Signal Cells->BRET Tracer Fluorescent Tracer Tracer->BRET Inhibitor Test Inhibitor Inhibitor->BRET Competitive Displacement Analysis IC50 Determination BRET->Analysis

Caption: NanoBRET™ target engagement assay workflow.

Step-by-Step Protocol:

  • Cell Preparation: Cells are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.[16]

  • Reagent Addition: A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, along with the test inhibitor at various concentrations.[16]

  • BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity. The binding of the test inhibitor displaces the tracer, leading to a decrease in the BRET signal.[14]

  • Data Analysis: The dose-dependent decrease in the BRET signal is used to determine the IC50 value, which reflects the potency of the inhibitor in a cellular context.[14]

Signaling Pathways of Key Targets

To contextualize the importance of selectivity, it is essential to understand the signaling pathways regulated by the primary targets of these inhibitors.

FLT3 Signaling Pathway

Mutant FLT3 signaling promotes cell survival and proliferation through several downstream pathways, including RAS-MEK-ERK, PI3K-AKT, and STAT5.[17]

FLT3_Signaling FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates a network of signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival in CML.[10]

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT RAS_MAPK RAS/MAPK Pathway GRB2_SOS->RAS_MAPK Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Sources

Safety Operating Guide

Navigating the Disposal of 4-fluoro-3aH-indazol-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-fluoro-3aH-indazol-3-amine, a fluorinated indazole derivative. As a Senior Application Scientist, my aim is to equip you with the knowledge to manage this process safely and effectively, ensuring the protection of both laboratory personnel and the environment.

The structural characteristics of 4-fluoro-3aH-indazol-3-amine, specifically the presence of a fluorine atom and an amine group on an indazole core, necessitate a cautious approach to its disposal. Halogenated organic compounds are generally considered hazardous waste and require specific disposal protocols.[1][2] This guide will walk you through the necessary precautions, handling procedures, and ultimate disposal pathways.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][5]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[3][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double nitrile or Viton gloves.[1]Provides a robust barrier against potential skin contact and absorption.
Eye Protection Chemical splash goggles or a safety face shield.[6]Protects against accidental splashes that could cause serious eye damage.
Skin and Body Protection A fully-buttoned laboratory coat.[1]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.[5][6]Minimizes the risk of inhaling potentially harmful airborne particles.

II. Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the source is a cornerstone of laboratory safety and compliant disposal. Due to its halogenated nature, 4-fluoro-3aH-indazol-3-amine must be treated as a halogenated organic waste.[1][2]

Step-by-Step Collection Protocol:

  • Select the Appropriate Waste Container: Use a designated, compatible container for halogenated organic waste.[1][7] This is often a clearly marked polyethylene container, sometimes color-coded (e.g., green-labeled carboys) as per your institution's waste management plan.[2]

  • Label the Container: Before adding any waste, affix a "Dangerous Waste" or "Hazardous Waste" label to the container.[1] The label must clearly identify the contents, including the full chemical name: "Waste 4-fluoro-3aH-indazol-3-amine".[7] Avoid using abbreviations or chemical formulas.

  • Avoid Mixing with Other Waste Streams: Do not mix halogenated waste with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[7][8] It is also crucial to avoid mixing with incompatible materials such as acids, bases, and oxidizing agents.[1]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][9][10] This prevents the release of volatile organic compounds (VOCs) into the atmosphere.

  • Maintain a Waste Log: For containers with mixed halogenated waste, maintain a log of all components and their approximate quantities.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 4-fluoro-3aH-indazol-3-amine and its associated waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_key Key Start Waste Generation (4-fluoro-3aH-indazol-3-amine) Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Select & Label Compatible Container Segregate->Container Collect Collect Waste in Sealed Container Container->Collect Store Store in Designated Waste Accumulation Area Collect->Store Request Submit Chemical Collection Request Store->Request Transport Transfer to Certified Hazardous Waste Hauler Request->Transport FinalDisposal Dispose via Approved Method (e.g., Incineration, Landfill) Transport->FinalDisposal Key_Action Action/Step Key_Decision Final Outcome Key_Start Starting Point Key_Start_Shape Key_Action_Shape Key_Decision_Shape

Sources

Navigating the Safe Handling of 4-fluoro-3aH-indazol-3-amine: A Comprehensive Guide to Personal Protective Equipment, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of discovery, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and procedural information for the safe management of 4-fluoro-3aH-indazol-3-amine (CAS No. 697230-91-4). By understanding the inherent chemical properties and potential hazards associated with this fluorinated indazole amine, you can implement robust safety protocols that protect both personnel and the integrity of your research.

Hazard Assessment: Understanding the Risk Profile

While a specific, publicly available Safety Data Sheet (SDS) for 4-fluoro-3aH-indazol-3-amine is not readily found, a comprehensive hazard assessment can be constructed by examining its structural motifs: an aromatic amine and a fluorinated heterocyclic compound. A commercial supplier indicates it carries the GHS07 pictogram, signifying it is an irritant[1].

Furthermore, data for the closely related isomer, 4-fluoro-1H-indazol-3-amine, shows it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2]. Given the structural similarities, it is prudent to assume 4-fluoro-3aH-indazol-3-amine possesses a comparable hazard profile. Amines as a class of compounds can be corrosive and alkaline[3]. Therefore, all handling procedures must be designed to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is essential when handling 4-fluoro-3aH-indazol-3-amine. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated chemical properties.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the compound, which is expected to be a serious eye irritant[2]. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves, with double gloving recommended.Aromatic amines can permeate some glove materials[4][5]. Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.
Body Protection A fully fastened laboratory coat, preferably a chemical-resistant one.Prevents skin contact with the compound, which is anticipated to be a skin irritant[2].
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization, as the compound may cause respiratory irritation[2][6].
Footwear Closed-toe shoes.A standard laboratory practice to protect against spills.

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimize exposure and ensure safe handling from the moment the compound enters the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[7][8]. Keep the container tightly closed[9].

Handling and Weighing

All manipulations of 4-fluoro-3aH-indazol-3-amine, especially the handling of the solid, must be conducted in a certified chemical fume hood to control potential dust and vapors[10].

Step-by-Step Weighing Procedure:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Work Surface: Line the balance and surrounding work area with absorbent paper.

  • Tare: Place a clean, tared weighing vessel on the balance.

  • Transfer: Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid generating dust.

  • Clean-up: After weighing, securely close the primary container. Gently wipe the spatula and any contaminated surfaces with a damp cloth, which should then be disposed of as solid hazardous waste.

  • Transport: If the weighed compound needs to be transported to another area of the lab, ensure it is in a sealed and clearly labeled secondary container.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_solid Dispose Solid Waste decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid

Caption: A logical workflow for the safe handling of 4-fluoro-3aH-indazol-3-amine.

Spill Management and Decontamination

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Small Spills (inside a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully collect the absorbed material into a sealable container.

    • Label the container as "Hazardous Waste" containing 4-fluoro-3aH-indazol-3-amine.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and follow your institution's emergency procedures for chemical spills.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the safe handling of any chemical. All waste containing 4-fluoro-3aH-indazol-3-amine must be treated as hazardous.

Waste Stream Segregation

Waste TypeCollection Procedure
Solid Waste Contaminated gloves, absorbent paper, and weighing papers should be collected in a designated, sealed container for solid hazardous waste[10].
Liquid Waste Solutions containing the compound must be collected in a designated container for liquid hazardous waste. Ensure the container is compatible and kept closed when not in use[10].
Empty Containers The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. After air-drying in a well-ventilated area (like the back of a fume hood), deface the original label before disposal[10].

All hazardous waste must be stored in a designated satellite accumulation area and disposed of according to your institution's and local regulations[6][10].

Disposal Decision Tree

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste No is_container Is it an empty original container? solid_waste->is_container rinse Triple-rinse with appropriate solvent is_container->rinse Yes dispose_container Dispose of rinsed, dry, and defaced container collect_rinsate Collect rinsate as liquid hazardous waste rinse->collect_rinsate collect_rinsate->dispose_container

Caption: A decision-making diagram for the proper segregation of waste.

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 4-fluoro-3aH-indazol-3-amine into your research endeavors, fostering a culture of safety and scientific excellence.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • (n.d.). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • (n.d.). SAFETY DATA SHEET.
  • Beier, P., & Pasty, M. (2012). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry, 8, 1395–1406. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-1h-indazol-3-amine (C7H6FN3). Retrieved from [Link]

  • (n.d.). 4-Fluoro-1-methyl-1H-indazol-3-ylamine.
  • PubChem. (n.d.). 4-fluoro-1H-indazol-3-amine. Retrieved from [Link]

  • El-Fakharany, E. M., El-Sayed, M. F., & El-Dien, I. G. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 7(1), 195. Retrieved from [Link]

  • D'Oria, E., & Roda, G. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(24), 8963. Retrieved from [Link]

  • (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS.
  • (n.d.). Synthesis of Fluoroalkyl Substituted Heterocycles Using Fluorinecontaining Building Blocks.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.